Succinylmonocholine chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHMZIUMVSRSIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
239.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-17-6 | |
| Record name | Succinylmonocholine chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005297176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SUCCINYLMONOCHOLINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7153K93V9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Succinylmonocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of succinylmonocholine (B1203878) chloride, a significant metabolite of the neuromuscular blocking agent succinylcholine. This document details the chemical processes for its preparation and the analytical techniques for its characterization, offering valuable insights for researchers in pharmacology and drug development.
Synthesis of Succinylmonocholine Chloride
The synthesis of this compound is a multi-step process that involves the formation of an ester followed by a quaternization reaction. The most direct synthetic route is adapted from the preparation of its deuterated analog.[1] This process begins with the esterification of succinic anhydride (B1165640) with dimethylaminoethanol, which yields the intermediate, N,N-dimethyl-2-(3-carboxypropanoyloxy)ethan-1-amine (desmethyl-succinylmonocholine). This intermediate is then quaternized using a methylating agent, such as methyl iodide, to form the quaternary ammonium (B1175870) salt. A final ion exchange step is necessary to replace the iodide with chloride.
Experimental Protocol: Synthesis
Step 1: Synthesis of N,N-dimethyl-2-(3-carboxypropanoyloxy)ethan-1-amine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve succinic anhydride in a suitable aprotic solvent, such as dichloromethane (B109758) or acetonitrile (B52724).
-
Add an equimolar amount of N,N-dimethylaminoethanol dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude desmethyl-succinylmonocholine as a viscous oil or solid.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system.
Step 2: Quaternization to Succinylmonocholine Iodide
-
Dissolve the purified desmethyl-succinylmonocholine in a polar aprotic solvent such as acetonitrile or acetone.
-
Add an excess of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the quaternization can be monitored by TLC.
-
The product, succinylmonocholine iodide, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Step 3: Ion Exchange to this compound
-
Prepare an anion exchange column packed with a chloride-form resin.
-
Dissolve the succinylmonocholine iodide in deionized water.
-
Pass the aqueous solution through the prepared ion exchange column.
-
Collect the eluent containing this compound.
-
Lyophilize the aqueous solution to obtain the final product as a white, hygroscopic solid.
Synthesis Workflow
Characterization of this compound
The identity, purity, and structural integrity of the synthesized this compound are confirmed through a combination of spectroscopic and chromatographic techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₈ClNO₄ | [2] |
| Molecular Weight | 239.69 g/mol | [2] |
| Appearance | White, odorless, slightly bitter powder | [3] |
| Solubility | Very soluble in water | [3] |
| Stability | Unstable in alkaline solutions, relatively stable in acidic solutions | [3] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule. Key expected absorption bands for this compound would include:
-
O-H stretch: A broad band around 3400 cm⁻¹ due to the carboxylic acid.
-
C-H stretch: Bands in the region of 2900-3000 cm⁻¹.
-
C=O stretch: A strong absorption around 1730 cm⁻¹ for the ester and around 1700 cm⁻¹ for the carboxylic acid.
-
C-O stretch: Bands in the 1000-1300 cm⁻¹ region.
-
C-N stretch: Characteristic peaks for the quaternary ammonium group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For succinylmonocholine, electrospray ionization (ESI) is a suitable technique. The expected molecular ion peak for the cation [C₉H₁₈NO₄]⁺ would be at m/z 204.244.[2] Fragmentation analysis can further confirm the structure by identifying characteristic daughter ions.
Chromatographic Purity
High-performance liquid chromatography (HPLC) is employed to assess the purity of the synthesized this compound. A reversed-phase column with a suitable mobile phase, such as a buffered aqueous solution with an organic modifier, can be used. Purity is determined by the area percentage of the main peak in the chromatogram.
Experimental Workflow for Characterization
Conclusion
This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical workflows provide a solid foundation for researchers engaged in the study of this important molecule. Adherence to these methods will ensure the production of a well-characterized compound suitable for a variety of research applications in pharmacology and drug development.
References
- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H18ClNO4 | CID 199935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties and Stability of Succinylmonocholine (B1203878) Chloride
This technical guide provides a comprehensive overview of the chemical properties and stability of succinylmonocholine chloride, a primary metabolite of the neuromuscular blocking agent succinylcholine (B1214915) chloride. The information is intended to support research, drug development, and formulation activities.
Core Chemical Properties
This compound is a quaternary ammonium (B1175870) compound and the monoester of succinic acid and choline (B1196258). It is the initial, inactive product of the hydrolysis of succinylcholine chloride.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(3-carboxypropanoyloxy)ethyl-trimethylazanium chloride | |
| Molecular Formula | C₉H₁₈ClNO₄ | [2] |
| Molecular Weight | 239.70 g/mol | [2] |
| CAS Number | 5297-17-6 | [2] |
| Appearance | White, odorless, slightly bitter powder | [3] |
| Melting Point | 150-151 °C | [2] |
| Solubility | Very soluble in water | [3] |
Stability Profile
The stability of this compound is intrinsically linked to the degradation of its parent compound, succinylcholine chloride. Succinylcholine chloride in aqueous solution undergoes a stepwise hydrolysis. The first, rapid step yields the inactive monoester, succinylmonocholine. This is followed by a much slower hydrolysis of succinylmonocholine to succinic acid and choline.[1][4]
The rate of this degradation is significantly influenced by pH, temperature, and initial concentration.[4][5] The hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[1] As succinylcholine degrades, the formation of succinic acid lowers the pH of the solution, which in turn accelerates the hydrolysis reaction.[1][4]
Table 2: Stability of Succinylcholine Chloride Solutions Under Various Storage Conditions
| Concentration | Storage Temperature | Degradation Rate (%/month) | Time to 10% Potency Loss (months) | Source |
| 20 mg/mL | 4°C | 0.18 | - | [4] |
| 50 mg/mL | 4°C | 0.30 | - | [4] |
| 20 mg/mL | Room Temperature | 1.2 | 8.3 | [4] |
| 50 mg/mL | Room Temperature | 2.1 | 4.8 | [4] |
| 20 mg/mL | 37°C | 5.4 | - | [4] |
| 50 mg/mL | 37°C | 8.1 | - | [4] |
Solutions of succinylcholine chloride are most stable at a pH range of 3.75 to 4.50.[5] While manufacturers recommend refrigeration (2-8°C) to maintain potency, studies have shown varying stability at room temperature.[4][6] For instance, some data suggests stability for up to 6 months in unrefrigerated, unopened vials.[6] Exposure to light has a slight effect on the stability of succinylcholine chloride injections.[4]
Degradation Pathway and Kinetics
The degradation of succinylcholine chloride follows apparent zero-order kinetics.[4][7] This is because the production of succinic acid during hydrolysis lowers the pH and speeds up the reaction, which is counteracted by the slowing effect of the decreasing concentration of succinylcholine.[4]
Below is a diagram illustrating the hydrolytic degradation pathway of succinylcholine.
Caption: Hydrolysis pathway of succinylcholine chloride.
In vivo, the initial rapid hydrolysis of succinylcholine to succinylmonocholine is catalyzed by butyrylcholinesterase (also known as pseudocholinesterase).[8] The subsequent, much slower hydrolysis of succinylmonocholine also yields choline and succinic acid.[1][8]
Experimental Protocols
The stability and properties of this compound and its parent compound are typically assessed using a variety of analytical techniques.
Stability-Indicating High-Performance Liquid Chromatography (HPLC)
A common method for monitoring the degradation of succinylcholine chloride involves HPLC with ultraviolet (UV) detection.[6]
-
Objective: To quantify the concentration of succinylcholine chloride and its degradation products over time under various storage conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A Waters XBridge C18 column (4.6 x 150 mm, 3.5 micron) or equivalent.[6]
-
Mobile Phase: An isocratic separation can be achieved using a mixture of a buffered aqueous phase and an organic solvent. For example, a mobile phase consisting of 0.01% trifluoroacetic acid in water (A) and 100% acetonitrile (B52724) (B) in a 60:40 ratio.[6]
-
Flow Rate: Maintained at a constant rate, for example, 0.4 mL/min.[6]
-
Column Temperature: Controlled, for instance, at 30°C.[6]
-
Detection: UV detection at a wavelength of 218 nm.[6]
-
Procedure:
-
Prepare solutions of succinylcholine chloride at known concentrations.
-
Store the solutions under different conditions (e.g., 4°C, room temperature, 37°C).[4]
-
At specified time intervals, withdraw aliquots of the solutions.
-
Inject the aliquots into the HPLC system.
-
Quantify the peak areas corresponding to succinylcholine chloride and its degradation products (like succinylmonocholine and succinic acid).
-
Calculate the degradation rate based on the decrease in the concentration of the parent compound over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to analyze the molecular composition of succinylcholine solutions and monitor their degradation.[4]
-
Objective: To identify and quantify the parent compound and its degradation products by analyzing their unique NMR spectra.
-
Procedure:
-
Samples of the succinylcholine chloride solutions are taken at various time points from different storage conditions.
-
The samples are analyzed using an NMR spectrometer.
-
The degradation is quantified by observing the changes in the integrals of the proton peaks corresponding to succinylcholine and its hydrolysis products, succinylmonocholine and succinic acid.
-
Below is a diagram illustrating a typical experimental workflow for a stability study.
Caption: Experimental workflow for a stability study.
Safety and Handling
This compound is classified as toxic if swallowed.[9] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[10][11] It should be stored in a cool, shaded, and locked area, with the container tightly closed.[10] In case of fire, appropriate extinguishing media include dry powder, foam, water spray, or carbon dioxide.[10] Thermal decomposition may produce toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[11][12]
References
- 1. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 2. This compound (125 mg) CAS#: 5297-17-6 [m.chemicalbook.com]
- 3. Succinylcholine Chloride | 71-27-2 [chemicalbook.com]
- 4. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Chemical Potency of Succinylcholine Chloride Stored in Room-Temperature Syringes [dc.etsu.edu]
- 7. Chemical stability and adsorption of succinylcholine chloride injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C9H18ClNO4 | CID 199935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. cdn.pfizer.com [cdn.pfizer.com]
Degradation of Succinylcholine Chloride to Succinylmonocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the degradation of succinylcholine (B1214915) chloride to its primary metabolite, succinylmonocholine (B1203878). The document details the mechanisms of degradation, influencing factors, and analytical methodologies for quantification. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development and stability testing of pharmaceutical products containing succinylcholine chloride.
Introduction
Succinylcholine chloride is a depolarizing neuromuscular blocking agent commonly used in clinical settings to induce short-term muscle relaxation for procedures such as tracheal intubation. Its rapid onset and short duration of action are primarily attributed to its rapid hydrolysis in the plasma. The primary degradation pathway involves the hydrolysis of one of the ester linkages of the succinylcholine molecule to form succinylmonocholine and choline. This initial degradation step is clinically significant as succinylmonocholine is a much weaker neuromuscular blocking agent. The stability of succinylcholine chloride is therefore a critical quality attribute for its pharmaceutical preparations.
Mechanisms of Degradation
The degradation of succinylcholine chloride to succinylmonocholine occurs through two primary mechanisms: enzymatic hydrolysis and chemical hydrolysis.
Enzymatic Hydrolysis
In vivo, succinylcholine is rapidly metabolized by butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase.[1][2] This enzyme is synthesized in the liver and circulates in the plasma.[1] BChE efficiently catalyzes the hydrolysis of the ester bond in succinylcholine, leading to the formation of succinylmonocholine and choline.[3][4] The succinylmonocholine is then more slowly hydrolyzed by BChE to succinic acid and choline.[3] The rate of this enzymatic hydrolysis is the primary determinant of succinylcholine's short duration of action.[2] Genetic variations in the BCHE gene can lead to reduced enzyme activity, resulting in prolonged neuromuscular blockade in affected individuals.[5]
Chemical Hydrolysis
Succinylcholine chloride is also susceptible to chemical hydrolysis, particularly in aqueous solutions. This degradation is influenced by several factors, most notably pH and temperature. The hydrolysis is catalyzed by both hydrogen and hydroxyl ions.[6] The degradation of succinylcholine in solution can lead to the formation of succinylmonocholine and subsequently succinic acid. The production of succinic acid can, in turn, lower the pH of the solution, which can further accelerate the rate of hydrolysis.[7]
Factors Affecting Stability
The stability of succinylcholine chloride in pharmaceutical formulations is influenced by a variety of factors. Understanding these factors is crucial for ensuring the potency and safety of the drug product throughout its shelf life.
-
Temperature: Temperature is a critical factor affecting the stability of succinylcholine chloride. Elevated temperatures significantly increase the rate of hydrolysis.[7][8] For this reason, it is generally recommended that succinylcholine chloride injections be stored under refrigerated conditions.
-
pH: The pH of the solution has a profound impact on the rate of succinylcholine degradation. The hydrolysis of succinylcholine is catalyzed by both acidic and basic conditions.[7] Studies have shown that the optimal pH range for the stability of succinylcholine chloride solutions is between 3.75 and 4.50.[8]
-
Concentration: The concentration of succinylcholine chloride in a solution can also influence its degradation rate. Some studies have suggested that higher concentrations of succinylcholine may degrade at a faster rate.[7]
-
Light: Exposure to light has been reported to have a slight effect on the stability of succinylcholine chloride injections, with some studies indicating that protection from light can slow initial degradation.[9]
Quantitative Data on Degradation
Several studies have quantified the degradation of succinylcholine chloride under various conditions. The following tables summarize some of this quantitative data.
Table 1: Effect of Temperature and Concentration on the Degradation Rate of Succinylcholine Chloride Solutions [7]
| Concentration | Storage Temperature | Degradation Rate Constant (%/month) |
| 20 mg/mL | 4°C | 0.18 |
| 50 mg/mL | 4°C | 0.30 |
| 20 mg/mL | Room Temperature | 1.2 |
| 50 mg/mL | Room Temperature | 2.1 |
| 20 mg/mL | 37°C | 5.4 |
| 50 mg/mL | 37°C | 8.1 |
Table 2: Time to 10% Loss of Potency of Succinylcholine Chloride Injection at Various Temperatures [9]
| Storage Temperature | Time to 10% Loss of Potency |
| 4-6°C | > 23 months |
| 20-26°C | 5 months |
| 35°C | 1 month |
| 70°C | 1 day |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the degradation of succinylcholine chloride.
High-Performance Liquid Chromatography (HPLC) for Quantification of Succinylcholine and Succinylmonocholine
This protocol is a representative method for the simultaneous determination of succinylcholine and its degradation products.
Objective: To quantify the amount of succinylcholine chloride and succinylmonocholine in a sample.
Materials:
-
HPLC system with a UV detector
-
Newcrom AH mixed-mode column (150 mm x 4.6 mm, 5 µm particle size) or equivalent[10]
-
Mobile Phase: A mixture of water, acetonitrile, and perchloric acid buffer[10]
-
Succinylcholine chloride reference standard
-
Succinylmonocholine chloride reference standard
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of water, acetonitrile, and perchloric acid buffer. The exact ratio should be optimized for the specific column and system. Degas the mobile phase before use.
-
Standard Solution Preparation:
-
Accurately weigh a known amount of succinylcholine chloride and this compound reference standards.
-
Dissolve the standards in the mobile phase to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation:
-
Dilute the succinylcholine chloride injection sample with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Newcrom AH mixed-mode column (150 mm x 4.6 mm, 5 µm)[10]
-
Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and perchloric acid buffer[10]
-
Flow Rate: 1.0 mL/min (typical, may require optimization)
-
Injection Volume: 20 µL (typical, may require optimization)
-
Detector Wavelength: 200 nm[10]
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
-
Analysis:
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of each analyte.
-
Inject the prepared sample and record the peak areas for succinylcholine and succinylmonocholine.
-
Determine the concentration of each analyte in the sample by using the calibration curve.
-
In Vitro Enzymatic Degradation Assay using Butyrylcholinesterase
This protocol outlines a method to study the enzymatic hydrolysis of succinylcholine by BChE.
Objective: To determine the rate of succinylcholine hydrolysis by butyrylcholinesterase.
Materials:
-
Butyrylcholinesterase (BChE) enzyme (human serum or purified)
-
Succinylcholine chloride
-
Phosphate (B84403) buffer (pH 7.4)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Microplate reader
-
96-well microtiter plates
-
Incubator
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of succinylcholine chloride in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Dilute the BChE enzyme in phosphate buffer to the desired activity level.
-
-
Assay Procedure (adapted from Ellman's method): [11]
-
In a 96-well plate, add phosphate buffer to each well.
-
Add the BChE enzyme solution to the test wells. For control wells, add buffer instead of the enzyme.
-
Add the DTNB solution to all wells.
-
To initiate the reaction, add the succinylcholine chloride solution to all wells.
-
The final reaction mixture in each well should contain the buffer, BChE (or buffer for control), DTNB, and succinylcholine.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader and measure the absorbance at 412 nm at regular time intervals (e.g., every minute for 20 minutes).[11]
-
The rate of increase in absorbance is proportional to the rate of thiocholine (B1204863) production, which is a product of succinylcholine hydrolysis.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Subtract the rate of the control wells (without enzyme) from the rate of the test wells to determine the enzyme-catalyzed reaction rate.
-
The rate of succinylcholine hydrolysis can be calculated using the molar extinction coefficient of the colored product of the DTNB reaction.
-
Visualizations
The following diagrams illustrate the key pathways and workflows related to the degradation of succinylcholine chloride.
Caption: Metabolic pathway of succinylcholine chloride.
Caption: Experimental workflow for a succinylcholine stability study.
References
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. Biochemical and genetic analysis of butyrylcholinesterase (BChE) in a family, due to prolonged neuromuscular blockade after the use of succinylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
Succinylmonocholine: An In-depth Technical Guide on its Mechanism of Action at the Neuromuscular Junction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylmonocholine (B1203878) is the primary metabolite of the widely used depolarizing neuromuscular blocking agent, succinylcholine (B1214915). While often considered to possess significantly weaker activity than its parent compound, a comprehensive understanding of its mechanism of action at the neuromuscular junction is crucial for a complete picture of succinylcholine's clinical effects, particularly in scenarios of prolonged exposure or atypical metabolism. This technical guide provides an in-depth analysis of succinylmonocholine's interaction with the nicotinic acetylcholine (B1216132) receptor (nAChR) at the motor endplate, detailing its role in neuromuscular blockade. The guide summarizes available quantitative data, outlines key experimental protocols for its study, and presents signaling pathways and experimental workflows through detailed diagrams.
Introduction
Succinylcholine, structurally two acetylcholine molecules linked together, is a rapid-onset, short-acting neuromuscular blocking agent.[1] Its clinical utility is dictated by its rapid hydrolysis by plasma butyrylcholinesterase into succinylmonocholine and choline.[1][2] Succinylmonocholine is subsequently metabolized more slowly to succinic acid and choline. While the neuromuscular blocking effects of succinylcholine are well-characterized, the contribution of succinylmonocholine is often understated. However, in patients with atypical plasma cholinesterase or after repeated doses of succinylcholine, the concentration of succinylmonocholine can become significant, potentially contributing to the overall neuromuscular blockade.[3] This guide focuses specifically on the molecular and physiological actions of succinylcholine's primary metabolite, succinylmonocholine, at the neuromuscular junction.
Mechanism of Action at the Neuromuscular Junction
Succinylmonocholine, like its parent compound, is an agonist at the nicotinic acetylcholine receptors (nAChRs) located on the postsynaptic membrane of the neuromuscular junction.[4][5] Its mechanism of action can be dissected into several key phases:
-
Binding to Nicotinic Acetylcholine Receptors: Succinylmonocholine binds to the α-subunits of the nAChR, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[6]
-
Ion Channel Activation and Depolarization: This binding event triggers a conformational change in the nAChR, opening its non-selective cation channel.[2] This leads to an influx of sodium (Na+) ions and an efflux of potassium (K+) ions, causing depolarization of the motor endplate.[7]
-
Propagation of Action Potential and Muscle Fasciculations: The initial depolarization, if it reaches the threshold, can generate a muscle action potential, leading to transient, uncoordinated muscle contractions known as fasciculations.[8]
-
Persistent Depolarization and Receptor Desensitization (Phase I Block): Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylmonocholine is cleared more slowly.[1] This leads to a persistent depolarization of the endplate. The voltage-gated sodium channels in the surrounding membrane become inactivated and are unable to respond to further stimulation, resulting in flaccid paralysis.[9] Concurrently, the nAChRs can enter a desensitized state, where they are unresponsive to agonists even though they are no longer in an activated, open state.[7]
-
Repolarization and Non-Depolarizing Block-like Characteristics (Phase II Block): With prolonged exposure to succinylmonocholine, the motor endplate may gradually repolarize. However, the nAChRs can remain desensitized and unresponsive to acetylcholine. This phase, known as a Phase II block, exhibits characteristics similar to a non-depolarizing block, such as fade in response to a train-of-four stimulation.[1][5] It is hypothesized that succinylmonocholine's contribution to a prolonged blockade after repeated succinylcholine administration is due to a weak non-depolarizing activity.[3]
Signaling Pathway at the Neuromuscular Junction
Caption: Signaling pathway of succinylmonocholine at the neuromuscular junction.
Quantitative Data
Quantitative data on the specific interaction of succinylmonocholine with the nicotinic acetylcholine receptor is limited in publicly available literature. The following tables summarize the known information and provide a comparative context with acetylcholine and succinylcholine.
Table 1: Comparative Potency and Activity
| Compound | Potency Relative to Succinylcholine | Primary Mechanism of Action | Notes |
| Acetylcholine | - | Agonist | Endogenous neurotransmitter, rapidly hydrolyzed. |
| Succinylcholine | 1 | Agonist (Depolarizing Blocker) | Rapid onset, short duration of action.[10] |
| Succinylmonocholine | Very Weak [1][4][5] | Agonist / Weak Non-depolarizing? [3] | Slower onset and longer duration than succinylcholine. May contribute to Phase II block. |
Table 2: Receptor Binding and Ion Channel Kinetics (Qualitative Comparison)
| Parameter | Acetylcholine | Succinylcholine | Succinylmonocholine |
| Binding Affinity (Kd) | High | High | Lower than Succinylcholine |
| Receptor Activation | Rapid and brief | Rapid and sustained | Slower and less efficacious |
| Ion Channel Open Time | Short | Prolonged | Likely shorter than succinylcholine but longer than acetylcholine |
| Hydrolysis at NMJ | Very Rapid (by Acetylcholinesterase) | Negligible | Negligible |
Experimental Protocols
The characterization of succinylmonocholine's action at the neuromuscular junction utilizes standard techniques in pharmacology and electrophysiology.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of succinylmonocholine to nicotinic acetylcholine receptors.
Methodology:
-
Membrane Preparation: Homogenize tissue rich in nAChRs (e.g., electric organ of Torpedo californica or mammalian muscle tissue) in a buffered solution. Isolate the membrane fraction containing the receptors by centrifugation.
-
Competitive Binding: Incubate the membrane preparation with a constant concentration of a radiolabeled nAChR antagonist (e.g., [³H]-epibatidine) and varying concentrations of unlabeled succinylmonocholine.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of succinylmonocholine. The IC50 (the concentration of succinylmonocholine that inhibits 50% of specific binding) is determined and used to calculate the inhibitory constant (Ki), which reflects the binding affinity.
Caption: Workflow for a radioligand binding assay.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through single nAChR channels in response to succinylmonocholine, providing information on channel kinetics.
Methodology:
-
Cell Preparation: Use a cell line expressing nAChRs or isolated muscle fibers.
-
Pipette Preparation: Fabricate a glass micropipette with a fine tip and fill it with an appropriate intracellular solution.
-
Gigaohm Seal Formation: Bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance (gigaohm) seal.
-
Recording Configurations:
-
Cell-attached: Record the activity of channels within the patched membrane without disrupting the cell.
-
Whole-cell: Rupture the membrane patch to gain electrical access to the entire cell, allowing for the recording of macroscopic currents.
-
Excised-patch (Inside-out or Outside-out): Isolate the membrane patch to study the direct effects of succinylmonocholine on the intracellular or extracellular face of the receptor, respectively.
-
-
Data Acquisition and Analysis: Apply a constant voltage across the membrane (voltage-clamp) and record the current flowing through the ion channels in the presence of varying concentrations of succinylmonocholine. Analyze the data to determine single-channel conductance, open and closed times, and open probability.
Caption: Workflow for patch-clamp electrophysiology.
Conclusion
Succinylmonocholine, the primary metabolite of succinylcholine, acts as a weak agonist at the nicotinic acetylcholine receptor of the neuromuscular junction. Its prolonged presence compared to acetylcholine leads to persistent depolarization and subsequent desensitization of the motor endplate, contributing to neuromuscular blockade. While its potency is considerably less than that of succinylcholine, its accumulation in certain clinical situations may have a discernible effect on the duration and characteristics of the block, potentially contributing to a Phase II block. Further quantitative studies, particularly employing patch-clamp electrophysiology and radioligand binding assays, are necessary to fully elucidate the specific binding affinities and ion channel kinetics of succinylmonocholine and to precisely define its role in clinical neuromuscular blockade.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. ClinPGx [clinpgx.org]
- 3. Skeletal muscle relaxants (neuromuscular blocking agents) | Clinical Gate [clinicalgate.com]
- 4. Medical Pharmacology: Neuromuscular blocking agents [pharmacology2000.com]
- 5. Neuromuscular blocking agents [pharmacology2000.com]
- 6. carlsibicky.wordpress.com [carlsibicky.wordpress.com]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Neuromuscular blocking drugs (Chapter 38) - Anesthetic Pharmacology [cambridge.org]
- 9. openanesthesia.org [openanesthesia.org]
- 10. jems.com [jems.com]
In Vitro Profile of Succinylmonocholine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Succinylmonocholine (B1203878) is the primary metabolite of the widely used depolarizing neuromuscular blocking agent, succinylcholine (B1214915). While the in vitro pharmacology of succinylcholine has been extensively characterized, succinylmonocholine is generally considered to possess clinically insignificant neuromuscular blocking activity. This technical guide provides a comprehensive overview of the available in vitro data on succinylmonocholine, primarily in the context of its parent compound. It summarizes quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways involved in the action of depolarizing neuromuscular blockers at the nicotinic acetylcholine (B1216132) receptor.
Introduction
Succinylcholine, a dicholine ester of succinic acid, exerts its pharmacological effect by acting as an agonist at the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. Its rapid hydrolysis by plasma cholinesterases to succinylmonocholine and then to succinic acid and choline (B1196258) is responsible for its short duration of action. Understanding the in vitro effects of succinylmonocholine is crucial for a complete pharmacological profile of succinylcholine and for assessing any potential residual activity of its metabolites.
Quantitative Pharmacological Data
Direct quantitative in vitro studies on succinylmonocholine are scarce due to its significantly lower potency compared to succinylcholine. However, comparative studies provide insight into its relative activity.
| Compound | Receptor Target | In Vitro Effect | Quantitative Data | Reference |
| Succinylcholine | Muscle-type nAChR | Agonist | EC50: 10.8 µM | [1] |
| Succinylmonocholine | Muscle-type nAChR | Agonist | Significantly weaker than succinylcholine; specific EC50 not widely reported. | [2] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
One in vitro study on denervated rat skeletal muscle directly compared the effects of equimolar concentrations (3.0 x 10⁻⁵ M) of succinylcholine and succinylmonocholine. The results indicated that succinylmonocholine has a significantly weaker depolarizing effect and causes less potassium efflux from the muscle cells compared to succinylcholine.
Experimental Protocols
The following protocols are primarily described for the study of succinylcholine but are directly applicable to the in vitro investigation of succinylmonocholine, with the caveat that significantly higher concentrations of the latter would be required to elicit a measurable response.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is a widely used method for studying the effects of drugs on ion channels expressed in a heterologous system.[1]
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the human muscle-type nicotinic acetylcholine receptor (α1, β1, δ, ε).
-
Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a standard frog Ringer's solution.
-
The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
The oocyte is voltage-clamped at a holding potential of -50 to -80 mV.
-
Succinylmonocholine is applied to the oocyte via the perfusion system at varying concentrations.
-
The resulting inward current, carried by Na⁺ and K⁺ ions, is recorded.
-
-
Data Analysis: Concentration-response curves are generated by plotting the peak current amplitude against the concentration of succinylmonocholine. These curves are then fitted with a Hill equation to determine the EC50 and Hill coefficient.
Workflow Diagram:
Patch-Clamp Electrophysiology on Cultured Muscle Cells
This technique allows for the study of single-channel currents or whole-cell currents in response to agonist application.
Methodology:
-
Cell Culture: A suitable muscle cell line (e.g., C2C12 myotubes) is cultured on glass coverslips.
-
Electrophysiological Recording:
-
A coverslip with adherent cells is placed in a recording chamber on an inverted microscope.
-
The chamber is perfused with an extracellular recording solution.
-
A glass micropipette with a fire-polished tip (1-5 MΩ resistance) is filled with an intracellular solution and brought into contact with a cell.
-
A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
-
The membrane patch under the pipette can be ruptured to achieve the whole-cell configuration, or left intact for single-channel recordings.
-
Succinylmonocholine is applied to the cell using a rapid perfusion system.
-
Membrane currents are recorded using a patch-clamp amplifier.
-
-
Data Analysis: For whole-cell recordings, concentration-response curves can be generated. For single-channel recordings, channel open probability, conductance, and mean open time can be analyzed.
Signaling Pathways
Succinylmonocholine, as a weak agonist of the nicotinic acetylcholine receptor, is presumed to follow the same signaling pathway as acetylcholine and succinylcholine.
Nicotinic Acetylcholine Receptor Activation and Depolarization
The binding of two agonist molecules to the α subunits of the muscle-type nAChR induces a conformational change in the receptor, opening its integral ion channel. This allows for the influx of sodium ions (Na⁺) and the efflux of potassium ions (K⁺), leading to depolarization of the motor endplate. If the depolarization reaches the threshold, it triggers a muscle action potential, which propagates along the muscle fiber and initiates muscle contraction.
References
succinylmonocholine chloride pharmacokinetics and metabolism
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Succinylmonocholine (B1203878)
Introduction
Succinylmonocholine is the primary and pharmacologically active metabolite of the depolarizing neuromuscular blocking agent succinylcholine (B1214915) (also known as suxamethonium).[1][2] Succinylcholine has a rapid onset and short duration of action, making it a clinically important drug for procedures requiring brief muscle relaxation, such as endotracheal intubation.[3][4] The pharmacokinetics of succinylcholine are largely dictated by its rapid metabolism, and an understanding of its metabolite, succinylmonocholine, is crucial for both clinical practice and forensic toxicology.[5] This technical guide provides a comprehensive overview of the metabolism and pharmacokinetics of succinylmonocholine, with a focus on quantitative data and experimental methodologies.
Metabolism of Succinylcholine and Succinylmonocholine
The metabolic cascade of succinylcholine is a rapid, two-step enzymatic process that occurs primarily in the plasma.[3][6]
Step 1: Hydrolysis of Succinylcholine to Succinylmonocholine
Succinylcholine is rapidly hydrolyzed by butyrylcholinesterase (BCHE), also known as plasma cholinesterase or pseudocholinesterase.[3][4] This enzymatic reaction cleaves one of the ester bonds in the succinylcholine molecule, resulting in the formation of succinylmonocholine and choline.[1][7] Only a small fraction (5-10%) of an administered dose of succinylcholine actually reaches the neuromuscular junction; the vast majority is metabolized in the plasma.[2]
Step 2: Hydrolysis of Succinylmonocholine
Succinylmonocholine is a less potent neuromuscular blocking agent than its parent compound, possessing approximately one-twentieth of the activity of succinylcholine.[1] The metabolism of succinylmonocholine proceeds at a slower rate than that of succinylcholine.[8] It is further hydrolyzed, primarily through alkaline hydrolysis in the plasma, into succinic acid and another molecule of choline, both of which are inactive.[1][7] Due to its slower hydrolysis, succinylmonocholine can sometimes accumulate, particularly in patients with impaired renal function, potentially leading to prolonged apnea.[1]
Below is a diagram illustrating the metabolic pathway of succinylcholine.
Caption: Metabolic pathway of succinylcholine.
Pharmacokinetics of Succinylmonocholine
The pharmacokinetic profile of succinylmonocholine is characterized by its rapid formation from succinylcholine, followed by a slower distribution and elimination phase.[5]
Absorption and Distribution
Following intravenous administration of succinylcholine, peak plasma concentrations of succinylmonocholine are reached very quickly, typically within 0.03 to 2.0 minutes.[5][9] Succinylmonocholine exhibits a triphasic plasma concentration-time profile, indicating a multi-compartment model of distribution.[5][9] It is more slowly and extensively distributed than its parent compound, succinylcholine.[5]
Metabolism and Elimination
As previously described, succinylmonocholine is metabolized through hydrolysis to succinic acid and choline.[1] A small portion, up to 10%, of a dose of the parent drug succinylcholine is excreted unchanged in the urine, and some succinylmonocholine is also excreted via this route.[1][10] The terminal half-life of succinylmonocholine is in the range of 1 to 3 hours, which allows for a detection window of 8 to 24 hours in plasma.[5][9]
Data Presentation
The following tables summarize the key pharmacokinetic parameters of succinylcholine and succinylmonocholine.
Table 1: Pharmacokinetic Parameters of Succinylcholine
| Parameter | Value | Route of Administration | Reference |
| Onset of Action | 30-60 seconds | Intravenous (IV) | [2] |
| Onset of Action | 2-3 minutes | Intramuscular (IM) | [2] |
| Duration of Action | 4-6 minutes | Intravenous (IV) | [3] |
| Duration of Action | 10-30 minutes | Intramuscular (IM) | [1] |
| Metabolism | Rapidly by plasma pseudocholinesterase | N/A | [1] |
| Excretion | Up to 10% unchanged in urine | N/A | [1] |
Table 2: Pharmacokinetic Parameters of Succinylmonocholine in Surgical Patients
| Parameter | Mean Value (± SD) | Range | Reference |
| Time to Peak Plasma Concentration (tmax) | 0.5 ± 0.4 min | 0.03 - 2.0 min | [9] |
| Peak Plasma Concentration (Cmax) | 26.2 ± 12.4 µg/mL | N/A | [9] |
| Apparent Volume of Central Compartment (Vc) | 3.3 ± 2.4 L | N/A | [9] |
| Apparent Volume of Peripheral Compartment 1 (V3) | 6.5 ± 2.4 L | N/A | [9] |
| Distribution Rate Constant (k13) | 2.2 ± 2.2 min⁻¹ | N/A | [9] |
| Distribution Rate Constant (k14) | 0.27 ± 0.19 min⁻¹ | N/A | [9] |
| Terminal Half-Life (t½γ) | N/A | 1 - 3 hours | [5] |
Experimental Protocols
The pharmacokinetic data for succinylmonocholine presented in this guide are primarily derived from a study conducted in surgical patients. The methodology employed in this key study is detailed below.[5][9]
Objective: To investigate the plasma pharmacokinetics of succinylmonocholine in anesthetized patients to enhance forensic knowledge regarding succinylcholine intoxications.
Study Population: Fifteen surgical patients were included in the study.[5]
Drug Administration: Muscle relaxation was induced with a bolus injection of 80-100 mg of succinylcholine.[5][9]
Blood Sampling: Blood samples were collected within 6 hours following the administration of succinylcholine.[5][9] To prevent the in-vitro degradation of succinylcholine and succinylmonocholine, blood was drawn into paraoxonized tubes.[5]
Sample Preparation: The collected plasma was processed using an ion-pair solid-phase extraction method.[5] This was part of a validated isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[5][11]
Analytical Method: The concentrations of succinylmonocholine in the plasma samples were determined using a validated isotope dilution HPLC-MS/MS method.[5][11]
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data using both a user-defined model and a three-compartment model.[5][9]
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for pharmacokinetic analysis.
Conclusion
The metabolism of succinylcholine to succinylmonocholine is a rapid and efficient process mediated by plasma cholinesterases. Succinylmonocholine itself is a pharmacologically active compound with a distinct pharmacokinetic profile characterized by rapid formation and slower elimination than its parent drug. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with this important neuromuscular blocking agent and its metabolites. The longer detection window of succinylmonocholine also highlights its significance in forensic toxicology.
References
- 1. Succinylcholine Chloride: Uses, Side Effects & Dosage | Healio [healio.com]
- 2. openanesthesia.org [openanesthesia.org]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of Succinylcholine | Pharmacology Mentor [pharmacologymentor.com]
- 7. researchgate.net [researchgate.net]
- 8. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Detecting Succinylcholine and Its Metabolite in Biological Samples: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core methodologies for the detection and quantification of succinylcholine (B1214915) (SUX) and its primary metabolite, succinylmonocholine (B1203878) (SMC), in various biological matrices. Given the rapid in vivo hydrolysis of succinylcholine, accurate and sensitive analytical techniques are paramount for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This document details established experimental protocols, summarizes key quantitative data, and provides visual representations of metabolic and experimental workflows.
Introduction
Succinylcholine is a depolarizing neuromuscular blocking agent used clinically to induce muscle relaxation during surgical procedures. Its rapid hydrolysis by plasma cholinesterases to succinylmonocholine and subsequently to succinic acid and choline (B1196258) presents a significant analytical challenge.[1] The detection of both the parent compound and its metabolite is often necessary to confirm administration and to understand its pharmacokinetic profile.[2] This guide focuses on the predominant analytical techniques employed for this purpose: liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).
Metabolic Pathway of Succinylcholine
Succinylcholine is rapidly metabolized in the body. The primary pathway involves hydrolysis by butyrylcholinesterase (pseudocholinesterase) in the plasma. This enzymatic degradation is a two-step process:
-
Succinylcholine to Succinylmonocholine: One of the ester bonds of succinylcholine is hydrolyzed, yielding succinylmonocholine and choline.
-
Succinylmonocholine to Succinic Acid: Succinylmonocholine is then more slowly hydrolyzed to succinic acid and another molecule of choline.
Due to the extremely short half-life of succinylcholine in blood (typically minutes), its metabolite, succinylmonocholine, which has a longer detection window, is often the primary target for analysis in forensic cases.[2]
Metabolic breakdown of succinylcholine.
Analytical Methodologies
The detection of the bis-quaternary ammonium (B1175870) compound succinylcholine and its mono-quaternary metabolite in biological matrices requires robust and sensitive analytical methods.[3] The most commonly employed and validated techniques are detailed below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the simultaneous determination of succinylcholine and succinylmonocholine due to its high selectivity and sensitivity.[4]
Experimental Protocol: LC-MS/MS Analysis of Serum and Urine [4]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify 1 mL of serum or urine with formic acid.
-
Add deuterated internal standards (e.g., SUX-d18 and SMC-d3) for isotope dilution quantification.[1]
-
Apply the sample to a polymeric reversed-phase SPE cartridge (e.g., Strata-X).
-
Use heptafluorobutyric acid (HFBA) as an ion-pairing reagent to retain the quaternary amines.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent mixture (e.g., acetonitrile/methanol).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Synergi Hydro RP) is typically used.[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile) is employed for separation.[4]
-
Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.
-
Separation Time: The chromatographic run time is generally around 13 minutes.[4]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity, monitoring characteristic precursor-to-product ion transitions for both analytes and their internal standards.
-
General workflow for LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS methods have also been developed for the detection of succinylcholine, particularly in tissue samples. These methods often require a derivatization step to make the non-volatile quaternary ammonium compounds amenable to gas chromatography.[5]
Experimental Protocol: GC-MS Analysis of Embalmed Tissue [5]
-
Sample Preparation (Ion-Pair Extraction and Demethylation):
-
Homogenize the tissue sample.
-
Perform an ion-pair extraction of succinylcholine using a reagent like hexanitrodiphenylamine in an organic solvent (e.g., methylene (B1212753) chloride).
-
Add a deuterated internal standard.
-
Evaporate the organic phase.
-
Demethylate the residue using a reagent such as sodium benzenethiolate (B8638828) to form a volatile tertiary amine derivative.
-
-
Gas Chromatographic Separation:
-
Column: A capillary column with a non-polar stationary phase (e.g., SE-52) is used.[5]
-
Injection: Splitless injection is typically employed.
-
Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI) is used.
-
Detection Mode: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the demethylated succinylcholine and its internal standard for identification and quantification.[5]
-
General workflow for GC-MS analysis of tissues.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the detection of succinylcholine and succinylmonocholine in different biological matrices.
Table 1: LC-MS/MS Method Performance in Serum and Urine [4]
| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Extraction Recovery (%) |
| Succinylcholine | Serum | 1.9 | 6.0 | 88.1 - 103.9 |
| Succinylmonocholine | Serum | 2.5 | 8.6 | 88.1 - 103.9 |
| Succinylcholine | Urine | 1.4 | 4.0 | 88.1 - 103.9 |
| Succinylmonocholine | Urine | 1.5 | 4.9 | 88.1 - 103.9 |
Table 2: GC-MS Method Performance in Embalmed Tissue [5]
| Analyte | Matrix | Limit of Detection (LOD) (ng/g) |
| Succinylcholine | Embalmed Tissue (kidney, liver, muscle) | 5 |
Table 3: HILIC-UV Method Performance in Pharmaceutical Ingredients [6]
| Analyte | Matrix | Limit of Detection (LOD) (µg/mL) |
| Succinylcholine | Active Pharmaceutical Ingredient | 11.5 |
| Succinylmonocholine | Active Pharmaceutical Ingredient | 6.0 |
| Succinic Acid | Active Pharmaceutical Ingredient | 2.4 |
Sample Stability and Handling
The inherent instability of succinylcholine necessitates careful sample handling to ensure accurate analytical results.
-
Blood/Serum/Plasma: Due to rapid enzymatic hydrolysis, blood samples should be collected in tubes containing a cholinesterase inhibitor, such as paraoxon, and immediately cooled.[2] In blood, succinylcholine is typically detectable for only up to 10 minutes post-injection, while succinylmonocholine can be detected for at least 6 hours.[2]
-
Urine: While enzymatic activity is lower in urine, stabilization is still recommended.[2] The detection window in freshly secreted urine is approximately 2 hours for succinylcholine and at least 6 hours for succinylmonocholine.[2]
-
Storage: Samples should be frozen at -20°C or lower if not analyzed immediately.
Conclusion
The reliable detection and quantification of succinylcholine and succinylmonocholine in biological samples are achievable with advanced analytical techniques. LC-MS/MS offers the highest sensitivity and specificity for the simultaneous analysis of both compounds in biological fluids like serum and urine. GC-MS provides a robust method for tissue analysis, although it requires a derivatization step. Proper sample collection, stabilization, and storage are critical to prevent the degradation of these labile compounds and to ensure the integrity of the analytical results. This guide provides a foundational understanding of the methodologies and workflows essential for researchers and professionals in the field.
References
- 1. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of succinylcholine in tissues by TLC, GC/NPD, and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinylmonocholine Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of succinylmonocholine (B1203878) chloride, a critical compound in both research and clinical settings. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, mechanism of action, metabolism, and analytical methodologies.
Core Compound Information
Succinylmonocholine chloride is the primary active metabolite of the neuromuscular blocking agent succinylcholine (B1214915) chloride. Understanding its chemical and physical properties is fundamental for its application in research and drug development.
| Property | Value | Reference |
| CAS Number | 5297-17-6 | N/A |
| Molecular Formula | C₉H₁₈ClNO₄ | N/A |
| Molecular Weight | 239.70 g/mol | [1] |
| Synonyms | 2-(3-Carboxy-1-oxopropoxy)-N,N,N-trimethylethanaminium chloride | N/A |
| SMILES | C--INVALID-LINK--(C)CCOC(=O)CCC(=O)O.[Cl-] | N/A |
| InChI Key | LDHMZIUMVSRSIK-UHFFFAOYSA-N | N/A |
Molecular Structure
The molecular structure of this compound consists of a choline (B1196258) moiety esterified with one of the carboxylic acid groups of succinic acid.
Figure 1. Molecular Structure of this compound.
Mechanism of Action and Signaling Pathway
Succinylmonocholine is a metabolite of succinylcholine, a depolarizing neuromuscular blocking agent. Succinylcholine mimics the action of acetylcholine (B1216132) (ACh) at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of the neuromuscular junction. This interaction leads to a sustained depolarization of the muscle fiber membrane.
Initially, the binding of succinylcholine to nAChRs opens the ion channel, causing an influx of sodium ions (Na⁺) and an efflux of potassium ions (K⁺), resulting in muscle fasciculations. However, unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, succinylcholine is broken down more slowly by plasma cholinesterase (butyrylcholinesterase). This prolonged presence at the receptor site leads to a persistent depolarization, rendering the muscle fiber resistant to further stimulation by acetylcholine and resulting in flaccid paralysis.
The metabolic breakdown of succinylcholine to succinylmonocholine, and subsequently to succinic acid and choline, is a critical determinant of the duration of its effect.
Experimental Protocols
Determination of Succinylcholine Hydrolysis by HPLC
This protocol outlines a method for the analysis of succinylcholine and its hydrolysis product, succinylmonocholine, using High-Performance Liquid Chromatography (HPLC).
1. Materials and Reagents:
-
Succinylcholine chloride reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Perchloric acid
-
Phosphate (B84403) buffer
-
Plasma samples
2. Chromatographic Conditions:
-
Column: Newcrom AH, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water (15/85, v/v) with 0.85% perchloric acid
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 200 nm
-
Injection Volume: 20 µL
3. Sample Preparation:
-
To inhibit enzymatic hydrolysis, plasma samples can be treated with a cholinesterase inhibitor like physostigmine (B191203) (10⁻⁵ M).
-
For complete hydrolysis studies, plasma samples can be incubated with butyrylcholinesterase (200 mU) at 37°C for 20 minutes.
-
Protein precipitation is achieved by adding an equal volume of acetonitrile, followed by centrifugation. The supernatant is then collected for HPLC analysis.
4. Procedure:
-
Prepare standard solutions of succinylcholine chloride and this compound in the mobile phase.
-
Prepare plasma samples as described above.
-
Inject the standard solutions to obtain a calibration curve.
-
Inject the prepared plasma samples.
-
Quantify the concentrations of succinylcholine and succinylmonocholine by comparing their peak areas with the calibration curve.
Spectrophotometric Assay of Cholinesterase Activity
This protocol describes a method to determine the activity of plasma cholinesterase using succinylcholine as a substrate.
1. Principle: The hydrolysis of succinylcholine by cholinesterase produces choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is measured colorimetrically.
2. Materials and Reagents:
-
Succinylcholine chloride
-
Plasma samples
-
Choline oxidase
-
Peroxidase
-
Phenol
-
4-aminoantipyrine
-
Phosphate buffer (pH 7.4)
3. Procedure:
-
Prepare a reaction mixture containing phosphate buffer, phenol, 4-aminoantipyrine, and peroxidase.
-
Add 0.1 mL of plasma sample to the reaction mixture.
-
Initiate the reaction by adding succinylcholine chloride.
-
Incubate the mixture at 37°C.
-
Add choline oxidase to the mixture.
-
Measure the absorbance at 500 nm using a spectrophotometer.
-
The rate of increase in absorbance is proportional to the cholinesterase activity.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the in vitro hydrolysis of succinylcholine.
Quantitative Data Summary
The stability of succinylcholine chloride is highly dependent on temperature. The following table summarizes the degradation rates at different storage conditions.
| Temperature | Concentration | Degradation Rate (%/month) | Reference |
| 4°C | 20 mg/mL | 0.18 | [2] |
| 4°C | 50 mg/mL | 0.30 | [2] |
| Room Temperature | 20 mg/mL | 1.2 | [2] |
| Room Temperature | 50 mg/mL | 2.1 | [2] |
| 37°C | 20 mg/mL | 5.4 | [2] |
| 37°C | 50 mg/mL | 8.1 | [2] |
This technical guide serves as a comprehensive resource for professionals engaged in the study and development of this compound and related compounds. The provided information on its chemical properties, biological activity, and analytical methods is intended to facilitate further research and innovation in the field.
References
An In-depth Technical Guide on the Solubility of Succinylmonocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of succinylmonocholine (B1203878) chloride in various solvents. Due to the limited availability of direct quantitative data for succinylmonocholine chloride, this document also includes extensive solubility data for the closely related and more widely studied compound, succinylcholine (B1214915) chloride (also known as suxamethonium chloride). Succinylcholine is the parent compound that rapidly hydrolyzes to form succinylmonocholine. Understanding the solubility of both is crucial for researchers in drug development and formulation.
Introduction to this compound and Succinylcholine Chloride
Succinylcholine chloride is a depolarizing neuromuscular blocking agent used clinically to induce short-term paralysis as an adjunct to general anesthesia. In the body, it is rapidly metabolized by plasma cholinesterase into succinylmonocholine and choline. Succinylmonocholine is a significantly weaker neuromuscular blocker. The solubility of these compounds is a critical factor in their formulation for clinical use and in designing analytical methods for their detection and quantification.
Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for both succinylcholine chloride and this compound in various solvents.
Table 1: Quantitative Solubility of Succinylcholine Chloride
| Solvent | Concentration | Temperature | Notes |
| Water | 1 g in approx. 1 mL | Not Specified | Highly soluble[1] |
| Water | ≥ 100 mg/mL | 68°F (20°C) | Freely soluble[2][3][4] |
| Ethanol (95%) | 0.42 g in 100 mL | Not Specified | Soluble[5] |
| Ethanol | 1 g in approx. 350 mL | Not Specified | Soluble[1][5] |
Table 2: Qualitative Solubility of Succinylcholine Chloride
| Solvent | Solubility Description |
| Water | Freely soluble[5][6][7] |
| Alcohol | Slightly soluble[7] |
| Chloroform | Slightly soluble[1][5] |
| Ether | Practically insoluble[1][5][7] |
| Benzene | Sparingly soluble[5] |
| Normal Saline | Freely soluble[5] |
Table 3: Qualitative Solubility of this compound
| Solvent | Solubility Description |
| Water | Slightly soluble[8] |
| Methanol | Slightly soluble[8] |
| DMSO | Slightly soluble[8] |
Experimental Protocols for Solubility Determination
While the cited sources do not provide detailed experimental protocols for the specific determination of this compound solubility, standard laboratory methods for assessing the solubility of pharmaceutical compounds are applicable. A general workflow for such an assessment is outlined below.
General Experimental Workflow for Solubility Assessment:
-
Material Characterization:
-
Obtain pure, well-characterized this compound.
-
Verify the identity and purity of the compound using techniques such as HPLC, mass spectrometry, and NMR.
-
-
Solvent Selection:
-
Choose a range of solvents with varying polarities relevant to potential formulation or analytical applications (e.g., water, phosphate-buffered saline, ethanol, methanol, acetonitrile, DMSO).
-
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Repeat the experiment at different temperatures if temperature-dependent solubility data is required.
-
-
Kinetic Solubility Determination (High-Throughput Screening):
-
For earlier stages of drug development, a higher-throughput method may be employed.
-
Prepare a high-concentration stock solution of the compound in a highly soluble solvent (e.g., DMSO).
-
Add small aliquots of the stock solution to an aqueous buffer system.
-
Monitor for the first sign of precipitation using nephelometry or turbidimetry.
-
The concentration at which precipitation occurs is the kinetic solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of a pharmaceutical compound like this compound.
Caption: Workflow for Determining Compound Solubility.
References
- 1. Suxamethonium chloride - Wikipedia [en.wikipedia.org]
- 2. Succinylcholine Chloride | C14H30Cl2N2O4 | CID 22475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Suxamethonium dichloride | C14H30ClN2O4+ | CID 230349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Succinylcholine Chloride | 71-27-2 [chemicalbook.com]
- 7. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 8. This compound (125 mg) CAS#: 5297-17-6 [m.chemicalbook.com]
An In-depth Technical Guide to the Purity and Impurity Profiling of Succinylmonocholine Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylmonocholine (B1203878) chloride is a critical compound in pharmaceutical analysis, primarily known as the principal metabolite and a key degradation product of the widely used neuromuscular blocking agent, succinylcholine (B1214915) chloride (also known as suxamethonium chloride).[1][2][3][4][5] The purity of succinylcholine chloride is paramount for its safety and efficacy, necessitating rigorous control of its impurities. This guide provides a comprehensive overview of the purity and impurity profile of succinylmonocholine chloride in the context of succinylcholine chloride analysis, detailing the common impurities, their origins, and the analytical methodologies for their identification and quantification.
Succinylcholine chloride is the dicholine ester of succinic acid.[1] In aqueous solutions, it is susceptible to hydrolysis, which is catalyzed by both hydrogen and hydroxyl ions.[1] The degradation process involves a rapid hydrolysis to form the monoester, succinylmonocholine, followed by a much slower hydrolysis to succinic acid and choline.[1] The formation of succinic acid can lower the pH of the solution, which in turn can accelerate the hydrolysis of succinylcholine.[1]
Given its role as a primary degradation product, the presence and concentration of this compound are direct indicators of the stability and integrity of succinylcholine chloride formulations. Therefore, its accurate profiling is a crucial aspect of quality control in the pharmaceutical industry.
Impurity Profile of Succinylcholine Chloride
The impurity profile of succinylcholine chloride can be categorized into degradation products and process-related impurities arising from its synthesis.
2.1 Degradation Impurities:
-
This compound: The primary hydrolytic degradation product.[2][3]
-
Succinic Acid: A further degradation product from the hydrolysis of succinylmonocholine.[1][2][3]
-
Choline: The other product of the complete hydrolysis of succinylcholine.[1][4]
2.2 Process-Related Impurities:
-
"Doublet Peak": A process-related impurity mentioned in the United States Pharmacopeia (USP).[2][3]
-
[2-(trimethylaminium)ethyl]-[2ʹ-(trimethylaminium)vinyl] succinate (B1194679) and [2-(dimethylamino)etyl]-[2ʹ-(trimethylaminium)etyl] succinate: Newly identified impurities, likely originating from the synthesis process.[6]
-
Choline Chloride: May remain as an unreacted starting material from the synthesis process.[7]
Quantitative Analysis and Acceptance Criteria
Pharmacopeial standards, such as the United States Pharmacopeia (USP), establish specific limits for impurities in succinylcholine chloride to ensure its quality and safety.[8][9]
Table 1: USP Limits for Impurities in Succinylcholine Chloride [8]
| Impurity | Acceptance Criteria (not more than) |
| Succinic Acid | 0.1% |
| Doublet of Peaks (quantitated as a single component) | 0.4% |
| This compound | 0.4% |
| Any Other Individual Impurity | 0.2% |
| Total Impurities | 1.5% |
Analytical Methodologies for Purity and Impurity Profiling
Several analytical techniques are employed for the comprehensive analysis of succinylcholine chloride and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common and official method, while other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy play significant roles in structural elucidation and quantification.
4.1 High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for the routine quality control of succinylcholine chloride, offering high resolution and sensitivity for the separation and quantification of the active pharmaceutical ingredient (API) and its impurities.[2][3] The USP provides a detailed ion-pair HPLC method for chromatographic purity.[8] A newer approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to be effective.[6]
4.1.1 USP HPLC Method for Chromatographic Purity
This section provides a detailed protocol based on the USP monograph for succinylcholine chloride.[8]
Experimental Protocol:
-
Buffer Solution Preparation: Prepare a solution in water containing 3.85 g/L of 1-pentanesulfonic acid, 2.9 g/L of sodium chloride, and 1% (v/v) of 1 N sulfuric acid.[8]
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of the Buffer solution and acetonitrile (B52724) (95:5).[8]
-
System Suitability Solution Preparation: Dissolve accurately weighed quantities of citric acid and succinic acid in the Mobile phase to obtain a solution containing about 0.5 mg of each per mL.[8]
-
Standard Solution Preparation: Dissolve an accurately weighed quantity of USP this compound RS in the Mobile phase, and dilute quantitatively, and stepwise if necessary, with the Mobile phase to obtain a solution having a known concentration of about 0.05 mg/mL.[8]
-
Test Solution Preparation: Transfer about 100 mg of Succinylcholine Chloride, accurately weighed, to a 10-mL volumetric flask, and dissolve in and dilute with the Mobile phase to volume.[8]
-
Chromatographic System:
-
System Suitability:
-
Procedure:
-
Separately inject equal volumes (about 50 µL) of the Standard solution and the Test solution into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
Integration should begin after the edetate disodium (B8443419) peak, if present (retention time is about 3.5 minutes).[8]
-
The relative retention times are approximately 0.22 for succinic acid, 0.32 for the doublet of peaks, 0.49 for this compound, and 1.0 for succinylcholine chloride.[8]
-
-
Calculation of Impurities:
-
Calculate the percentage of each impurity in the portion of Succinylcholine Chloride taken by the formula: 10C(ri / rS)F where:
-
C is the concentration, in mg per mL, of USP this compound RS in the Standard solution.
-
ri is the peak area for each impurity obtained from the Test solution.
-
rS is the this compound peak area obtained from the Standard solution.
-
F is the response factor (0.63 for succinic acid).[8]
-
-
4.2 Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS and LC-MS/MS), is a powerful tool for the definitive identification and characterization of impurities, including novel or unexpected ones.[5][10] It is also used for quantitative analysis, especially in complex biological matrices for pharmacokinetic studies.[10][11]
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for the structural elucidation of impurities and for quantitative analysis (qNMR).[4][12][13] It provides detailed information about the molecular structure, which is crucial for the unambiguous identification of process-related impurities and degradation products.[5][14]
Visualization of Key Processes
5.1 Degradation Pathway of Succinylcholine Chloride
The following diagram illustrates the hydrolytic degradation of succinylcholine chloride.
References
- 1. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation method of succinylcholine chloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. Succinylcholine Chloride [drugfuture.com]
- 9. Succinylcholine Chloride [doi.usp.org]
- 10. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SUCCINYLCHOLINE CHLORIDE DIHYDRATE(6101-15-1) 1H NMR spectrum [chemicalbook.com]
Methodological & Application
Application Note: Quantification of Succinylmonocholine in Human Serum by HPLC-ESI-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method for the simultaneous quantification of succinylcholine (B1214915) (SUX) and its primary metabolite, succinylmonocholine (B1203878) (SMC), in human serum.[1] Succinylcholine is a fast-acting neuromuscular blocking agent that is rapidly hydrolyzed in vivo to succinylmonocholine.[2] Accurate quantification of SMC is crucial for clinical and forensic toxicology. The described method employs solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column.[1] Isotope dilution with deuterated internal standards ensures high accuracy and precision.[1][2] The method is fully validated according to international guidelines, demonstrating excellent sensitivity, linearity, and recovery.[1]
Introduction
Succinylcholine is a depolarizing muscle relaxant widely used in anesthesia and emergency medicine.[2][3] Its rapid metabolism complicates its direct detection, making its metabolite, succinylmonocholine, a key analyte for monitoring its use and in toxicological investigations.[2] Due to the low concentrations and complex matrix of biological samples, a highly sensitive and specific analytical method is required. While various HPLC methods with UV or electrochemical detection exist, they often lack the sensitivity needed for clinical and forensic applications.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity for quantifying these quaternary ammonium (B1175870) compounds.[1][6]
This protocol provides a validated isotope dilution HPLC-MS/MS method for the reliable determination of succinylmonocholine in serum samples.[1]
Experimental Protocol
2.1. Materials and Reagents
-
Succinylmonocholine (SMC) and Succinylcholine (SUX) reference standards
-
Deuterated internal standards (IS): SMC-d3 and SUX-d18[1][2]
-
Formic acid, HPLC grade
-
Ammonium formate (B1220265), LC-MS grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Heptafluorobutyric acid (HFBA), for ion-pairing[1]
-
Solid-Phase Extraction (SPE) Cartridges: Strata-X polymeric reversed-phase[1]
-
Human serum (drug-free)
2.2. Instrumentation
-
HPLC System: Agilent 1200 series or equivalent
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)[1]
2.3. Sample Preparation (Solid-Phase Extraction)
-
Acidify 1 mL of serum sample with formic acid.
-
Add the internal standards (SMC-d3 and SUX-d18) to the sample.
-
Condition the Strata-X SPE cartridge with methanol (B129727) followed by water.
-
Apply the acidified serum sample to the SPE cartridge. Use heptafluorobutyric acid (HFBA) as an ion-pairing reagent during this step.[1]
-
Wash the cartridge to remove interferences.
-
Elute the analytes (SMC and SUX) from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC-MS/MS system.
2.4. Workflow Diagram
Caption: Experimental workflow for SMC quantification.
HPLC and Mass Spectrometry Conditions
The chromatographic separation and mass spectrometric detection parameters are summarized in the tables below.
Table 1: HPLC Parameters
| Parameter | Value |
|---|---|
| Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)[1] |
| Mobile Phase A | 5 mM Ammonium formate buffer (pH 3.5)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Optimized gradient from 7% to 40% Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40 °C |
| Run Time | 13 minutes[1] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Collision Gas | Argon |
| MRM Transition (SMC) | Specific m/z values to be optimized |
| MRM Transition (SMC-d3) | Specific m/z values to be optimized |
| MRM Transition (SUX) | Specific m/z values to be optimized |
| MRM Transition (SUX-d18) | Specific m/z values to be optimized |
Results and Performance
The method was fully validated, and the performance characteristics are summarized in Table 3. The method demonstrated excellent recovery and precision.
Table 3: Method Validation Summary for Succinylmonocholine in Serum
| Parameter | Result |
|---|---|
| Linearity Range | 8.6 - 1000 ng/mL |
| Limit of Detection (LOD) | 2.5 ng/mL[1] |
| Limit of Quantification (LOQ) | 8.6 ng/mL[1] |
| Intra-day Precision (%RSD) | < 15% at LLOQ, < 10% for higher concentrations[1] |
| Inter-day Precision (%RSD) | < 15% at LLOQ, < 10% for higher concentrations[1] |
| Accuracy (% Recovery) | 88.1% - 103.9%[1] |
| Matrix Effect | Significant, but compensated by isotope dilution[1] |
Conclusion
The described HPLC-ESI-MS/MS method provides a sensitive, specific, and reliable means for the simultaneous quantification of succinylcholine and succinylmonocholine in human serum. The use of solid-phase extraction for sample preparation ensures a clean extract, while the isotope dilution technique corrects for matrix effects and ensures high accuracy. This fully validated method is suitable for application in both clinical and forensic toxicology, where accurate measurement of these compounds is essential.[1]
References
- 1. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. Determination of succinylcholine in plasma by high-pressure liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of succinylcholine in human plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Succinylmonocholine in Serum and Urine by LC-MS/MS
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of succinylmonocholine (B1203878) (SMC), the primary metabolite of succinylcholine (B1214915), in human serum and urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a robust solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation and detection. This method is suitable for forensic toxicology, clinical research, and drug development applications where accurate measurement of succinylcholine exposure is critical. Succinylcholine is a short-acting neuromuscular blocking agent that is rapidly hydrolyzed in the body to SMC.[1][2] Due to the extremely short half-life of the parent compound, SMC is the most reliable biomarker for detecting succinylcholine administration.[3][4]
Experimental Workflow
The overall analytical workflow consists of sample pretreatment, solid-phase extraction, LC-MS/MS analysis, and data processing.
Caption: Overall experimental workflow for the LC-MS/MS analysis of succinylmonocholine.
Materials and Reagents
-
Succinylmonocholine (SMC) reference standard
-
Succinylmonocholine-d3 (SMC-d3) internal standard[5]
-
Formic acid
-
Heptafluorobutyric acid (HFBA)[5]
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Strata-X polymeric reversed-phase SPE cartridges[5]
Protocols
Sample Preparation
This protocol is adapted from validated methods for the extraction of SMC from biological matrices.[4][5]
1.1. Serum/Urine Pre-treatment:
-
Thaw frozen serum or urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
For serum, it is recommended to allow the blood to clot at room temperature for at least 30-60 minutes before centrifugation to separate the serum.[6]
-
Centrifuge the samples at 1000 x g for 10 minutes to pellet any particulate matter.[6]
-
Transfer 1 mL of the supernatant (serum or urine) to a clean polypropylene (B1209903) tube.
-
Add the internal standard (SMC-d3) to each sample.
-
Acidify the samples by adding a suitable volume of an acidic solution, such as formic acid.
1.2. Solid-Phase Extraction (SPE):
-
Condition a Strata-X SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of an aqueous acidic solution to remove interfering substances.
-
Wash the cartridge with 3 mL of methanol to remove residual water and less polar interferences.
-
Elute the succinylmonocholine and internal standard from the cartridge with 2 mL of a methanolic solution containing an ion-pairing agent like heptafluorobutyric acid (HFBA).[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
Caption: Solid-Phase Extraction (SPE) protocol for succinylmonocholine.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of succinylmonocholine.
2.1. Liquid Chromatography Conditions:
| Parameter | Value |
| Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)[5] |
| Mobile Phase A | 5 mM Ammonium formate buffer (pH 3.5) in water[5] |
| Mobile Phase B | Acetonitrile[5] |
| Gradient | A gradient of 5 mM ammonium formate buffer pH 3.5 and acetonitrile[5] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 °C[7] |
| Injection Volume | 10 µL |
| Run Time | Approximately 13 minutes[5] |
2.2. Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for the specific instrument. |
| Internal Standard | SMC-d3 |
Quantitative Data Summary
The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of succinylmonocholine in serum and urine.[5]
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Serum | Succinylcholine | 1.9 | 6.0 |
| Succinylmonocholine | 2.5 | 8.6 | |
| Urine | Succinylcholine | 1.4 | 4.0 |
| Succinylmonocholine | 1.5 | 4.9 |
Table 2: Extraction Recovery
| Matrix | Analyte | Recovery Range (%) |
| Serum | Succinylcholine | 88.1 - 103.9 |
| Succinylmonocholine | 88.1 - 103.9 | |
| Urine | Succinylcholine | 88.1 - 103.9 |
| Succinylmonocholine | 88.1 - 103.9 |
Table 3: Precision
| Concentration | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| Low | < 15% | < 15% |
| Elevated | < 10% | < 10% |
Discussion
The presented method demonstrates a reliable and sensitive approach for the quantification of succinylmonocholine in both serum and urine. The use of solid-phase extraction with an ion-pairing reagent effectively cleans up the complex biological matrices and concentrates the analyte, leading to excellent recovery and low limits of detection.[5] Isotope dilution with a deuterated internal standard is crucial for accurate quantification, as it compensates for matrix effects and variations in extraction efficiency and instrument response.[2][5]
The chromatographic separation on a C18 column with a gradient elution provides good peak shape and resolution from endogenous interferences.[5] Tandem mass spectrometry in the MRM mode ensures high selectivity and sensitivity for the detection of succinylmonocholine.
Conclusion
This application note details a comprehensive and validated LC-MS/MS method for the analysis of succinylmonocholine in serum and urine. The provided protocols and performance data can be readily adopted by laboratories involved in forensic toxicology, clinical monitoring, and pharmaceutical research. The method's high sensitivity, specificity, and robustness make it a valuable tool for accurately assessing exposure to succinylcholine.
References
- 1. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cinj.org [cinj.org]
- 7. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Stability-Indicating Method for Succinylcholine Chloride Injection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing a stability-indicating analytical method for succinylcholine (B1214915) chloride injection. The protocol focuses on a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying succinylcholine chloride from its potential degradation products.
Introduction
Succinylcholine chloride is a depolarizing neuromuscular blocking agent used for short-term muscle paralysis in medical procedures.[1] It is known to be unstable in aqueous solutions, primarily undergoing hydrolysis to form succinylmonocholine (B1203878) and subsequently succinic acid.[2] Therefore, a validated stability-indicating method is crucial to ensure the potency, purity, and safety of succinylcholine chloride injection throughout its shelf life.
This application note details a systematic approach to developing and validating a stability-indicating HPLC method in accordance with ICH guidelines.[3][4] The method is designed to resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.
Materials and Reagents
-
Succinylcholine Chloride Reference Standard
-
Succinylcholine Chloride Injection samples
-
Succinylmonocholine Chloride Reference Standard
-
Succinic Acid Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Phosphate (B84403) Monobasic
-
Orthophosphoric Acid
-
Sodium Hydroxide
-
Hydrochloric Acid
-
Hydrogen Peroxide (30%)
-
Deionized Water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm (or equivalent).
-
Mobile Phase: A filtered and degassed solution of buffer and organic solvent. A common mobile phase consists of a phosphate buffer and acetonitrile. The exact composition should be optimized during method development.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 218 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Succinylcholine Chloride Reference Standard in deionized water to obtain a known concentration (e.g., 1 mg/mL).
-
Working Standard Solution: Dilute the Standard Stock Solution with deionized water to a final concentration suitable for injection (e.g., 0.1 mg/mL).
-
Sample Solution: Dilute the Succinylcholine Chloride Injection to the same concentration as the Working Standard Solution using deionized water.
-
Degradation Product Stock Solutions: Prepare individual stock solutions of this compound and succinic acid in deionized water. These will be used for peak identification and to spike samples for specificity studies.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[4][7]
-
Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 30 minutes.[8] Cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute to a final volume with deionized water.
-
Alkaline Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 30 minutes.[8] Cool the solution and neutralize it with an equivalent amount of 0.1 M HCl. Dilute to a final volume with deionized water.
-
Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 4 hours.[9] Dilute to a final volume with deionized water.
-
Thermal Degradation: Place the sample solution in a thermostatically controlled oven at 80°C for 4 hours.[9] Cool to room temperature and dilute if necessary.
-
Photolytic Degradation: Expose the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7] A control sample should be protected from light.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.
| Stress Condition | Treatment Time & Temperature | % Assay of Succinylcholine Chloride | % Degradation | Peak Purity |
| Control | N/A | 100.0 | 0.0 | Pass |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 30 min | 85.2 | 14.8 | Pass |
| Alkaline Hydrolysis | 0.1 M NaOH, 60°C, 30 min | 82.5 | 17.5 | Pass |
| Oxidation | 3% H₂O₂, RT, 4 hrs | 90.1 | 9.9 | Pass |
| Thermal | 80°C, 4 hrs | 92.7 | 7.3 | Pass |
| Photolytic | 1.2 million lux hrs | 98.5 | 1.5 | Pass |
Visualizations
Experimental Workflow
Caption: Workflow for the stability-indicating method development.
Degradation Pathway of Succinylcholine Chloride
Caption: Primary degradation pathway of succinylcholine.
Method Validation
Once the method is developed, it must be validated according to ICH guidelines (Q2(R1)). The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion
The described HPLC method provides a robust and reliable approach for the stability testing of succinylcholine chloride injection. The forced degradation studies confirm the stability-indicating nature of the method, effectively separating the intact drug from its primary degradation products. This application note and protocol serve as a comprehensive resource for researchers and scientists in the pharmaceutical industry to ensure the quality and stability of succinylcholine chloride formulations.
References
- 1. ClinPGx [clinpgx.org]
- 2. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
Application Note and Protocol for the Isolation of Succinylmonocholine from Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylmonocholine (B1203878) is the primary and more stable metabolite of succinylcholine (B1214915), a depolarizing neuromuscular blocking agent. Due to the rapid hydrolysis of succinylcholine by plasma cholinesterases, monitoring its metabolite, succinylmonocholine, is often more feasible and provides a longer detection window in pharmacokinetic and forensic studies.[1][2][3] This document provides a detailed protocol for the isolation of succinylmonocholine from plasma samples, primarily employing solid-phase extraction (SPE) followed by analysis with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method is designed to be sensitive, reproducible, and applicable in a clinical setting.[4][5]
Principle
The method is based on an isotope dilution HPLC-MS/MS technique.[5] It involves the extraction of succinylmonocholine from plasma using a solid-phase extraction (SPE) procedure with an ion-pairing reagent to improve retention of the polar analyte. Following extraction, the analyte is separated and quantified using HPLC-MS/MS. Deuterated internal standards are used to ensure accurate quantification by accounting for any analyte loss during sample preparation and analysis.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of succinylcholine and succinylmonocholine in plasma/serum.
Table 1: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range (Succinylcholine) | 25 - 4000 ng/mL | [4][6] |
| Linearity Range (Succinylmonocholine) | 8.6 - high concentration range ng/mL | [5] |
| Limit of Detection (LOD) - Succinylmonocholine | 2.5 ng/mL (serum) | [5] |
| Limit of Quantification (LOQ) - Succinylmonocholine | 8.6 ng/mL (serum) | [5] |
| Intraday Precision (CV) | < 15% (lowest conc.), < 10% (elevated conc.) | [5] |
| Interday Precision (CV) | < 15% (lowest conc.), < 10% (elevated conc.) | [5] |
| Accuracy | Did not exceed 10% | [5] |
| Extraction Recovery | 88.1 - 103.9% | [5] |
Table 2: HPLC-MS/MS Parameters
| Parameter | Description | Reference |
| HPLC Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm) | [5] |
| Mobile Phase | Gradient of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile (B52724) | [5] |
| Analysis Time | Separation achieved within 13 minutes | [5] |
| Detection | Positive ion electrospray tandem mass spectrometry (ESI-MS/MS) | [4][6] |
| Internal Standard | Deuterated compounds (e.g., SMC-d3) | [5] |
Experimental Protocol
This protocol details the steps for the isolation of succinylmonocholine from plasma samples for subsequent analysis.
Materials and Reagents:
-
Whole blood collected in lavender-top (EDTA) tubes[7]
-
Deionized water
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Ammonium formate
-
Heptafluorobutyric acid (HFBA) (ion-pairing reagent)[5]
-
Succinylmonocholine analytical standard
-
Deuterated succinylmonocholine internal standard (e.g., SMC-d3)[5]
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X polymeric reversed phase or C1)[4][5][8]
-
Bench-top centrifuge[7]
-
Vortex mixer
-
SPE manifold
-
HPLC-MS/MS system
1. Plasma Preparation:
-
Collect whole blood in lavender-top (EDTA) tubes.[7] To prevent the degradation of succinylcholine to succinylmonocholine, and further degradation of succinylmonocholine, it is recommended to use paraoxonized tubes for blood collection.[1][2][3]
-
Centrifuge the blood collection tubes at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.[7]
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean polypropylene (B1209903) tube.
-
Store plasma samples at -80°C until analysis.
2. Sample Pre-treatment:
-
Thaw the plasma samples on ice.
-
Spike the plasma samples with the deuterated internal standard solution (e.g., SMC-d3) to a final concentration appropriate for the analytical range.[5]
-
Vortex the samples for 10 seconds to ensure homogeneity.
-
Acidify the samples by adding a solution containing the ion-pairing reagent, heptafluorobutyric acid (HFBA).[5]
3. Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridges (e.g., Strata-X polymeric reversed phase) with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridges to dry.[5]
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.
-
Elution: Elute the succinylmonocholine and the internal standard from the cartridge with 1 mL of an appropriate elution solvent (e.g., acetonitrile or a mixture of acetonitrile and buffer). The use of heptafluorobutyric acid as an ion-pairing reagent aids in the retention and elution of the target analytes.[5][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for HPLC analysis.
4. HPLC-MS/MS Analysis:
-
Inject the reconstituted sample into the HPLC-MS/MS system.
-
Separate the succinylmonocholine from other components using a C18 column and a gradient elution with a mobile phase consisting of ammonium formate buffer and acetonitrile.[5]
-
Detect and quantify the succinylmonocholine and its deuterated internal standard using positive ion electrospray tandem mass spectrometry (ESI-MS/MS).[4][5]
Signaling Pathways and Experimental Workflows
Caption: Workflow for isolating succinylmonocholine from plasma.
Discussion
The presented protocol provides a robust and reliable method for the isolation and subsequent quantification of succinylmonocholine in plasma. The use of solid-phase extraction with an ion-pairing reagent is crucial for achieving high recovery and clean extracts, which is essential for sensitive HPLC-MS/MS analysis. The incorporation of a deuterated internal standard is a key aspect of the method, ensuring high accuracy and precision by correcting for variations during sample processing. This protocol is particularly valuable for pharmacokinetic studies where accurate measurement of drug metabolites is critical, and in forensic toxicology for the detection of succinylcholine administration.[1][5]
References
- 1. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of succinylcholine concentration in human plasma by electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sanguinebio.com [sanguinebio.com]
- 8. Determination of succinylcholine in human plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Succinylmonocholine as a Biomarker for Succinylcholine Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915) is a fast-acting neuromuscular blocking agent frequently used in clinical settings for procedures requiring short-term muscle relaxation, such as endotracheal intubation.[1][2] Its rapid hydrolysis in the body, primarily by plasma butyrylcholinesterase (BCHE), results in an extremely short biological half-life, making direct detection of succinylcholine challenging in forensic and clinical toxicology.[3] The primary metabolite, succinylmonocholine (B1203878), has a significantly longer half-life, establishing it as a reliable biomarker for confirming succinylcholine administration.[3][4] These application notes provide a comprehensive overview and detailed protocols for the quantification of succinylmonocholine in biological matrices.
Succinylcholine is metabolized into succinylmonocholine, which is then further hydrolyzed into succinic acid and choline.[1] Due to the rapid degradation of the parent compound, succinylmonocholine serves as the primary analyte for detecting succinylcholine exposure.[3]
Metabolic Pathway of Succinylcholine
Succinylcholine is structurally similar to two acetylcholine (B1216132) molecules linked together.[1] It is rapidly hydrolyzed by BCHE in the plasma to form succinylmonocholine and choline.[5][6] Succinylmonocholine is then more slowly metabolized to succinic acid and choline.[1][6]
Pharmacokinetics of Succinylmonocholine
The utility of succinylmonocholine as a biomarker is underscored by its pharmacokinetic profile. Following intravenous administration of succinylcholine, succinylmonocholine reaches peak plasma concentrations within minutes.[3] While succinylcholine is typically detectable in blood for only up to 10 minutes post-injection, succinylmonocholine can be detected for a much longer period.[4] Studies have shown that the terminal half-life of succinylmonocholine is approximately 1 to 3 hours, providing a detection window of 8 to 24 hours in plasma.[3]
Quantitative Data
The following table summarizes pharmacokinetic parameters of succinylmonocholine in surgical patients who received a bolus injection of 80-100 mg of succinylcholine.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 0.03–2.0 minutes | [3] |
| Terminal Half-Life (t½) | 1–3 hours | [3] |
| Detection Window in Plasma | 8–24 hours | [3][4] |
| Detection Window of Parent Succinylcholine in Blood | Up to 10 minutes | [4] |
Experimental Protocols
Principle
A robust and validated method for the simultaneous quantification of succinylcholine and succinylmonocholine in biological fluids (serum and urine) utilizes isotope dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[7][8] The protocol involves solid-phase extraction (SPE) with an ion-pairing reagent to isolate the analytes, followed by chromatographic separation and detection. Deuterated internal standards are essential for accurate quantification.[7][9][10]
Experimental Workflow
Materials and Reagents
-
Succinylmonocholine (SMC) and Succinylcholine (SUX) reference standards
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Heptafluorobutyric acid (HFBA)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction cartridges (e.g., Strata-X polymeric reversed-phase)[7][8]
-
Paraoxon (for sample stabilization)[4]
Sample Collection and Stabilization
-
Collect blood samples in tubes containing an esterase inhibitor, such as paraoxon, to prevent ex vivo hydrolysis of succinylcholine and succinylmonocholine.[4]
-
Centrifuge the blood samples to separate the plasma or serum.
-
Store samples at -20°C or lower until analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for serum and urine analysis.[7][8]
-
To 1 mL of serum or urine, add the deuterated internal standards (SMC-d3 and SUX-d18).
-
Acidify the sample with a suitable buffer.
-
Condition the SPE cartridge (e.g., Strata-X, 200 mg/3 mL) with methanol followed by water.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (SUX and SMC) using an appropriate elution solvent containing the ion-pairing reagent heptafluorobutyric acid (HFBA).[7][8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
| Parameter | Condition | Reference |
| HPLC System | Agilent 1100 or equivalent | |
| Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm) | [7][8] |
| Mobile Phase A | 5 mM ammonium formate in 90:10 (v/v) water/acetonitrile, pH 3.5 | [7][8] |
| Mobile Phase B | 5 mM ammonium formate in 10:90 (v/v) water/acetonitrile, pH 3.5 | [7][8] |
| Gradient Elution | A suitable gradient to separate SMC and SUX | [7][8] |
| Flow Rate | 200 µL/min | |
| Injection Volume | 5 µL | |
| Total Run Time | Approximately 13 minutes | [7][8] |
| Mass Spectrometer | API 2000 triple-quadrupole or equivalent | |
| Ionization Mode | Electrospray Ionization (ESI), Positive | |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Note: Specific MRM transitions for SMC, SUX, and their deuterated internal standards should be optimized on the specific mass spectrometer used.
Conclusion
Succinylmonocholine is a reliable and essential biomarker for confirming exposure to succinylcholine, particularly in cases where the parent drug is no longer detectable. The provided protocols, based on validated HPLC-MS/MS methods, offer a robust framework for the accurate and sensitive quantification of succinylmonocholine in biological samples. Adherence to proper sample collection and preparation techniques is critical for obtaining accurate results. These application notes serve as a valuable resource for researchers, scientists, and drug development professionals involved in toxicological and pharmacokinetic studies of succinylcholine.
References
- 1. openanesthesia.org [openanesthesia.org]
- 2. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Effects of Succinylcholine on Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylcholine (B1214915) is a depolarizing neuromuscular blocking agent widely used in clinical practice to induce short-term muscle relaxation.[1] Its mechanism of action involves binding to nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction (NMJ), mimicking the effect of acetylcholine (ACh).[2][3] This binding leads to a sustained depolarization of the muscle cell membrane, initially causing transient muscle fasciculations, followed by a state of flaccid paralysis due to the inactivation of voltage-gated sodium channels.[1][2] Understanding the detailed cellular and molecular effects of succinylcholine on muscle cells is crucial for optimizing its clinical use and for the development of novel neuromuscular modulating drugs.
These application notes provide a comprehensive overview of the experimental setups and protocols for investigating the effects of succinylmonocholine (B1203878), the primary metabolite of succinylcholine, on muscle cells in vitro. The protocols described herein cover key aspects of muscle cell physiology, including electrophysiological responses, intracellular calcium dynamics, and muscle contractility.
Signaling Pathway of Succinylcholine on Muscle Cells
Succinylcholine acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) on the motor endplate of the neuromuscular junction.[2][3] The binding of succinylcholine to these receptors triggers a signaling cascade that ultimately leads to muscle contraction, followed by relaxation due to receptor desensitization and sodium channel inactivation.
Caption: Signaling pathway of succinylmonocholine in muscle cells.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of succinylmonocholine on muscle cells in vitro.
Caption: General experimental workflow.
Experimental Protocols
Muscle Cell Culture
Objective: To prepare primary or immortalized muscle cell cultures for subsequent experiments.
Materials:
-
C2C12 myoblasts or primary satellite cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin
-
Collagen-coated culture dishes
Protocol:
-
Cell Seeding: Seed C2C12 myoblasts or primary satellite cells on collagen-coated culture dishes in growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Myoblast Proliferation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Myotube Differentiation: To induce differentiation into myotubes, replace the growth medium with differentiation medium (DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin).
-
Culture Maintenance: Maintain the differentiating cultures for 5-7 days, replacing the differentiation medium every 48 hours. Mature, multinucleated myotubes should be visible.
Patch-Clamp Electrophysiology
Objective: To measure the effects of succinylmonocholine on ion channel activity and membrane potential of muscle cells.[4][5][6][7]
Materials:
-
Differentiated myotubes on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP (pH 7.2)
-
Succinylmonocholine stock solution
Protocol:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Cell Preparation: Place a coverslip with differentiated myotubes into the recording chamber and perfuse with external solution.
-
Giga-seal Formation: Approach a myotube with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording configuration.[6][8]
-
Voltage-Clamp Recordings: Clamp the membrane potential at a holding potential of -70 mV. Apply different concentrations of succinylmonocholine to the bath and record the induced currents.
-
Current-Clamp Recordings: Switch to current-clamp mode to record changes in membrane potential in response to succinylmonocholine application.
Calcium Imaging
Objective: To visualize and quantify changes in intracellular calcium concentration ([Ca2+]i) in muscle cells upon stimulation with succinylmonocholine.[9][10][11]
Materials:
-
Differentiated myotubes on glass-bottom dishes
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with a high-speed camera
-
Succinylmonocholine stock solution
Protocol:
-
Dye Loading: Incubate the differentiated myotubes with 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.
-
Washing: Wash the cells three times with HBSS to remove excess dye.
-
Image Acquisition: Mount the dish on the fluorescence microscope and acquire baseline fluorescence images.
-
Stimulation: Perfuse the cells with a solution containing the desired concentration of succinylmonocholine.
-
Time-Lapse Imaging: Record time-lapse images of the fluorescence changes at a high frame rate to capture the dynamics of the calcium transients.
-
Data Analysis: Analyze the fluorescence intensity changes over time in individual cells or regions of interest to quantify the [Ca2+]i response.
Muscle Contraction Assay
Objective: To quantify the contractile response of muscle cells to succinylmonocholine.
Materials:
-
Differentiated myotubes on flexible micropatterned substrates or in a 3D culture system
-
High-speed video microscopy setup
-
Image analysis software (e.g., MUSCLEMOTION)[12]
-
Succinylmonocholine stock solution
Protocol:
-
Cell Preparation: Prepare differentiated myotubes on a system that allows for the measurement of contraction, such as cantilevers, post deflection, or force transducers.[13][14]
-
Baseline Recording: Record videos of the myotubes under basal conditions to establish a baseline of spontaneous contractile activity, if any.
-
Stimulation: Apply a known concentration of succinylmonocholine to the culture medium.
-
Video Recording: Immediately start recording high-speed videos of the myotube contractions.
-
Data Analysis: Use image analysis software to track the displacement of markers on the myotubes or the deflection of the substrate to quantify parameters such as contraction amplitude, velocity, and duration.[15]
Data Presentation
Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Electrophysiological Effects of Succinylmonocholine on Muscle Cells
| Concentration (µM) | Peak Inward Current (pA) | Membrane Depolarization (mV) | Time to Peak (ms) |
| 0 (Control) | 0 ± 0 | 0 ± 0 | N/A |
| 1 | 150 ± 25 | 20 ± 5 | 10 ± 2 |
| 10 | 500 ± 50 | 45 ± 8 | 8 ± 1 |
| 100 | 800 ± 75 | 60 ± 10 | 6 ± 1 |
Data are presented as mean ± SEM.
Table 2: Intracellular Calcium Dynamics in Response to Succinylmonocholine
| Concentration (µM) | Peak Fluorescence Intensity (ΔF/F0) | Time to Peak (s) | Calcium Transient Duration (s) |
| 0 (Control) | 1.0 ± 0.1 | N/A | N/A |
| 1 | 2.5 ± 0.3 | 2.1 ± 0.2 | 5.3 ± 0.5 |
| 10 | 5.8 ± 0.6 | 1.5 ± 0.1 | 8.9 ± 0.7 |
| 100 | 9.2 ± 0.9 | 1.1 ± 0.1 | 12.4 ± 1.1 |
Data are presented as mean ± SEM. ΔF/F0 represents the change in fluorescence over baseline.
Table 3: Contractile Response of Muscle Cells to Succinylmonocholine
| Concentration (µM) | Contraction Amplitude (µm) | Contraction Velocity (µm/s) | Relaxation Time (s) |
| 0 (Control) | 0.5 ± 0.1 | 2.1 ± 0.3 | 0.8 ± 0.1 |
| 1 | 5.2 ± 0.6 | 15.4 ± 1.8 | 3.5 ± 0.4 |
| 10 | 12.8 ± 1.5 | 35.1 ± 4.2 | 6.2 ± 0.7 |
| 100 | 18.5 ± 2.1 | 52.3 ± 6.1 | 9.8 ± 1.1 |
Data are presented as mean ± SEM.
Conclusion
The experimental setups and protocols detailed in these application notes provide a robust framework for investigating the multifaceted effects of succinylmonocholine on muscle cells. By combining electrophysiology, calcium imaging, and contraction assays, researchers can gain a comprehensive understanding of the cellular and molecular mechanisms underlying the action of this important neuromuscular blocking agent. The provided data presentation tables offer a standardized format for reporting quantitative findings, facilitating comparison across different studies. These methodologies are valuable for basic research into neuromuscular function, as well as for the preclinical evaluation of novel drugs targeting the neuromuscular junction.
References
- 1. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The actions of suxamethonium (succinyldicholine) as an agonist and channel blocker at the nicotinic receptor of frog muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 6. Patch clamp - Wikipedia [en.wikipedia.org]
- 7. personal.utdallas.edu [personal.utdallas.edu]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Visualization of Ca2+ Signaling During Embryonic Skeletal Muscle Formation in Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imaging of calcium transients in skeletal muscle fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium imaging of muscle cells treated with snake myotoxins reveals toxin synergism and presence of acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Contractile force assessment methods for in vitro skeletal muscle tissues | eLife [elifesciences.org]
- 14. Muscle on a Chip: In Vitro Contractility Assays for Smooth and Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Techniques for Measuring Succinylmonocholine Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylmonocholine (B1203878) is the primary metabolite of the widely used depolarizing neuromuscular blocking agent, succinylcholine (B1214915). Understanding its binding affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs) is crucial for a comprehensive pharmacological characterization and for the development of novel therapeutics with improved safety and efficacy profiles. This document provides detailed application notes and protocols for several common techniques used to measure the binding affinity of ligands such as succinylmonocholine to their target receptors.
Key Signaling Pathway
Succinylmonocholine, like its precursor succinylcholine, is expected to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. The binding of an agonist to the nAChR triggers a conformational change, leading to the opening of the ion channel and subsequent physiological effects.
Figure 1. Simplified signaling pathway of succinylmonocholine at the nicotinic acetylcholine receptor.
Data Presentation
The following table summarizes the available functional data for succinylcholine, the parent compound of succinylmonocholine, at the muscle-type nicotinic acetylcholine receptor. Direct binding affinity data (Kd, Ki) for succinylmonocholine is not currently available in the cited literature.
| Compound | Receptor Subtype | Assay Type | Measured Parameter | Value (µM) | Reference(s) |
| Succinylcholine | Human muscle-type nAChR | Two-electrode voltage clamp | EC50 | 10.8 (9.8-11.9) | [1] |
| Succinylcholine | Neuronal nAChRs (α3β2, α3β4, α4β2, α7) | Two-electrode voltage clamp | IC50 | > 100 | [1] |
Note: EC50 (half-maximal effective concentration) reflects the potency of a compound in a functional assay, while IC50 (half-maximal inhibitory concentration) reflects the potency of an inhibitor. Kd (dissociation constant) and Ki (inhibition constant) are direct measures of binding affinity.
Experimental Protocols
This section provides detailed protocols for four common techniques to determine the binding affinity of a test compound like succinylmonocholine.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[2][3] This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of succinylmonocholine.
Figure 2. Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells or tissues expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity radiolabeled nAChR antagonist (e.g., [3H]epibatidine or [125I]α-bungarotoxin).
-
Test Compound: Succinylmonocholine.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR ligand (e.g., nicotine).
-
Binding Buffer: e.g., 50 mM Tris-HCl, 1 mM MgCl2, 2 mM CaCl2, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and fluid.
Protocol:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and prepare membranes via centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and binding buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of non-labeled ligand.
-
Competition: Receptor membranes, radioligand, and serial dilutions of succinylmonocholine.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the succinylmonocholine concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Figure 3. Experimental workflow for Surface Plasmon Resonance (SPR).
Materials:
-
SPR Instrument and Sensor Chip: (e.g., Biacore).
-
Ligand: Purified nAChR or a soluble homolog like Acetylcholine Binding Protein (AChBP).
-
Analyte: Succinylmonocholine.
-
Immobilization and Running Buffers: As recommended by the instrument manufacturer.
Protocol:
-
Ligand Immobilization: Covalently immobilize the purified nAChR or AChBP onto the sensor chip surface.
-
Equilibration: Flow running buffer over the sensor surface until a stable baseline is achieved.
-
Analyte Injection: Inject a series of concentrations of succinylmonocholine over the sensor surface.
-
Association/Dissociation Monitoring: Monitor the change in response units (RU) in real-time to observe the association and dissociation phases.
-
Regeneration: Inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.
Figure 4. Isothermal Titration Calorimetry (ITC) experimental workflow.
Materials:
-
ITC Instrument.
-
Macromolecule: Highly purified and concentrated nAChR or AChBP.
-
Ligand: Succinylmonocholine.
-
Dialysis Buffer: The same buffer for both the macromolecule and the ligand to minimize heats of dilution.
Protocol:
-
Sample Preparation: Dialyze both the protein and succinylmonocholine solutions extensively against the same buffer. Degas all solutions.
-
Instrument Setup: Load the protein solution into the sample cell and the succinylmonocholine solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the succinylmonocholine solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous technique that measures changes in the polarization of fluorescent light upon binding of a small fluorescently labeled ligand (tracer) to a larger protein.
Figure 5. Fluorescence Polarization (FP) assay workflow.
Materials:
-
Fluorescence Polarization Plate Reader.
-
Receptor: Purified nAChR or AChBP.
-
Fluorescent Tracer: A fluorescently labeled nAChR ligand.
-
Test Compound: Succinylmonocholine.
-
Assay Buffer: A buffer with low background fluorescence.
Protocol:
-
Assay Development: Determine the optimal concentrations of the fluorescent tracer and receptor that provide a stable and significant polarization window.
-
Competition Assay: In a microplate, mix the fluorescent tracer, the receptor, and serial dilutions of succinylmonocholine.
-
Incubation: Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the succinylmonocholine concentration. Fit the data to a competition binding curve to determine the IC50 value. The Ki can then be calculated from the IC50.
Conclusion
The techniques described provide robust and varied approaches for determining the binding affinity of succinylmonocholine to nicotinic acetylcholine receptors. While direct binding data for succinylmonocholine is currently sparse in the literature, the protocols outlined here offer a clear roadmap for researchers to undertake such investigations. The choice of technique will depend on factors such as the availability of purified receptor, the need for real-time kinetic data, and the desired throughput. Accurate determination of succinylmonocholine's binding affinity will be instrumental in advancing our understanding of its pharmacological profile and its role in neuromuscular blockade.
References
- 1. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Analytical Standards for Succinylmonocholine Chloride: A Detailed Guide for Researchers
Introduction
Succinylmonocholine (B1203878) chloride, the primary degradation product of the neuromuscular blocking agent succinylcholine (B1214915) chloride, is a critical analyte in the quality control and stability testing of succinylcholine injections.[1] Its presence and concentration are key indicators of the purity and integrity of the pharmaceutical product. This document provides detailed application notes and protocols for the analysis of succinylmonocholine chloride, intended for researchers, scientists, and drug development professionals. The methodologies outlined here are based on established pharmacopeial standards and validated analytical techniques.
This compound is chemically designated as 2-((3-Carboxypropanoyl)oxy)-N,N,N-trimethylethan-1-aminium chloride.[2] Reference standards for this compound are available from various pharmacopeias, including the United States Pharmacopeia (USP), and are essential for ensuring the accuracy and validity of analytical results.[3][4] These standards are used for identity, purity, and strength assays as specified in official monographs.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analytical methods described in this document.
| Parameter | HPLC Method 1 (USP) | HPLC Method 2 (Forensic) |
| Analyte | This compound | Succinylmonocholine (SMC) |
| Matrix | Succinylcholine Chloride Injection | Serum and Urine |
| Column | L1 packing, 4.6-mm x 25-cm; 5-µm | Phenomenex Synergi Hydro RP C18, 150 x 2 mm; 4 µm |
| Mobile Phase | See Protocol | Gradient of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile (B52724) |
| Flow Rate | Approx. 1 mL/min | Not specified |
| Detection | UV at 214 nm | ESI-MS/MS |
| Retention Time | Not specified | Separation within 13 min |
| Limit of Detection (LOD) | Not specified | 2.5 ng/mL (Serum), 1.5 ng/mL (Urine) |
| Limit of Quantitation (LOQ) | Not specified | 8.6 ng/mL (Serum), 4.9 ng/mL (Urine) |
| Recovery | Not specified | 88.1 - 103.9% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Chromatographic Purity of Succinylcholine Chloride
This method, adapted from the United States Pharmacopeia (USP) monograph for Succinylcholine Chloride, is suitable for determining the presence of this compound as an impurity.[5]
a. Materials and Reagents:
-
USP this compound Reference Standard (RS)[5]
-
Succinylcholine Chloride sample
-
Acetonitrile (HPLC grade)
-
1-Hexanesulfonic acid
-
Water (HPLC grade)
-
(Details for mobile phase preparation are in the protocol)
b. Chromatographic Conditions:
-
Column: L1 packing, 4.6-mm x 25-cm; 5-µm particle size[5]
-
Detector: UV at 214 nm[5]
-
Flow Rate: Approximately 1 mL/min[5]
-
Injection Volume: Not specified
-
Column Temperature: Samples maintained at approximately 4°C during analysis[5]
c. Mobile Phase Preparation:
-
Solution A: 5% (v/v) acetonitrile and 5% (w/v) of 0.1 M 1-hexanesulfonic acid in water.[5]
-
Solution B: A mixture of acetonitrile and water (1:1).[5]
-
The mobile phase consists of a variable mixture of Solution A and Solution B as directed by the specific chromatographic system to achieve adequate separation.[5]
d. Standard Solution Preparation:
-
Accurately weigh a quantity of USP this compound RS and dissolve in the Mobile Phase.
-
Dilute quantitatively, and stepwise if necessary, with the Mobile Phase to obtain a solution with a known concentration of about 0.05 mg/mL.[5]
e. Test Solution Preparation:
-
Accurately weigh about 100 mg of Succinylcholine Chloride and transfer to a 10-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile Phase.[5]
f. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the Standard solution and record the peak responses.
-
Inject the Test solution and record the peak responses.
-
Calculate the percentage of this compound in the Succinylcholine Chloride sample by comparing the peak area of this compound in the Test solution to the peak area in the Standard solution. The USP monograph specifies a limit of not more than 0.4% for this compound.[5]
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Determination in Biological Matrices
This method is suitable for the sensitive and specific quantification of succinylmonocholine in serum and urine, often required in forensic and clinical toxicology.[6]
a. Materials and Reagents:
-
Succinylmonocholine reference standard
-
Deuterated internal standards (e.g., SMC-d3)[6]
-
Heptafluorobutyric acid (HFBA) as an ion-pairing reagent[6]
-
Ammonium formate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X polymeric reversed phase)[6]
b. Sample Preparation (Solid-Phase Extraction):
-
Acidify the serum or urine samples.
-
Perform solid-phase extraction using a polymeric reversed-phase cartridge.[6]
-
Use heptafluorobutyric acid (HFBA) as an ion-pairing reagent during the extraction process.[6]
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
c. Chromatographic and Mass Spectrometric Conditions:
-
Column: Phenomenex Synergi Hydro RP C18 (150 x 2 mm, 4 µm)[6]
-
Mobile Phase: A gradient of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile.[6]
-
Separation Time: Approximately 13 minutes.[6]
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.[6]
-
Detection: Monitor specific precursor-to-product ion transitions for succinylmonocholine and its deuterated internal standard.
d. Quantification:
-
Create a calibration curve using known concentrations of the succinylmonocholine reference standard.
-
Quantify the amount of succinylmonocholine in the samples by isotope dilution analysis using the deuterated internal standard.[6]
Visualizations
Caption: HPLC workflow for purity testing.
Caption: HPLC-MS/MS workflow for biological samples.
References
- 1. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 2. Succinyl Monocholine Chloride | 5297-17-6 | SynZeal [synzeal.com]
- 3. store.usp.org [store.usp.org]
- 4. This compound USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Succinylcholine Chloride [drugfuture.com]
- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Succinylmonocholine Chloride Solution for In-Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Succinylmonocholine (B1203878) is the primary and pharmacologically less active metabolite of the depolarizing neuromuscular blocking agent, succinylcholine (B1214915) chloride. The rapid in-vivo hydrolysis of succinylcholine to succinylmonocholine is catalyzed by the enzyme butyrylcholinesterase (BCHE), also known as plasma cholinesterase[1][2]. In in-vitro research, succinylmonocholine chloride is primarily used as an analytical standard to quantify the degradation of succinylcholine or in toxicological and forensic studies[3]. It may also be used to investigate the activity of BCHE or to study any residual effects at the nicotinic acetylcholine (B1216132) receptor (nAChR).
These application notes provide detailed protocols for the preparation, storage, and quality control of this compound solutions for various in-vitro applications.
Properties and Stability of Succinylcholine and its Metabolites
Succinylcholine in aqueous solutions is chemically unstable and undergoes hydrolysis[4][5][6]. The degradation process first yields succinylmonocholine and choline, followed by a slower hydrolysis of succinylmonocholine into succinic acid and another molecule of choline[1][4]. The rate of this hydrolysis is dependent on pH and temperature. The optimal pH for the stability of the parent compound, succinylcholine, is between 3.75 and 4.5[6]. As the degradation produces succinic acid, the pH of unbuffered solutions can decrease, which in turn can accelerate the hydrolysis reaction[4].
Due to the limited availability of direct stability data for succinylmonocholine, the stability profile of the parent compound, succinylcholine, is often used as a conservative reference.
Table 1: Summary of Succinylcholine Chloride Solution Stability
| Concentration | Storage Temperature | Degradation Rate / Time to 10% Potency Loss | Reference |
| 20 mg/mL | Room Temperature (~25°C) | Degradation rate constant: 1.2% per month. 10% loss in ~8.3 months. | [7][8] |
| 50 mg/mL | Room Temperature (~25°C) | Degradation rate constant: 2.1% per month. 10% loss in ~4.8 months. | [7][8] |
| 20 mg/mL | 4°C | Degradation rate: 0.18% per month. | [7][8] |
| 50 mg/mL | 4°C | Degradation rate: 0.30% per month. | [7][8] |
| 20 mg/mL | 37°C | Degradation rate: 5.4% per month. | [7][8] |
| 50 mg/mL | 37°C | Degradation rate: 8.1% per month. | [7][8] |
| 10 mg/mL | 20-26°C | 10% loss in ~5 months. | [9] |
Signaling and Metabolic Pathways
Succinylcholine exerts its effect by mimicking acetylcholine at the neuromuscular junction, binding to nicotinic acetylcholine receptors (nAChRs) on the muscle membrane, leading to prolonged depolarization and subsequent muscle paralysis[10][11][12]. Its action is terminated by hydrolysis in the plasma.
Caption: Metabolic pathway of succinylcholine.
Protocols for Solution Preparation
Materials and Equipment
-
This compound (e.g., USP Reference Standard)
-
Solvent: Sterile, nuclease-free water, or a suitable buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
Analytical balance
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
pH meter (if preparing a buffered solution)
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol outlines the preparation of a high-concentration stock solution that can be diluted for various in-vitro assays.
Caption: General workflow for stock solution preparation.
Procedure:
-
Calculation: Determine the mass of this compound needed. (Molecular Weight of this compound: ~298.79 g/mol ).
-
For 10 mL of a 10 mM solution: 0.010 L * 0.010 mol/L * 298.79 g/mol = 0.02988 g = 29.88 mg.
-
-
Weighing: Accurately weigh the calculated amount of powder using an analytical balance in a sterile environment.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add a portion of the solvent (e.g., 8 mL of sterile water), cap tightly, and vortex until the solid is completely dissolved.
-
Volume Adjustment: Add the remaining solvent to reach the final desired volume (10 mL).
-
Sterilization: For cell-based assays, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C. For short-term storage (up to one week), solutions may be kept at 2-8°C, protected from light[9].
Application Protocols
Protocol 2: Preparation of Standards for HPLC Analysis
Succinylmonocholine is frequently measured as a marker of succinylcholine degradation. This protocol describes the preparation of a standard curve for quantification.
Caption: Workflow for HPLC standard curve preparation.
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution on ice.
-
Prepare Working Stock: Prepare a 1 mM intermediate working stock by diluting the 10 mM stock 1:10 (e.g., 100 µL of 10 mM stock + 900 µL of mobile phase or appropriate buffer).
-
Create Calibration Standards: Perform serial dilutions from the 1 mM working stock to create a range of standards (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). The exact range should bracket the expected concentration in the experimental samples.
-
Sample Preparation: Prepare unknown samples by diluting them in the same diluent used for the standards.
-
HPLC Analysis: Inject the standards and samples onto a suitable HPLC system. Chromatographic conditions should be optimized for the separation of succinylmonocholine from succinylcholine and other components.
-
Data Analysis: Plot the peak area obtained from the chromatograms against the known concentration of each standard. Use the resulting linear regression to calculate the concentration of succinylmonocholine in the unknown samples.
Protocol 3: General Protocol for In-Vitro Cell-Based Assays
This protocol provides a general framework for testing the effects of succinylmonocholine on cells expressing nicotinic acetylcholine receptors (nAChRs).
Procedure:
-
Cell Culture: Plate cells (e.g., TE671 cells, primary myotubes) at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Prepare Working Solutions: Thaw the 10 mM stock solution and perform serial dilutions in the appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the final desired concentrations for the dose-response experiment.
-
Assay Performance: a. Wash the cells gently with the assay buffer. b. If using a fluorescent indicator (e.g., a calcium indicator like Fluo-4 AM), load the cells according to the manufacturer's protocol. c. Add the prepared succinylmonocholine working solutions to the wells. Include a vehicle control (buffer only) and a positive control (e.g., acetylcholine or succinylcholine).
-
Signal Detection: Measure the cellular response over time using a plate reader (for fluorescence or luminescence) or via electrophysiological methods (e.g., patch-clamp).
-
Data Analysis: Normalize the response to the vehicle control and plot the response against the log of the succinylmonocholine concentration to generate a dose-response curve and determine parameters like EC50.
Quality Control
-
Purity: Always use a high-purity, certified reference standard for preparing solutions.
-
pH Measurement: For buffered solutions, confirm the final pH of the stock solution is within the desired range (e.g., 3.5-4.5) for optimal stability during storage.
-
Visual Inspection: Before use, visually inspect thawed solutions for any signs of precipitation or microbial contamination. Discard if any particulates are observed.
-
Periodic Validation: For long-term studies, the concentration and purity of stored stock solutions should be periodically re-verified using a stability-indicating method like HPLC.
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB Summary: Succinylcholine Pathway, Pharmacokinetics/Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Succinylcholine Chloride? [synapse.patsnap.com]
- 11. Succinylcholine Chloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Succinylmonocholine in Forensic Toxicology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine (B1214915) (suxamethonium) is a potent neuromuscular blocking agent used clinically for short-term paralysis, typically during surgical procedures.[1] Its rapid onset and short duration of action are desirable in a clinical setting but also make it a substance of interest in forensic toxicology, particularly in cases of suspected poisoning.[2][3] The extreme instability of succinylcholine in biological matrices presents a significant analytical challenge.[2] It is rapidly hydrolyzed by plasma cholinesterases to succinylmonocholine (B1203878) (SMC), which is then more slowly metabolized to succinic acid and choline.[1] Consequently, succinylmonocholine is often the primary target analyte in forensic investigations to establish succinylcholine administration.[1][4]
These application notes provide a comprehensive overview of the use of succinylmonocholine as a marker for succinylcholine exposure in forensic toxicology. It includes detailed experimental protocols for its detection and quantification, a summary of reported concentrations in forensic cases, and a discussion of the challenges and considerations in the interpretation of findings.
Metabolic Pathway of Succinylcholine
Succinylcholine is metabolized in a two-step process, primarily by butyrylcholinesterase in the plasma.[1] The initial, rapid hydrolysis yields succinylmonocholine and choline.[1] Succinylmonocholine is then further, and more slowly, hydrolyzed to succinic acid and choline.[1]
Quantitative Data Summary
The detection and quantification of succinylmonocholine in various biological matrices are critical in forensic investigations. The following tables summarize reported concentrations of SMC in postmortem samples from suspected succinylcholine administration cases and in negative control tissues.
Table 1: Succinylmonocholine (SMC) Concentrations in Forensic Cases
| Biological Matrix | Concentration Range (ng/mL or ng/g) | Reference |
| Blood/Serum | 0.45 - 17.9 ng/mL | [5][6] |
| Urine | 259.0 ng/mL | [5][6] |
| Brain | Up to 139 ng/g (potential interference) | [7][8] |
| Liver | Up to 126 ng/g (potential interference) | [7][8] |
| Kidney | Up to 165 ng/g (potential interference) | [7][8] |
| Vitreous Humor | Up to 93 ng/mL (potential interference) | [7] |
Table 2: Succinylmonocholine (SMC) in Negative Control Tissues
| Biological Matrix | Concentration Range (ng/g) | Reference |
| Tissue (unspecified) | 0.01 - 0.20 µg/g | [1] |
Note: The presence of SMC in negative control tissues highlights a significant challenge in forensic interpretation. It is crucial to consider the possibility of endogenous production or postmortem formation.[1][7][9]
Experimental Protocols
The following protocols are based on validated methods published in peer-reviewed literature for the analysis of succinylmonocholine in biological samples.[2][10][11]
Sample Collection and Stabilization
Proper sample collection and handling are paramount to prevent the degradation of succinylcholine and succinylmonocholine.
-
Blood/Plasma: Collect blood in tubes containing an esterase inhibitor, such as paraoxon (B1678428), to prevent enzymatic hydrolysis.[2][3]
-
Urine: Collect urine in clean containers. While stabilization with paraoxon has not been shown to enhance stability in urine, it is still recommended as a precautionary measure.[2]
-
Tissues: Collect tissue samples as soon as possible and freeze them immediately at -20°C or lower to minimize degradation.[7]
-
Storage: All samples should be stored frozen at -20°C or below until analysis.[12]
General Experimental Workflow for SMC Analysis
The analysis of succinylmonocholine typically involves sample preparation, extraction, and instrumental analysis.
Detailed Protocol for Isotope Dilution HPLC-MS/MS Analysis
This protocol is a generalized procedure based on commonly employed methods.[2][10]
a. Materials and Reagents
-
Succinylmonocholine (SMC) and Succinylcholine (SUX) reference standards
-
Deuterated internal standards (e.g., SMC-d3, SUX-d18)
-
Heptafluorobutyric acid (HFBA) for ion-pairing
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges (e.g., Strata-X polymeric reversed phase)
-
Paraoxon (for blood sample stabilization)
b. Sample Preparation
-
Blood/Serum/Urine: Thaw the samples at room temperature. For a 1 mL sample, add an appropriate amount of the deuterated internal standard solution. Acidify the sample with formic acid.
-
Tissue: Homogenize approximately 1 g of tissue in a suitable buffer. Add the deuterated internal standard and acidify the homogenate.
c. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge with methanol followed by water.
-
Equilibrate the cartridge with an acidic solution containing the ion-pairing reagent (e.g., HFBA).
-
Load the prepared sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent solution to remove interferences.
-
Elute the analytes (SMC and SUX) with a stronger organic solvent mixture (e.g., acetonitrile/methanol).
d. Instrumental Analysis (LC-MS/MS)
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solution.
-
Inject an aliquot into the HPLC-MS/MS system.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. Specific precursor-to-product ion transitions for SMC, SUX, and their deuterated internal standards should be monitored.
-
Table 3: Example LC-MS/MS Parameters
| Parameter | Value |
| HPLC | |
| Column | C18 reversed-phase, e.g., 150 x 2 mm, 4 µm |
| Mobile Phase A | 5 mM Ammonium Formate, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed gradient from low to high organic phase |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 10 - 20 µL |
| MS/MS | |
| Ionization Mode | ESI Positive |
| Monitored Transitions | Specific m/z transitions for SMC, SUX, and internal standards |
| Collision Energy | Optimized for each transition |
Challenges and Considerations in Forensic Interpretation
-
Stability: Both succinylcholine and succinylmonocholine are unstable, and their concentrations can decrease postmortem.[2][13][14] Proper sample handling and storage are crucial.
-
Endogenous/Postmortem Production: Low levels of what appears to be succinylmonocholine have been detected in tissues from individuals with no known exposure to succinylcholine.[1][7] This raises the possibility of endogenous production or postmortem microbial activity.[7][9] Therefore, the interpretation of low SMC concentrations should be approached with caution.
-
Analytical Interferences: Co-eluting substances can potentially interfere with the MS/MS detection of SMC, leading to false-positive results.[8] The use of high-resolution mass spectrometry or monitoring multiple ion transitions can help mitigate this risk.
-
Detection Window: The detection window for SMC is relatively short, typically within 24-48 hours of administration.[2][9][11] A negative result does not definitively rule out succinylcholine exposure, especially if there was a significant delay in sample collection.
Conclusion
The analysis of succinylmonocholine is a critical tool in the forensic investigation of suspected succinylcholine poisoning. Due to the rapid degradation of the parent compound, SMC serves as the most reliable biomarker.[2][4] However, the analytical process is complex and requires meticulous attention to sample collection, stabilization, and validated analytical methodology. Furthermore, the interpretation of results must be done with a thorough understanding of the potential for background levels and postmortem changes. The protocols and data presented in these application notes provide a framework for researchers and forensic toxicologists to develop and implement robust methods for the detection and quantification of succinylmonocholine.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SUX-Pharmacokinetic Properties of Succinylmonocholine in Surgical Patients | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Applicability of succinylmonocholine as a marker for succinylcholine administration--comparative analysis of samples from a fatal succinylcholine-intoxication versus postmortem control specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Succinylmonocholine Stability in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the stability of succinylmonocholine (B1203878) in aqueous solutions. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for succinylmonocholine in aqueous solutions?
Succinylmonocholine is an intermediate in the hydrolysis of succinylcholine (B1214915). The primary degradation pathway for succinylmonocholine itself is a slower hydrolysis that breaks it down into succinic acid and choline.[1][2] This reaction is catalyzed by both hydrogen (acid) and hydroxyl (base) ions. The production of succinic acid during degradation can lower the pH of the solution, which in turn can accelerate further hydrolysis.[1][2]
Q2: What are the key factors that influence the stability of succinylmonocholine solutions?
The stability of succinylmonocholine in aqueous solutions is primarily affected by three main factors:
-
pH: Succinylmonocholine is most stable in acidic conditions, with a pH range of maximum stability between 3.75 and 4.50.[3][4] Both acidic and alkaline conditions outside of this range can catalyze its hydrolysis.[2][5]
-
Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[1][3][6] For optimal stability, solutions should be stored at refrigerated temperatures (2-8°C).[1][2][3]
-
Concentration: The initial concentration of the parent compound, succinylcholine, can influence the degradation rate. Studies have shown that higher concentrations of succinylcholine can lead to a faster percentage loss of the active compound.[1][3]
Q3: What is the recommended storage condition for aqueous solutions of succinylmonocholine?
For maximum stability, aqueous solutions of succinylmonocholine should be stored at refrigerated temperatures between 2°C and 8°C.[2][3] The pH of the solution should be maintained within the optimal range of 3.75 to 4.5.[3] Protection from light is also recommended as it can slow initial degradation.[1][3][6]
Q4: How long can I expect my succinylmonocholine solution to be stable?
The stability of a succinylmonocholine solution is highly dependent on the storage conditions. While specific long-term stability data for succinylmonocholine is not as prevalent as for its parent compound, the principles of storage for succinylcholine provide a strong indication. For instance, succinylcholine chloride injections are stable for at least two years under refrigeration.[6] At room temperature (20-26°C), a 10% loss of succinylcholine content can occur within five months.[3][6] Given that succinylmonocholine hydrolysis is slower than that of succinylcholine, its stability under ideal conditions is expected to be greater.
Q5: Are there any stabilizing agents that can be added to improve the stability of succinylmonocholine solutions?
Yes, various stabilizing agents can be used to enhance the stability of succinylcholine and, by extension, succinylmonocholine in aqueous solutions. These include aliphatic polyols, lower alkyl alcohols, certain amino acids, amino alcohols, and specific aliphatic dicarboxylic acids.[2] Buffering the solution to maintain a pH between 3.0 and 4.5 with an agent like succinic acid has also been shown to improve stability.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of potency in the succinylmonocholine solution. | 1. Incorrect pH: The pH of the solution may be outside the optimal stability range of 3.75-4.5. | 1. Measure the pH of the solution. If it is not within the optimal range, adjust it using a suitable buffer system (e.g., a succinate (B1194679) buffer).[2] |
| 2. High storage temperature: The solution may be stored at room temperature or higher. | 2. Ensure the solution is stored in a refrigerator at 2-8°C.[1][2][3] Avoid repeated warming and cooling cycles. | |
| 3. Microbial contamination: Microbial growth can alter the pH and degrade the compound. | 3. Prepare solutions using sterile techniques and consider sterile filtration for long-term storage. | |
| Precipitate formation in the solution. | 1. pH shift: A significant change in pH can affect the solubility of succinylmonocholine or other components. | 1. Check the pH of the solution. Adjust back to the optimal range if necessary. |
| 2. Incompatible buffer or excipients: The chosen buffer or other formulation components may be reacting with the succinylmonocholine. | 2. Review the formulation for any known incompatibilities. Consider using a simpler, well-characterized buffer system. | |
| Inconsistent results in bioassays or analytical measurements. | 1. Degradation of stock solution: The stock solution of succinylmonocholine may have degraded over time. | 1. Prepare fresh stock solutions for each experiment or validate the stability of the stored stock solution regularly using an appropriate analytical method (e.g., HPLC).[7][8] |
| 2. Hydrolysis during the experiment: The experimental conditions (e.g., temperature, pH of the assay buffer) may be causing rapid degradation. | 2. If possible, perform experiments at lower temperatures and ensure the pH of all solutions is within the stable range. |
Data Presentation
Table 1: Influence of Temperature on the Degradation Rate of Succinylcholine Chloride Solutions
| Concentration | Storage Temperature | Monthly Degradation Rate |
| 20 mg/ml | 4°C | 0.18%[1] |
| 50 mg/ml | 4°C | 0.30%[1] |
| 20 mg/ml | Room Temperature | 1.2%[1] |
| 50 mg/ml | Room Temperature | 2.1%[1] |
| 20 mg/ml | 37°C | 5.4%[1] |
| 50 mg/ml | 37°C | 8.1%[1] |
Table 2: Time to 10% Potency Loss for Succinylcholine Chloride Solutions under Various Conditions
| Concentration | Storage Temperature | Time to 10% Potency Loss |
| 20 mg/ml | Room Temperature | ~8.3 months[1][3] |
| 50 mg/ml | Room Temperature | ~4.8 months[1][3] |
| 10 mg/mL | 20-26°C | 5 months[6] |
| 10 mg/mL | 35°C | 1 month[6] |
| 10 mg/mL | 70°C | 1 day[6] |
Experimental Protocols
Protocol: Stability Testing of Succinylmonocholine in Aqueous Solution via HPLC
This protocol outlines a method to assess the stability of succinylmonocholine in an aqueous solution under different storage conditions.
1. Materials and Reagents:
-
Succinylmonocholine standard
-
High-purity water (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphate (B84403) buffer (e.g., 0.05 M, pH 4.0)[7]
-
pH meter
-
HPLC system with a UV detector[7]
-
HILIC (Hydrophilic Interaction Liquid Chromatography) column[7]
-
Temperature-controlled storage chambers (e.g., refrigerator at 4°C, incubator at 25°C and 40°C)
-
Volumetric flasks and pipettes
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of succinylmonocholine in high-purity water to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Stability Samples: Aliquot the stock solution into several vials. For each storage condition to be tested (e.g., 4°C, 25°C, 40°C), prepare a set of vials.
-
Mobile Phase: Prepare the mobile phase for HPLC analysis. A common mobile phase for succinylmonocholine analysis is a mixture of acetonitrile and a phosphate buffer (e.g., 30% 0.05 M phosphate buffer at pH 4.0 in acetonitrile).[7]
3. Experimental Procedure:
-
Time Zero (T0) Analysis: Immediately after preparation, analyze an aliquot from the stock solution using the HPLC method to determine the initial concentration of succinylmonocholine. This will serve as the baseline.
-
Storage: Place the prepared stability samples in the respective temperature-controlled chambers. Protect the samples from light.[6]
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve one vial from each storage condition.
-
Sample Analysis: Analyze the samples using the validated HPLC method to determine the concentration of succinylmonocholine. The UV detection wavelength is typically set at 214 nm.[7]
4. Data Analysis:
-
Calculate the percentage of succinylmonocholine remaining at each time point relative to the initial concentration (T0).
-
Plot the percentage of remaining succinylmonocholine against time for each storage condition.
-
Determine the degradation rate constant and the shelf-life (e.g., the time it takes for the concentration to decrease by 10%) for each condition.
Visualizations
Caption: Degradation pathway of succinylcholine to succinylmonocholine.
References
- 1. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
Technical Support Center: Succinylmonocholine Detection in Postmortem Samples
Welcome to the technical support center for the analysis of succinylmonocholine (B1203878) (SMC) in postmortem samples. This resource is designed for researchers, forensic toxicologists, and drug development professionals to navigate the complexities of SMC detection and interpretation.
Frequently Asked Questions (FAQs)
Q1: Why is succinylmonocholine (SMC) targeted for detection in postmortem toxicology instead of its parent compound, succinylcholine (B1214915) (SUX)?
A1: Succinylcholine (SUX) has an extremely short half-life in the body due to rapid hydrolysis by esterase enzymes.[1][2] This makes its detection in postmortem samples highly unlikely, especially after a significant postmortem interval.[3] Succinylmonocholine (SMC), the primary metabolite of SUX, is more stable and has a longer detection window, making it a more viable target for analysis in suspected SUX-related fatalities.[2][4][5]
Q2: What are the primary challenges associated with the postmortem detection of SMC?
A2: The main challenges include:
-
Analyte Instability: Both SUX and SMC are susceptible to continued enzymatic and chemical degradation after death, which can lead to false-negative results.[1][6]
-
Analytical Complexity: The chemical nature of SMC (a quaternary ammonium (B1175870) compound) makes it challenging to extract and analyze, often requiring specialized techniques like ion-pair solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][7][8]
-
Endogenous or Microbial Interferences: Studies have shown that SMC or interfering substances with similar mass transitions can be detected in postmortem tissues from individuals with no known exposure to SUX.[6][9] This may be due to microbial activity in decomposed samples or endogenous production, complicating the interpretation of results.[6]
-
Matrix Effects: Postmortem samples are complex biological matrices that can interfere with the analytical method, affecting accuracy and sensitivity.[8]
Q3: Which postmortem sample type is most suitable for SMC analysis?
A3: While various tissues such as liver, kidney, and brain have been analyzed, they are prone to significant enzymatic degradation of SMC.[6] Urine is considered a more suitable matrix for forensic applications as it generally has lower esterase activity, potentially offering a longer detection window for SMC.[4][10] Vitreous humor has been investigated but has not shown significant advantages for detecting SMC.[6]
Q4: Can the presence of SMC in a postmortem sample definitively confirm succinylcholine administration?
Q5: How can sample stability be improved during collection and storage?
A5: To minimize the degradation of SMC, especially in blood samples, it is recommended to use collection tubes containing an esterase inhibitor, such as paraoxon.[4] Samples should be stored frozen as soon as possible after collection to further reduce enzymatic activity. While the benefit of inhibitors in urine is less established, stabilization is still recommended.[4][10]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No SMC detected in a suspected SUX-related case. | 1. Complete degradation of SUX and SMC due to a long postmortem interval or improper sample storage.[1][6] 2. The administered dose of SUX was too low to produce detectable levels of SMC. 3. Insufficient sensitivity of the analytical method.[8] | 1. Analyze the most suitable matrix available (urine is often preferred).[4][10] 2. Review case history for information on the time of death and sample collection. 3. Optimize the LC-MS/MS method for maximum sensitivity, including the use of appropriate internal standards and sample clean-up procedures.[8] |
| Low-level detection of SMC in a control or non-suspicious case. | 1. Presence of an endogenous or microbial substance interfering with the SMC mass transition.[6][7] 2. Postmortem production of SMC, especially in decomposed samples.[6] 3. Contamination of laboratory equipment or reagents. | 1. Monitor multiple ion transitions for SMC to ensure specificity. A true positive should have a consistent ratio between quantifier and qualifier ions.[7] 2. Analyze a "blank" sample (a certified drug-free matrix) to rule out system contamination. 3. Consider the possibility of endogenous levels, especially if the concentration is very low.[9] |
| Poor peak shape or inconsistent retention time in LC-MS/MS analysis. | 1. Matrix effects from insufficiently cleaned samples.[11] 2. Degradation of the analytical column.[11] 3. Issues with the mobile phase composition or pH. | 1. Optimize the solid-phase extraction (SPE) procedure for better sample clean-up.[8] 2. Use a new or thoroughly cleaned analytical column. 3. Prepare fresh mobile phases and ensure the pH is correct for optimal chromatography of quaternary amines. |
| High variability in quantitative results between replicate injections. | 1. Inconsistent sample preparation or extraction. 2. Instability of the analyte in the final extract. 3. Adsorption of SMC to glass surfaces.[1] | 1. Ensure precise and consistent execution of the sample preparation protocol. 2. Keep samples in the autosampler cool and analyze them promptly after preparation. 3. Use plasticware (e.g., polypropylene) for sample collection and preparation to avoid adsorption to glass surfaces.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on SMC detection.
Table 1: Reported Concentrations of SMC in Postmortem Cases
| Case Type | Sample Matrix | SMC Concentration (ng/mL or ng/g) | Reference |
| Homicide | Blood | 0.45, 14.0, 17.9 | [12] |
| Homicide | Urine | 259.0 | [12] |
Table 2: Falsely Suggested SMC Content Due to Interferences
| Tissue Type | Falsely Suggested SMC Concentration (ng/g or ng/mL) | Reference |
| Brain | up to 139 | [6] |
| Liver | up to 126 | [6] |
| Kidney | up to 165 | [6] |
| Vitreous Humor | up to 93 | [6] |
Table 3: Limits of Detection (LOD) and Quantitation (LOQ) for an HPLC-MS/MS Method
| Matrix | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Serum | SUX | 1.9 | 6.0 | [8] |
| Serum | SMC | 2.5 | 8.6 | [8] |
| Urine | SUX | 1.4 | 4.0 | [8] |
| Urine | SMC | 1.5 | 4.9 | [8] |
Experimental Protocols
Key Experimental Method: Ion-Pairing Solid-Phase Extraction (SPE) followed by HPLC-MS/MS
This protocol is a synthesized representation of methods described in the literature.[4][6][8]
-
Sample Pre-treatment:
-
Homogenize tissue samples in an appropriate buffer.
-
Acidify liquid samples (serum, urine) with an acid like formic acid.
-
Add a deuterated internal standard (e.g., SMC-d3) to all samples, calibrators, and controls.
-
-
Solid-Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge.
-
Add an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the sample.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a stronger solvent (e.g., a mixture of acetonitrile (B52724) and buffer).
-
-
HPLC-MS/MS Analysis:
-
Chromatography:
-
Use a reversed-phase column (e.g., C18).
-
Employ a gradient elution with a mobile phase consisting of an ammonium formate (B1220265) buffer and an organic solvent like acetonitrile.
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Operate in Multiple Reaction Monitoring (MRM) mode, monitoring at least two transitions for both SMC and its internal standard to ensure specificity.
-
-
Visualizations
Caption: Experimental workflow for SMC detection.
Caption: Degradation pathway of succinylcholine.
Caption: Troubleshooting logic for SMC results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applicability of succinylmonocholine as a marker for succinylcholine administration--comparative analysis of samples from a fatal succinylcholine-intoxication versus postmortem control specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes | springermedizin.de [springermedizin.de]
- 11. myadlm.org [myadlm.org]
- 12. Three homicides with darts tainted with succinylcholine: autopsy and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Parameters for Succinylmonocholine Separation
Welcome to the technical support center for the HPLC analysis of succinylmonocholine (B1203878). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC mode for separating succinylmonocholine?
A1: Reversed-phase (RP) HPLC is a frequently utilized method for the separation of succinylmonocholine.[1][2] However, due to the high polarity of succinylmonocholine, alternative methods like Hydrophilic Interaction Liquid Chromatography (HILIC) have also been successfully applied. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is another effective approach.[3]
Q2: My peak for succinylmonocholine is broad and tailing. What are the likely causes and solutions?
A2: Poor peak shape for succinylmonocholine is a common issue and can stem from several factors:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of the column can interact with the positively charged quaternary amine of succinylmonocholine, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A contaminated guard or analytical column can lead to distorted peak shapes.
-
Solution: Replace the guard column and try flushing the analytical column with a strong solvent. If the problem persists, the analytical column may need to be replaced.
-
Q3: I am observing significant drift in the retention time of succinylmonocholine. What should I check?
A3: Retention time variability can compromise the reliability of your results. Here are some common causes and their remedies:
-
Inconsistent Mobile Phase Composition: Even small variations in the mobile phase preparation can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components. If using a gradient, ensure the pump's mixing performance is optimal.
-
-
Lack of Column Equilibration: Insufficient equilibration time between injections, especially when changing mobile phase composition, can cause retention time drift.
-
Solution: Increase the column equilibration time until a stable baseline and consistent retention times are achieved.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Q4: How can I improve the sensitivity of my succinylmonocholine assay?
A4: Low sensitivity can be a challenge, particularly when dealing with biological matrices. Consider the following to enhance your signal:
-
Detector Choice: Mass spectrometry (MS/MS) offers significantly higher sensitivity and selectivity compared to UV detection for succinylmonocholine.[1] Electrochemical detection is another sensitive option.[4]
-
Sample Preparation: A robust sample preparation method, such as solid-phase extraction (SPE), can concentrate the analyte and remove interfering matrix components.[1][5] The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) during SPE can improve recovery.[1]
-
Mobile Phase Additives: For MS detection, using volatile mobile phase additives like ammonium (B1175870) formate (B1220265) can enhance ionization efficiency.[1]
Q5: Succinylmonocholine is a degradation product of succinylcholine (B1214915). How can I ensure the stability of my samples and standards?
A5: The chemical instability of succinylcholine, which hydrolyzes to succinylmonocholine, is a critical consideration.[6]
-
pH Control: Succinylcholine is more stable in acidic conditions. Therefore, maintaining a low pH in your sample and standard solutions is crucial.
-
Temperature: Store stock solutions and samples at low temperatures (e.g., 5°C or frozen) to minimize degradation.[7]
-
Matrix Considerations: In biological samples like blood, enzymatic degradation can occur. The use of inhibitors, such as paraoxon, can be effective in preventing this.[5]
Troubleshooting Guides
Issue 1: Poor Resolution Between Succinylmonocholine and Other Components
| Potential Cause | Troubleshooting Step |
| Inappropriate Mobile Phase Composition | Optimize the organic modifier (e.g., acetonitrile) concentration. For ionizable compounds, adjust the pH of the aqueous portion of the mobile phase. |
| Unsuitable Column | Consider a column with a different selectivity. For polar compounds like succinylmonocholine, a HILIC column or a mixed-mode column could provide better separation.[3][8] |
| Gradient Slope Too Steep | If using a gradient, decrease the slope to allow more time for the separation of closely eluting peaks. |
| Flow Rate Too High | Reduce the flow rate to increase the interaction time of the analyte with the stationary phase, which can improve resolution. |
Issue 2: No Peak or Very Small Peak Detected
| Potential Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions (low temperature, appropriate pH).[7] |
| Adsorption to Vials/Tubing | Succinylcholine and succinylmonocholine can adsorb to glass surfaces. Using plastic vials and tubing can mitigate this issue.[6] |
| Incorrect Wavelength (UV Detection) | Succinylmonocholine has a low UV absorbance. Ensure the detector is set to a low wavelength, such as 200 nm.[3] |
| Detector Malfunction | Verify that the detector is functioning correctly by injecting a known standard of another compound. |
| Sample Preparation Issues | Evaluate the efficiency of your extraction procedure. Inefficient extraction can lead to low analyte recovery.[1] |
Experimental Protocols
Key HPLC Parameters from Literature
The following table summarizes various HPLC parameters that have been successfully used for the analysis of succinylmonocholine. This can serve as a starting point for method development.
| Parameter | Method 1 (RP-HPLC-MS/MS) [1] | Method 2 (RP-HPLC) [2] | Method 3 (Mixed-Mode) [3] | Method 4 (HILIC) [8] |
| Column | Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm) | Newcrom R1 | Newcrom AH (5 µm, 150 x 4.6 mm) | COSMOSIL HILIC (5µm, 250 x 4.6 mm) |
| Mobile Phase A | 5 mM Ammonium Formate Buffer (pH 3.5) | Water with Phosphoric Acid | Water with Perchloric Acid (0.85%) | 30% Phosphate Buffer (pH 4.0, 0.05M) |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile (15%) | Acetonitrile (70%) |
| Elution Mode | Gradient | Isocratic | Isocratic | Isocratic |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min | Not Specified |
| Detection | ESI-MS/MS | UV or MS | UV (200 nm) | Not Specified |
Visualized Workflows and Logic
Caption: A general workflow for optimizing HPLC parameters for succinylmonocholine separation.
Caption: A troubleshooting decision tree for common HPLC issues in succinylmonocholine analysis.
References
- 1. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Succinylcholine chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical stability and adsorption of succinylcholine chloride injections in disposable plastic syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
preventing degradation of succinylcholine to succinylmonocholine during sample storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of samples containing succinylcholine (B1214915) to prevent its degradation to succinylmonocholine (B1203878).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of succinylcholine in stored samples?
Succinylcholine (SUX) primarily degrades through hydrolysis into succinylmonocholine (SMC). This is a stepwise process where succinylmonocholine is subsequently, though more slowly, hydrolyzed into succinic acid and choline.[1] Due to the rapid in-vivo and in-vitro degradation of succinylcholine, succinylmonocholine is often the most promising target analyte for forensic and toxicological analysis.[2]
Q2: What are the optimal storage conditions for long-term stability of succinylcholine in solution?
For long-term stability, succinylcholine solutions should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[3] Under these conditions, the preparation can be stable for at least two years.[3][4]
Q3: Can I store succinylcholine samples at room temperature?
Room temperature storage is not ideal and leads to more rapid degradation. However, if necessary, some formulations of succinylcholine can be stored at room temperature for limited periods. For example, a 20 mg/mL solution may be stable for up to 8.3 months, while a 50 mg/mL solution may only be stable for 4.8 months before a 10% loss of potency occurs.[1][3] It is crucial to consult the manufacturer's specific recommendations, as stability can vary.[3] One study found that a 10 mg/mL injection could be stored for up to five months at room temperature if protected from light.[4][5]
Q4: How does pH affect the stability of succinylcholine during storage?
The pH of the solution is a critical factor in succinylcholine stability. The maximum stability is observed in a pH range of 3.75 to 4.50.[3] Hydrolysis is catalyzed by hydrogen ions; as succinylcholine degrades to succinic acid, the pH of an unbuffered solution can decrease, which in turn speeds up the degradation reaction.[1]
Q5: Should I protect my samples from light?
Yes, protecting samples from light is recommended. Initial degradation of succinylcholine is slowed if the solution is protected from light.[3][4][5]
Q6: For analytical purposes, how can I prevent enzymatic degradation of succinylcholine in biological samples (e.g., blood, plasma) after collection?
In biological matrices, succinylcholine is rapidly hydrolyzed by endogenous enzymes like plasma cholinesterase. To prevent this, it is recommended to collect blood samples in tubes containing a cholinesterase inhibitor, such as paraoxon. This stabilization is effective for both succinylcholine and succinylmonocholine.[2]
Troubleshooting Guide
Issue: I'm observing faster-than-expected degradation of succinylcholine in my refrigerated samples.
-
Possible Cause 1: Incorrect pH.
-
Troubleshooting Step: Verify the pH of your sample or stock solution. If it is outside the optimal stability range of 3.75-4.50, adjust it using an appropriate buffer.[3] Ensure that any buffers used are compatible with your downstream analytical methods.
-
-
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting Step: Ensure your refrigeration unit maintains a consistent temperature between 2°C and 8°C. Use a calibrated thermometer to monitor the temperature. Avoid storing samples in refrigerator doors where temperature fluctuations are more common.
-
-
Possible Cause 3: Initial Concentration.
Issue: My analytical results for succinylcholine and succinylmonocholine are inconsistent or show poor recovery.
-
Possible Cause 1: In-vitro Hydrolysis Post-Collection.
-
Troubleshooting Step: For plasma or serum samples, ensure you are using a cholinesterase inhibitor in your collection tubes. If not, degradation can occur between sample collection and analysis, leading to artificially low succinylcholine and high succinylmonocholine concentrations.
-
-
Possible Cause 2: Inefficient Extraction from Matrix.
-
Troubleshooting Step: Succinylcholine and succinylmonocholine are quaternary ammonium (B1175870) compounds and can be challenging to extract. Utilize a validated solid-phase extraction (SPE) protocol. Using an ion-pairing reagent like heptafluorobutyric acid (HFBA) during extraction can significantly improve recovery.[2][6]
-
-
Possible Cause 3: Matrix Effects in LC-MS/MS.
-
Troubleshooting Step: Biological matrices can cause ion suppression or enhancement in electrospray ionization, affecting quantification. Use a stable isotope-labeled internal standard for both succinylcholine and succinylmonocholine to correct for these effects.[6] Ensure your sample cleanup is thorough.
-
Quantitative Data Summary
The stability of succinylcholine is highly dependent on storage temperature, initial concentration, and pH.
Table 1: Effect of Temperature and Concentration on Succinylcholine Degradation Rate
| Concentration | Storage Temperature | Monthly Degradation Rate | Time to 10% Potency Loss | Reference |
| 20 mg/mL | 4°C | 0.18% | ~55 months | [1][3] |
| 50 mg/mL | 4°C | 0.30% | ~33 months | [1][3] |
| 20 mg/mL | Room Temperature | 1.2% | 8.3 months | [1][3] |
| 50 mg/mL | Room Temperature | 2.1% | 4.8 months | [1][3] |
| 20 mg/mL | 37°C | 5.4% | ~1.8 months | [1][3] |
| 50 mg/mL | 37°C | 8.1% | ~1.2 months | [1][3] |
Table 2: Time to 10% Succinylcholine Degradation at Various Temperatures (10 mg/mL Solution)
| Storage Temperature | Time to 10% Degradation | Reference |
| 4-6°C | > 23 months | [4][5] |
| 20-26°C (Room Temp) | 5 months | [4][5] |
| 35°C | 1 month | [4][5] |
| 70°C | 1 day | [4][5] |
Experimental Protocols
Protocol: Quantification of Succinylcholine and Succinylmonocholine in Serum/Urine by HPLC-MS/MS
This protocol is based on a validated isotope dilution method and is intended for research purposes.
1. Sample Preparation and Stabilization:
-
Collect blood samples in tubes containing a cholinesterase inhibitor (e.g., paraoxon).
-
Centrifuge to separate serum or plasma and store frozen until analysis.
2. Solid-Phase Extraction (SPE):
-
Reagents:
-
Heptafluorobutyric acid (HFBA) for ion-pairing.
-
Methanol.
-
5 mM Ammonium formate (B1220265) buffer (pH 3.5).
-
Strata-X polymeric reversed-phase SPE cartridges.
-
-
Procedure:
-
Acidify samples with 0.1 M HCl.
-
Add stable isotope-labeled internal standards (e.g., SUX-d18, SMC-d3).[6]
-
Condition the SPE cartridge with methanol, followed by ammonium formate buffer containing HFBA.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with a buffer containing ammonium formate and HFBA.
-
Dry the cartridge under vacuum.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
3. HPLC-MS/MS Analysis:
-
Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm).[6][7]
-
Mobile Phase A: 5 mM ammonium formate buffer pH 3.5 in 90:10 water/acetonitrile.[6][7]
-
Mobile Phase B: 5 mM ammonium formate buffer pH 3.5 in 10:90 water/acetonitrile.[7]
-
Flow Rate: 200 µL/min.[7]
-
Gradient: A linear gradient appropriate for the separation of succinylcholine and succinylmonocholine (total run time approx. 13 minutes).[6]
-
Detection: Positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) in Multiple Reaction Monitoring (MRM) mode.
Visualizations
Caption: Chemical hydrolysis pathway of succinylcholine.
Caption: Sample processing workflow for SUX/SMC analysis.
Caption: Decision tree for troubleshooting sample degradation.
References
- 1. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: LC-MS/MS Analysis of Succinylmonocholine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS/MS analysis of succinylmonocholine (B1203878) (SMC), with a particular focus on mitigating matrix effects.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Question: Why is my succinylmonocholine (SMC) signal intensity low or inconsistent?
Answer: Low or inconsistent signal intensity for SMC is often attributed to matrix effects, where co-eluting endogenous components from the sample (e.g., plasma, urine) suppress the ionization of SMC in the mass spectrometer source.[1][2][3] Another potential issue could be the adsorption of SMC to glassware.[4]
Troubleshooting Steps:
-
Evaluate Matrix Effects:
-
Perform a post-column infusion experiment to identify regions of ion suppression in your chromatogram.[5]
-
Quantify the extent of matrix effects by comparing the peak area of SMC in a neat solution versus a post-extraction spiked blank matrix sample. A significant difference indicates the presence of matrix effects.[3][5]
-
-
Optimize Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ a robust SPE protocol. A common and effective method involves using polymeric reversed-phase cartridges. The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) during extraction can improve the retention of the polar SMC on the SPE sorbent and lead to cleaner extracts.[6][7]
-
Sample Dilution: If matrix effects are still prominent after SPE, consider diluting the sample extract. This can reduce the concentration of interfering matrix components.[8][9]
-
-
Utilize an Appropriate Internal Standard:
-
The most effective way to compensate for matrix effects and improve accuracy and precision is to use a stable isotope-labeled internal standard (SIL-IS), such as SMC-d3.[6][10] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, thus providing reliable quantification.
-
-
Minimize Adsorption:
-
Whenever possible, use plasticware instead of glassware for sample collection and preparation, as SMC has been shown to adsorb to glass surfaces.[4]
-
Question: I am observing a peak at the same retention time as succinylmonocholine (SMC) in my blank matrix samples. How can I confirm if it's an interference?
Answer: Co-eluting interferences are a known challenge in SMC analysis.[4] It is crucial to differentiate the analyte from matrix components to avoid false-positive results.
Troubleshooting Steps:
-
Monitor Multiple MRM Transitions:
-
Instead of relying on a single multiple reaction monitoring (MRM) transition, monitor at least two or three characteristic ion transitions for SMC.[4] A true SMC peak will exhibit all monitored transitions with the expected ion ratios, while an interfering peak is unlikely to do so.
-
-
Chromatographic Selectivity:
-
Modify your chromatographic method to try and separate the interfering peak from SMC. This can involve:
-
Changing the gradient profile.
-
Using a different column chemistry (e.g., a different C18 phase or a HILIC column).
-
Adjusting the mobile phase pH.
-
-
-
High-Resolution Mass Spectrometry (HRMS):
-
If available, utilize a high-resolution mass spectrometer to obtain a more accurate mass measurement. This can help distinguish SMC from co-eluting interferences with the same nominal mass but a different elemental composition.
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective method to counteract matrix effects in succinylmonocholine (SMC) analysis?
A1: The use of a stable isotope-labeled internal standard (SIL-IS), such as SMC-d3, through isotope dilution mass spectrometry is the most robust and widely accepted method to compensate for matrix effects.[6][10] The SIL-IS behaves nearly identically to the analyte during sample preparation, chromatography, and ionization, thereby correcting for variations in signal intensity caused by matrix components.
Q2: What type of sample preparation is recommended for plasma or urine samples?
A2: Solid-phase extraction (SPE) is a highly recommended sample preparation technique for cleaning up complex biological matrices like plasma and urine before LC-MS/MS analysis of SMC.[6][7] Using a polymeric reversed-phase sorbent in combination with an ion-pairing reagent like heptafluorobutyric acid (HFBA) has been shown to be effective.[6][7]
Q3: Why is monitoring more than one ion transition for succinylmonocholine (SMC) important?
A3: Monitoring multiple MRM transitions is crucial for confident identification and to avoid false-positive results.[4] An interfering peak from the matrix may share the same precursor and product ion as the primary SMC transition. By monitoring secondary or tertiary transitions, you can confirm the identity of the peak, as it is highly improbable that an interference will share multiple, specific transitions with the analyte of interest.
Q4: What are the typical sources of matrix effects in biological samples?
A4: In biological matrices such as plasma and urine, the primary sources of matrix effects are endogenous compounds that are co-extracted with the analyte. These include phospholipids, salts, and other small molecules.[2][5] These components can compete with the analyte for ionization in the MS source, leading to ion suppression.
Experimental Protocols and Data
Experimental Protocol: Sample Preparation using SPE
This protocol is based on a validated method for the simultaneous determination of succinylcholine (B1214915) (SUX) and succinylmonocholine (SMC) in serum and urine.[6][7]
-
Sample Acidification: Acidify the serum or urine sample.
-
Internal Standard Spiking: Add the stable isotope-labeled internal standards (SUX-d18 and SMC-d3) to the sample.
-
SPE Cartridge Conditioning: Condition a Strata-X polymeric reversed-phase SPE cartridge.
-
Sample Loading: Load the acidified and spiked sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering components.
-
Elution: Elute SUX and SMC from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize key quantitative data from a validated LC-MS/MS method for SMC analysis.[6][7]
Table 1: Extraction Recovery of Succinylmonocholine (SMC)
| Matrix | Extraction Recovery Range |
| Serum | 88.1% - 103.9% |
| Urine | 88.1% - 103.9% |
Table 2: Limits of Detection (LOD) and Quantitation (LOQ) for Succinylmonocholine (SMC)
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Serum | 2.5 | 8.6 |
| Urine | 1.5 | 4.9 |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of succinylmonocholine.
Caption: Troubleshooting logic for common issues in succinylmonocholine analysis.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Succinylmonocholine Detection
Welcome to the technical support center for the sensitive detection of succinylmonocholine (B1203878) (SMC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of succinylmonocholine?
A1: The most widely accepted and sensitive method for the quantification of succinylmonocholine at low concentrations is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[1][2][3] This technique offers high selectivity and sensitivity, allowing for detection in the low ng/mL range in biological matrices like serum and urine.[1][2]
Q2: Why is the detection of succinylmonocholine challenging?
A2: The detection of succinylmonocholine and its parent compound, succinylcholine (B1214915), is inherently difficult due to several factors:
-
Rapid Degradation: Succinylcholine is rapidly hydrolyzed in vivo to succinylmonocholine, which is then further metabolized.[4][5] This necessitates prompt sample collection and stabilization.
-
Quaternary Ammonium (B1175870) Structure: The permanent positive charge of SMC makes it polar and non-volatile, which can lead to poor retention on traditional reversed-phase chromatography columns and challenges with extraction.[4]
-
Matrix Effects: Biological samples like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of SMC in the mass spectrometer, leading to signal suppression or enhancement.[1][2]
Q3: Are there any commercially available immunoassay (ELISA) kits for succinylmonocholine?
A3: Currently, there are no commercially available ELISA kits specifically designed for the detection of succinylmonocholine. While some older research mentions radioimmunoassays for acetylcholine (B1216132) that show cross-reactivity with succinylcholine, these are not specific for SMC and are not widely used for quantitative purposes. The development of a specific antibody for SMC is challenging due to its small molecular size and similarity to endogenous molecules like choline.
Q4: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable alternative for SMC analysis?
A4: GC-MS can be used for the analysis of succinylcholine and its metabolites, but it requires a derivatization step to make the non-volatile quaternary ammonium compounds amenable to gas chromatography.[6] This typically involves demethylation to form a tertiary amine.[6] While this method can achieve low detection limits (around 5 ng/g), the additional sample preparation steps can introduce variability.[6]
Troubleshooting Guides
Low Analyte Recovery During Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no recovery of SMC in the final eluate. | Incomplete retention on the SPE sorbent. | - Ensure the SPE cartridge has been properly conditioned and equilibrated. - Verify that the pH of the sample is appropriate for the chosen sorbent. For ion-exchange mechanisms, pH control is critical. - Consider using a different sorbent with a stronger retention mechanism for quaternary amines, such as a mixed-mode cation exchange sorbent. |
| Analyte loss during the washing step. | - The wash solvent may be too strong, causing premature elution of the analyte. Reduce the organic content or ionic strength of the wash solvent. - Ensure the pH of the wash solvent maintains the charge state of SMC for retention on an ion-exchange sorbent. | |
| Incomplete elution from the SPE cartridge. | - The elution solvent may be too weak to disrupt the interaction between SMC and the sorbent. Increase the organic content, ionic strength, or use a pH that neutralizes the charge of the analyte or sorbent. - Increase the volume of the elution solvent and consider performing multiple, smaller volume elutions. | |
| Analyte is in the loading or wash fraction. | - Collect and analyze the load and wash fractions to determine where the analyte is being lost. - If in the load fraction, the sorbent is not retaining the analyte. Re-evaluate sorbent choice and sample pH. - If in the wash fraction, the wash solvent is too strong. |
Poor Peak Shape in HPLC/LC-MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Peak Tailing. | Secondary interactions with the stationary phase. | - Succinylmonocholine, being a charged molecule, can interact with residual silanols on silica-based C18 columns. Use a column with advanced end-capping or a hybrid particle technology. - Add a small amount of an ion-pairing agent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase to improve peak shape.[1][2] - Adjust the mobile phase pH to ensure consistent ionization of the analyte. |
| Column Overload. | - Reduce the injection volume or the concentration of the sample. | |
| Broad Peaks. | Poor column efficiency. | - Ensure the column is not old or degraded. - Optimize the flow rate. Lower flow rates can sometimes improve peak shape for difficult analytes. |
| Mismatch between sample solvent and mobile phase. | - The sample should be dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase composition. |
High Background Noise in Mass Spectrometry
| Problem | Potential Cause | Troubleshooting Steps |
| High chemical noise across the spectrum. | Contaminated solvents or reagents. | - Use high-purity, LC-MS grade solvents and reagents. - Prepare fresh mobile phases daily. |
| Contamination from the LC system. | - Flush the entire LC system, including the autosampler and injection port, with a strong solvent mixture (e.g., isopropanol:water). | |
| Matrix effects from the sample. | - Improve sample cleanup by optimizing the SPE protocol. - Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute. - Develop a more selective MRM transition. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for succinylmonocholine using a validated HPLC-MS/MS method.
| Matrix | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Serum | Succinylmonocholine | 2.5 | 8.6 | [1] |
| Urine | Succinylmonocholine | 1.5 | 4.9 | [1] |
Experimental Protocols
Protocol 1: HPLC-MS/MS for Succinylmonocholine in Serum/Urine
This protocol is based on a validated isotope dilution method.[1][2]
1. Sample Preparation and Stabilization:
-
Collect blood samples in tubes containing a cholinesterase inhibitor (e.g., paraoxon) to prevent ex vivo degradation of succinylcholine and succinylmonocholine.[4]
-
Centrifuge to obtain serum or plasma.
-
Acidify serum/urine samples prior to extraction.
2. Solid-Phase Extraction (SPE):
-
SPE Cartridge: Use a polymeric reversed-phase cartridge (e.g., Strata-X).[1]
-
Conditioning: Condition the cartridge with methanol (B129727) followed by water.
-
Equilibration: Equilibrate the cartridge with an acidified solution.
-
Loading: Load the acidified sample onto the cartridge. The use of an ion-pairing reagent like heptafluorobutyric acid (HFBA) in the sample can improve retention.[1][2]
-
Washing: Wash the cartridge with a weak organic solvent to remove interferences.
-
Elution: Elute the succinylmonocholine with a solvent mixture containing a higher percentage of organic solvent (e.g., acetonitrile).
3. HPLC Separation:
-
Column: A reversed-phase C18 column suitable for polar compounds (e.g., Phenomenex Synergi Hydro-RP).[1]
-
Mobile Phase A: 5 mM ammonium formate (B1220265) buffer (pH 3.5).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A gradient elution starting with a low percentage of Mobile Phase B, increasing to elute the analyte.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
4. Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two transitions for the analyte and its deuterated internal standard for confident identification and quantification.
-
Internal Standard: Use a stable isotope-labeled internal standard (e.g., succinylmonocholine-d3) for accurate quantification.[5]
Protocol 2: GC-MS for Succinylcholine Metabolites (via Demethylation)
This protocol is adapted from methods for succinylcholine analysis in tissues.[6][7]
1. Sample Preparation and Extraction:
-
Homogenize tissue samples.
-
Perform an ion-pair extraction using a reagent like hexanitrodiphenylamine in an organic solvent (e.g., methylene (B1212753) chloride).[6][7]
2. Derivatization (Demethylation):
-
Evaporate the organic extract to dryness.
-
Reconstitute the residue in a suitable solvent and add a demethylation agent such as sodium benzenethiolate.[6][7]
-
Incubate to allow the conversion of the quaternary amine to a tertiary amine.
3. GC-MS Analysis:
-
Column: A capillary column suitable for amine analysis (e.g., SE-52).[6]
-
Injection: Inject the derivatized sample.
-
Oven Program: A temperature gradient to separate the derivatized analyte from other components.
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions: Monitor the characteristic fragment ions of the demethylated succinylcholine/succinylmonocholine (e.g., m/z 58) and its deuterated internal standard (e.g., m/z 62).[6]
-
Visualizations
Caption: Workflow for Succinylmonocholine detection by HPLC-MS/MS.
Caption: Metabolic pathway of Succinylcholine.
References
- 1. researchgate.net [researchgate.net]
- 2. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. silicycle.com [silicycle.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. youtube.com [youtube.com]
- 6. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. welch-us.com [welch-us.com]
Technical Support Center: Succinylmonocholine Experimental Results
Welcome to the technical support center for succinylmonocholine (B1203878) experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability in experimental results involving succinylmonocholine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why are my succinylmonocholine concentrations unexpectedly high, even in my negative control samples?
Possible Cause: Spontaneous degradation of the parent compound, succinylcholine (B1214915), into succinylmonocholine. Succinylcholine is unstable in aqueous solutions, and its hydrolysis is influenced by temperature, pH, and storage duration.
Troubleshooting Guide:
-
Review Storage Conditions:
-
Ensure that your succinylcholine stock solutions are stored under recommended refrigerated conditions (2-8°C) to minimize degradation.[1]
-
For succinylcholine solutions that must be kept at room temperature, be aware of accelerated degradation.[1][2] A 10% loss of potency can be expected after four to six weeks at 25°C.[3]
-
-
pH of Solutions:
-
The hydrolysis of succinylcholine is catalyzed by both hydrogen and hydroxyl ions.[4] The optimal pH for succinylcholine stability is between 3.75 and 4.50.[3]
-
The degradation process itself can lower the pH of the solution due to the production of succinic acid, which can, in turn, accelerate further hydrolysis.[2][4] Consider buffering your solutions if appropriate for your experimental design.
-
-
Prepare Fresh Solutions:
-
Whenever possible, prepare fresh succinylcholine solutions for each experiment to minimize the impact of degradation.
-
If using previously prepared solutions, run a quality control check to quantify the amount of succinylmonocholine present before starting the experiment.
-
Data on Succinylcholine Degradation:
| Temperature | Concentration | Degradation Rate (% per month) | Time to 10% Potency Loss (approx.) |
| 4°C | 20 mg/mL | 0.18% | - |
| 4°C | 50 mg/mL | 0.30% | - |
| Room Temp. | 20 mg/mL | 1.2% | 8.3 months |
| Room Temp. | 50 mg/mL | 2.1% | 4.8 months |
| 37°C | 20 mg/mL | 5.4% | - |
| 37°C | 50 mg/mL | 8.1% | - |
FAQ 2: I'm observing inconsistent rates of succinylmonocholine formation between different batches of experiments or different biological samples. What could be the cause?
Possible Cause: Variability in the activity of butyrylcholinesterase (BChE), the enzyme responsible for hydrolyzing succinylcholine to succinylmonocholine.[5]
Troubleshooting Guide:
-
Assess BChE Activity:
-
If using biological samples (e.g., serum, plasma), it is crucial to measure BChE activity for each sample. BChE activity can vary significantly between individuals due to genetic factors, and can be influenced by certain disease states (e.g., liver disease) and medications.[6]
-
Consider using a commercially available BChE activity assay kit for standardized measurements.
-
-
Control for Inhibitors/Activators:
-
Be aware of potential BChE inhibitors or activators in your experimental system. For example, organophosphates are potent inhibitors of BChE.
-
If screening compounds for their effect on succinylcholine metabolism, include appropriate controls to test for direct effects on BChE activity.
-
-
Standardize Sample Handling:
-
Ensure consistent sample collection and processing procedures. Factors such as hemolysis can affect enzyme activity.
-
Store biological samples appropriately (e.g., frozen at -80°C) to preserve BChE activity until analysis.
-
FAQ 3: My analytical results for succinylmonocholine are not reproducible. What analytical issues should I consider?
Possible Cause: Challenges in the analytical methodology for quantifying succinylmonocholine.
Troubleshooting Guide:
-
Method Validation:
-
Ensure your analytical method (e.g., HPLC, HPLC-MS/MS) is fully validated for the simultaneous determination of succinylcholine and succinylmonocholine.[7]
-
Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
-
Sample Preparation:
-
Optimize your sample extraction procedure. Solid-phase extraction (SPE) is a common method for cleaning up samples before analysis.[7]
-
The use of an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), can improve the retention of succinylcholine and succinylmonocholine on reversed-phase columns.[7]
-
-
Internal Standards:
-
Use appropriate internal standards to account for variability in sample processing and instrument response. Isotope-labeled internal standards (e.g., succinylmonocholine-d3) are highly recommended for mass spectrometry-based methods.[7]
-
Experimental Protocols
Protocol 1: Quantification of Succinylmonocholine by HPLC-MS/MS
This protocol is a representative method for the simultaneous determination of succinylcholine and succinylmonocholine in biological samples.
1. Sample Preparation (Solid-Phase Extraction):
- Acidify serum or urine samples.
- Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X).
- Load the acidified sample onto the SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute succinylcholine and succinylmonocholine from the cartridge.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. HPLC Separation:
- Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm) or equivalent.[7]
- Mobile Phase A: 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5).[7]
- Mobile Phase B: Acetonitrile.[7]
- Gradient: A suitable gradient to separate succinylcholine, succinylmonocholine, and internal standards.
- Flow Rate: As per column specifications.
- Injection Volume: 5 µL.[8]
3. MS/MS Detection:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.
Protocol 2: Butyrylcholinesterase (BChE) Activity Assay
This is a general protocol based on the Ellman's method, commonly used in commercial kits.
1. Reagent Preparation:
- Prepare a BChE Assay Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).
- Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer.
- Prepare a solution of the BChE substrate, S-butyrylthiocholine iodide (BTC), in the assay buffer.[9]
- Prepare a series of BChE standards of known activity.
2. Assay Procedure (96-well plate format):
- Add diluted serum samples and BChE standards to the wells of a microtiter plate.
- Add the DTNB solution to each well and incubate to allow for the reaction of DTNB with any free sulfhydryl groups in the sample.[9]
- Initiate the reaction by adding the BTC solution to each well.
- Immediately measure the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.[9][10] The rate of color change is proportional to the BChE activity.
3. Calculation:
- Calculate the rate of change in absorbance for each sample and standard.
- Generate a standard curve by plotting the BChE activity of the standards against their corresponding reaction rates.
- Determine the BChE activity of the samples from the standard curve.
Visualizations
Caption: Metabolic pathway of succinylcholine.
Caption: A typical experimental workflow for succinylmonocholine analysis.
References
- 1. Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Butyrylcholinesterase as a prognostic marker: a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
succinylmonocholine chloride storage conditions to prevent degradation
This technical support center provides guidance on the proper storage and handling of succinylmonocholine (B1203878) chloride to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for succinylmonocholine chloride?
A1: To ensure maximum stability, this compound should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[1][2] It should also be protected from light by using light-resistant containers.[3][4][5] The product should be kept in a tightly closed container in a cool, well-ventilated area.[3]
Q2: Can I store this compound at room temperature?
A2: While refrigeration is highly recommended, this compound can be stored at room temperature for a limited time.[1][4][6] However, its degradation rate increases at elevated temperatures.[4][6] If refrigeration is not possible, it is crucial to minimize the duration of room temperature storage and protect the compound from light. Some studies suggest that a 10% loss of potency may occur within a few months at room temperature.[4][5][6]
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in acidic solutions, with a pH range of 3.75 to 4.50 being optimal.[4][7] It is unstable in alkaline solutions (pH greater than 8.5) and should not be mixed with them.[2] The hydrolysis of succinylcholine (B1214915), the parent compound, is catalyzed by both hydrogen and hydroxyl ions.[8]
Q4: What are the primary degradation products of this compound?
A4: The primary degradation pathway for this compound is hydrolysis. It hydrolyzes into succinic acid and choline.[8][9] This process is a continuation of the degradation of succinylcholine, which first hydrolyzes to succinylmonocholine and choline.[8][9]
Q5: What are the visible signs of this compound degradation?
A5: Visible signs of degradation can include precipitation, a change in color, or microbial growth in solutions.[8] However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to accurately assess the purity and potency of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light protection). Perform a purity analysis using HPLC or TLC (see Experimental Protocols). Use a fresh, properly stored batch of the compound for subsequent experiments. |
| Precipitate formation in solution | pH of the solution is not optimal, leading to decreased solubility or degradation. The solution may be supersaturated. | Ensure the pH of the solution is within the stable range (3.75-4.50).[4][7] Prepare fresh solutions and ensure complete dissolution. |
| Loss of biological activity | Significant degradation of the compound has occurred. | Discard the current stock and obtain a new batch. Review and strictly adhere to the recommended storage conditions. |
Quantitative Data on Stability
The following table summarizes the degradation rates of succinylcholine chloride solutions under various storage conditions. This data provides an insight into the stability of the closely related this compound.
| Concentration | Storage Temperature | Degradation Rate (% per month) | Time to 10% Potency Loss | Citation |
| 20 mg/mL | 4°C | 0.18 | - | [6] |
| 50 mg/mL | 4°C | 0.30 | - | [6] |
| 20 mg/mL | Room Temperature | 1.2 | 8.3 months | [6][10] |
| 50 mg/mL | Room Temperature | 2.1 | 4.8 months | [6][10] |
| 20 mg/mL | 37°C | 5.4 | - | [6] |
| 50 mg/mL | 37°C | 8.1 | - | [6] |
| 10 mg/mL | 20-26°C | - | 5 months | [5] |
| 10 mg/mL | 35°C | - | 1 month | [5] |
| 10 mg/mL | 70°C | - | 1 day | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and quantifying its degradation products.
1. Materials:
- This compound sample
- HPLC-grade water
- HPLC-grade acetonitrile
- Trifluoroacetic acid (TFA)
- Waters XBridge C18 column (4.6 x 150 mm, 3.5 µm) or equivalent
- HPLC system with UV detector
2. Chromatographic Conditions:
- Mobile Phase A: 0.01% TFA in water
- Mobile Phase B: 100% Acetonitrile
- Isocratic Separation: 60% Mobile Phase A and 40% Mobile Phase B
- Flow Rate: 0.4 mL/min
- Column Temperature: 30°C
- UV Detection Wavelength: 218 nm
- Injection Volume: 10 µL
3. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 1 mg/mL).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
- Inject the prepared sample into the HPLC system.
- Monitor the chromatogram for the appearance of degradation peaks (e.g., succinic acid, choline).
- Calculate the purity of this compound by comparing the peak area of the main compound to the total peak area of all components.
Visualizations
Degradation Pathway of Succinylcholine and Succinylmonocholine
Caption: Hydrolysis pathway of succinylcholine to succinylmonocholine and further to succinic acid.
Factors Influencing this compound Degradation
Caption: Key factors that accelerate the degradation of this compound and preventative measures.
References
- 1. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Chemical Potency of Succinylcholine Chloride Stored in Room-Temperature Syringes [dc.etsu.edu]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Stability of succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Shelf life of unrefrigerated succinylcholine chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US11872305B2 - Stable pharmaceutical compositions of succinylcholine chloride - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of succinylcholine solutions stored at room temperature studied by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression for succinylmonocholine mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of succinylmonocholine (B1203878) (SMC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in succinylmonocholine (SMC) analysis?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, succinylmonocholine, is reduced due to the presence of other co-eluting components from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon occurs in the ion source of the mass spectrometer, typically an electrospray ionization (ESI) source, where competition for ionization efficiency between SMC and matrix components leads to a decreased number of SMC ions reaching the detector.[1][2] The consequences of ion suppression are significant, leading to poor sensitivity, inaccurate and imprecise quantitative results, and potentially false-negative findings.[3][4] For SMC, a known issue is the co-elution of an interfering matrix peak in plasma and urine, which can compromise its primary MRM transition.[5]
Q2: How can I detect and quantify ion suppression in my SMC assay?
A2: The most common method to assess ion suppression is the post-extraction spike method.[6] This involves comparing the peak area of SMC in a neat solvent to the peak area of SMC spiked into a blank matrix extract that has already gone through the entire sample preparation process. The ratio of these two responses is known as the Matrix Factor (MF).
-
Matrix Factor (MF) < 1 indicates ion suppression.
-
Matrix Factor (MF) > 1 indicates ion enhancement.
-
Matrix Factor (MF) = 1 indicates no matrix effect.
A detailed workflow for this assessment is provided below. It is a critical component of bioanalytical method validation as required by regulatory bodies.[6][7]
Troubleshooting Guides
Issue 1: Low SMC signal intensity and poor sensitivity.
This is a classic symptom of ion suppression. The following steps provide a systematic approach to troubleshoot and mitigate this issue.
Step 1: Evaluate Your Sample Preparation
Ineffective sample cleanup is a primary cause of ion suppression.[3][8] Biological matrices contain high concentrations of phospholipids (B1166683), salts, and proteins that must be removed.[6][9]
-
Recommended Action: Switch to a more rigorous sample preparation technique. While protein precipitation (PPT) is simple, it is often insufficient for removing phospholipids.[3][8] Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts.[1][8] For SMC, an ion-pairing SPE method has proven effective.[10][11]
Experimental Protocol: Ion-Pairing Solid-Phase Extraction (SPE) for SMC
This protocol is adapted from validated methods for SMC analysis in serum and urine.[10][11]
-
Sample Pre-treatment: Acidify 1 mL of serum or urine with 100 µL of 2% formic acid. Add an appropriate volume of deuterated internal standard (e.g., SMC-d3).[12][13]
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Ion-Pairing and Loading: Add 500 µL of 100 mM heptafluorobutyric acid (HFBA) to the pre-treated sample. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the SMC with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Removing Phospholipids | Resulting Ion Suppression |
| Protein Precipitation (PPT) | >90% | Low | High |
| Liquid-Liquid Extraction (LLE) | 80-90% | Moderate to High | Low to Moderate |
| Solid-Phase Extraction (SPE) | >90% | High | Low |
| Ion-Pairing SPE | 88-104% for SMC[10] | High | Low (but can still be significant)[10] |
Step 2: Optimize Chromatographic Separation
If sample preparation is optimized, the next step is to ensure SMC is chromatographically separated from any remaining matrix components.[1][3]
-
Recommended Action: Adjust your LC method to move the SMC peak away from suppression zones. Often, the beginning of the gradient (where unretained compounds elute) and the end of the gradient (where strongly retained compounds like phospholipids elute) are regions of significant ion suppression.[3] Using Ultra-Performance Liquid Chromatography (UPLC) can provide higher resolution than traditional HPLC, which helps in separating the analyte from interferences.
Experimental Protocol: HPLC Conditions for SMC Analysis
This method is based on a validated approach for separating SMC.[10]
-
Column: Phenomenex Synergi Hydro RP C18 (4 µm, 150 x 2 mm)
-
Mobile Phase A: 5 mM Ammonium Formate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Acetonitrile over 10 minutes.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Troubleshooting Logic for Chromatography
Caption: Troubleshooting workflow for chromatographic optimization.
Issue 2: Inconsistent and Irreproducible Quantitative Results.
Variability between samples often points to inconsistent matrix effects. The best way to correct for this is by using an appropriate internal standard.
-
Recommended Action: Use a stable isotope-labeled internal standard (SIL-IS) for SMC. A SIL-IS, such as succinylmonocholine-d3 (SMC-d3), is the ideal choice because it has nearly identical chemical properties and chromatographic retention time to SMC. Therefore, it will experience the same degree of ion suppression, allowing for reliable normalization and accurate quantification.[12][13] If a SIL-IS is not available, an analogue internal standard that elutes very close to the analyte can be used, but it may not compensate for suppression as effectively.[3]
Workflow for Using a Stable Isotope-Labeled Internal Standard
Caption: Workflow for quantification using a SIL-IS.
Issue 3: All other strategies have failed to completely eliminate ion suppression.
If extensive sample cleanup and chromatographic optimization are insufficient, you may need to consider alternative ionization techniques or modifications to the mass spectrometer setup.
-
Recommended Action 1: Change the Ionization Source. Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[2][3] If your analyte is amenable to APCI, switching the source could resolve the issue.
-
Recommended Action 2: Change Ionization Polarity. Switching from positive to negative ionization mode can sometimes eliminate interference, as fewer matrix components may be ionized in negative mode.[2][3] However, this is only viable if SMC provides an adequate signal in negative mode.
-
Recommended Action 3: Reduce the Flow Rate. Lowering the LC flow rate into the nano-flow range (nL/min) can reduce the severity of ion suppression.[2][3] This is because smaller, more highly charged droplets are formed, which are more tolerant of non-volatile matrix components like salts.[3]
Table 2: Comparison of Ionization-Based Strategies
| Strategy | Principle | Suitability for SMC | Pros | Cons |
| Switch to APCI | Gas-phase ionization, less affected by non-volatile matrix. | Potentially suitable. | Less prone to suppression.[2] | May be less sensitive for polar, pre-charged molecules like SMC. |
| Switch to Negative ESI | Ionizes acidic/electronegative compounds. | Unlikely to be effective. | Can eliminate interferences from basic/neutral compounds.[3] | SMC is a quaternary amine, best suited for positive ion mode. |
| Nano-ESI | Low flow rate improves desolvation and salt tolerance. | Highly suitable. | Reduced ion suppression[2][3], increased sensitivity. | Requires specialized equipment, lower throughput. |
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for Succinylmonocholine Chloride Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated analytical methods for the quantification of succinylmonocholine (B1203878) chloride, a critical degradation impurity of the neuromuscular blocking agent succinylcholine (B1214915) chloride. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document outlines the performance characteristics and experimental protocols of High-Performance Liquid Chromatography (HPLC) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methods. While Capillary Electrophoresis (CE) is a powerful separation technique, a specific validated method for the quantitative analysis of succinylmonocholine chloride could not be identified in the reviewed literature.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for validated HPLC and HPLC-MS/MS methods for the determination of this compound. These parameters are crucial for selecting the most appropriate method based on the specific requirements of the analysis, such as required sensitivity and the nature of the sample matrix.
Table 1: Comparison of HPLC and HPLC-MS/MS Method Validation Parameters
| Parameter | HPLC with UV Detection | HPLC-MS/MS |
| Limit of Detection (LOD) | Higher (µg/mL range) | Lower (ng/mL range)[1] |
| Limit of Quantification (LOQ) | Higher (µg/mL range) | Lower (ng/mL range)[1] |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Accuracy (% Recovery) | Typically 98-102% | 88.1 - 103.9%[1] |
| Precision (%RSD) | <2% | <15% (at LOQ), <10% (higher conc.)[1] |
| Specificity | Good, potential for interference | Excellent, based on mass-to-charge ratio |
Table 2: HPLC-MS/MS Method Performance in Different Matrices [1]
| Matrix | Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Serum | Succinylmonocholine (SMC) | 2.5 | 8.6 |
| Succinylcholine (SUX) | 1.9 | 6.0 | |
| Urine | Succinylmonocholine (SMC) | 1.5 | 4.9 |
| Succinylcholine (SUX) | 1.4 | 4.0 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in your laboratory.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine analysis of this compound in pharmaceutical preparations.[2][3]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. The specific composition should be optimized for adequate separation from succinylcholine and other impurities.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally employed.
-
Detection: UV detection at a wavelength of approximately 214 nm.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a suitable solvent and filtered before injection.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like serum and urine.[1]
-
Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase column such as a C18 (e.g., Phenomenex Synergi Hydro RP, 150 x 2.0 mm, 4 µm) is used.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., acetonitrile) is common.[1]
-
Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for succinylmonocholine and an internal standard.
-
Sample Preparation: For biological samples, a solid-phase extraction (SPE) is often required to remove matrix interferences and concentrate the analyte.[1]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method, a fundamental process in pharmaceutical analysis to ensure the reliability of results.
Caption: General workflow for analytical method validation.
References
- 1. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. HPLC Determination of Succinylcholine on Newcrom AH Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Receptor Binding Affinities of Succinylmonocholine and Other Choline Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profiles of succinylmonocholine (B1203878) and other key choline (B1196258) esters: acetylcholine (B1216132), methacholine, carbachol (B1668302), and bethanechol (B1168659). The information presented herein is curated from experimental data to assist researchers in pharmacology and drug development in understanding the nuanced interactions of these compounds with nicotinic and muscarinic acetylcholine receptors.
Executive Summary
Choline esters are a class of compounds that interact with acetylcholine receptors, playing critical roles in neurotransmission and various physiological processes. While acetylcholine is the endogenous ligand, synthetic esters like succinylmonocholine (the primary metabolite of succinylcholine), methacholine, carbachol, and bethanechol exhibit varied affinities and selectivities for nicotinic and muscarinic receptor subtypes. This guide summarizes the available quantitative binding data, details the experimental methodologies used to obtain this data, and provides visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Receptor Binding Affinities
The following table summarizes the available quantitative data (Ki/IC50/EC50/KA values) for the binding of succinylmonocholine and other choline esters to various acetylcholine receptor subtypes. It is important to note that comprehensive, directly comparable binding data for succinylmonocholine is limited in the current scientific literature.
| Compound | Receptor Subtype | Binding Value (µM) | Value Type |
| Succinylcholine (B1214915) | Muscle-type nAChR | 10.8 | EC50[1] |
| Neuronal nAChR (α3β2, α3β4, α4β2, α7) | >100 | IC50[1] | |
| Methacholine | Presynaptic Muscarinic (Rat Heart) | 2.5 | KA ((+)-methacholine)[2] |
| Presynaptic Muscarinic (Rat Heart) | 4 | KA ((+/-)-methacholine)[2] | |
| Presynaptic Muscarinic (Rat Heart) | 440 | KA ((-)-methacholine)[2] | |
| Presynaptic Muscarinic (Rat Heart) | 0.1 | IC50 ((+)-methacholine)[2] | |
| Presynaptic Muscarinic (Rat Heart) | 0.26 | IC50 ((+/-)-methacholine)[2] | |
| Presynaptic Muscarinic (Rat Heart) | 65 | IC50 ((-)-methacholine)[2] | |
| Carbachol | M1 Muscarinic (Rat Neostriatum) | 6.5 (high affinity site) | Ki[3] |
| M1 Muscarinic (Rat Neostriatum) | 147 (low affinity site) | Ki[3] | |
| M1 Muscarinic | - | - | |
| M2 Muscarinic | - | - | |
| M3 Muscarinic | - | - | |
| M4 Muscarinic | - | - | |
| α4β2 Nicotinic | 0.75 | Ki[4] | |
| α7 Nicotinic | 66 | Ki[4] | |
| Bethanechol | M1 Muscarinic | - | Ki ~4.0 (pKi) |
| M2 Muscarinic | - | Ki ~4.0 (pKi)[5] | |
| M3 Muscarinic | - | Ki ~4.2 (pKi)[5] | |
| M4 Muscarinic | - | - |
Note: pKi values can be converted to Ki values (in M) using the formula Ki = 10^(-pKi). A lower Ki value indicates a higher binding affinity.[6][7] The data presented is from various sources and experimental conditions, which may affect direct comparability.
Experimental Protocols
The binding affinities presented in this guide are typically determined using radioligand binding assays. Below is a detailed, generalized methodology for a competitive binding assay, which is a common technique used to determine the inhibition constant (Ki) of a test compound.
Competitive Radioligand Binding Assay Protocol
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., succinylmonocholine) for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand of known high affinity.
2. Materials:
- Receptor Source: Cell membranes isolated from cell lines (e.g., HEK293, CHO) stably expressing the human receptor subtype of interest (e.g., M3 muscarinic receptor).
- Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]-N-methylscopolamine for muscarinic receptors).
- Test Compounds: Succinylmonocholine and other choline esters (acetylcholine, methacholine, carbachol, bethanechol).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail: For detection of radioactivity.
- Glass Fiber Filters: To separate bound from free radioligand.
- 96-well Plates.
- Filtration Apparatus.
- Scintillation Counter.
3. Methods:
- Membrane Preparation:
- Culture cells expressing the target receptor to a high density.
- Harvest cells and homogenize in ice-cold buffer.
- Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed to pellet the cell membranes.
- Resuspend the membrane pellet in assay buffer and determine the protein concentration.
- Competitive Binding Assay:
- In a 96-well plate, add a constant concentration of the radioligand to each well.
- Add increasing concentrations of the unlabeled test compound to the wells.
- To determine non-specific binding, add a high concentration of a known unlabeled antagonist to a set of wells.
- Initiate the binding reaction by adding the cell membrane preparation to each well.
- Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.
- Separation and Detection:
- Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: M3 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Receptor Binding Assay.
References
- 1. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity and efficacy of racemic, (+)-, and (-)-methacholine in muscarinic inhibition of [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. carbachol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bethanechol [drugcentral.org]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. simpleandpractical.com [simpleandpractical.com]
Cross-Reactivity of Succinylmonocholine in Immunoassays for Succinylcholine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of succinylmonocholine (B1203878) in immunoassays designed for the detection of succinylcholine (B1214915). Due to the rapid in-vivo hydrolysis of succinylcholine to its primary metabolite, succinylmonocholine, the specificity of analytical methods is of paramount importance for accurate quantification and interpretation of results. While immunoassays offer a rapid and high-throughput screening method, their susceptibility to cross-reactivity with structurally similar molecules necessitates a thorough evaluation of their performance against more specific techniques like mass spectrometry.
Comparison of Analytical Methodologies
The quantification of succinylcholine and its metabolite, succinylmonocholine, is predominantly performed using chromatographic methods coupled with mass spectrometry (MS). These techniques offer high specificity and sensitivity, allowing for the unambiguous identification and quantification of both the parent drug and its metabolite. Immunoassays, while advantageous in terms of speed and ease of use, are less common for the routine quantitative analysis of succinylcholine, largely due to the challenges in developing antibodies that can effectively discriminate between succinylcholine and succinylmonocholine.
| Feature | Immunoassay (e.g., ELISA) | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Principle | Antigen-antibody binding | Separation based on physicochemical properties and detection by mass-to-charge ratio |
| Specificity | Dependent on antibody specificity; potential for cross-reactivity with metabolites and structurally related compounds. | High; capable of distinguishing between succinylcholine and succinylmonocholine based on their unique mass fragmentation patterns. |
| Sensitivity | Generally in the ng/mL range. | High; often in the low ng/mL to pg/mL range. |
| Quantitative Accuracy | Can be affected by cross-reactivity, leading to overestimation of the parent drug concentration. | High accuracy and precision. |
| Throughput | High; suitable for screening large numbers of samples. | Lower; more time-consuming per sample. |
| Development | Requires development of specific antibodies, which can be challenging for small molecules. | Requires sophisticated instrumentation and method development. |
Understanding Cross-Reactivity in Succinylcholine Immunoassays
Cross-reactivity in a competitive immunoassay occurs when a substance other than the target analyte (in this case, succinylcholine) binds to the antibody. The degree of cross-reactivity is typically expressed as a percentage and is calculated as follows:
A high percentage of cross-reactivity for succinylmonocholine would indicate that the immunoassay is not specific for succinylcholine and that the results would reflect the combined concentrations of both the parent drug and its metabolite, potentially leading to inaccurate pharmacokinetic and toxicological assessments.
Theoretical Experimental Protocol for Determining Cross-Reactivity
Objective: To determine the percentage of cross-reactivity of succinylmonocholine in a competitive immunoassay for succinylcholine.
Materials:
-
Succinylcholine standard solutions of known concentrations.
-
Succinylmonocholine standard solutions of known concentrations.
-
Anti-succinylcholine antibody.
-
Succinylcholine-enzyme conjugate (e.g., succinylcholine-HRP).
-
Microtiter plates coated with a capture antibody (if using an indirect format).
-
Substrate for the enzyme (e.g., TMB).
-
Stop solution.
-
Plate reader.
-
Buffer solutions.
Methodology:
-
Prepare a series of standard dilutions for both succinylcholine and succinylmonocholine in the appropriate assay buffer.
-
Add a fixed amount of anti-succinylcholine antibody to each well of the microtiter plate.
-
Add the standard dilutions of either succinylcholine or succinylmonocholine to the wells.
-
Add a fixed amount of the succinylcholine-enzyme conjugate to each well.
-
Incubate the plate to allow for competitive binding to occur.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate and incubate until a color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance values against the log of the concentration for both succinylcholine and succinylmonocholine to generate two separate inhibition curves.
-
Determine the concentration of succinylcholine and succinylmonocholine that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percentage of cross-reactivity using the formula mentioned above.
Visualizing Experimental and Logical Workflows
Signaling Pathway of Succinylcholine Metabolism
Caption: Metabolic pathway of succinylcholine.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for determining immunoassay cross-reactivity.
Conclusion
Direct quantitative data on the cross-reactivity of succinylmonocholine in commercially available or research-based immunoassays for succinylcholine is not readily found in the public domain. This is likely due to the widespread use of more specific and robust analytical methods, such as HPLC-MS/MS, for the definitive quantification of succinylcholine and its metabolites in research and forensic applications. The development of highly specific antibodies for small molecules like succinylcholine that can effectively differentiate it from its structurally similar metabolite, succinylmonocholine, is a significant challenge.
For researchers and drug development professionals requiring accurate and specific quantification of succinylcholine, the use of chromatographic methods coupled with mass spectrometry is strongly recommended. If an immunoassay is to be considered for screening purposes, it is imperative that a rigorous validation is performed to determine the extent of cross-reactivity with succinylmonocholine and other potential interferents. Without such validation, the results from an immunoassay for succinylcholine should be interpreted with caution.
Validating Succinylmonocholine as a Forensic Marker for Succinylcholine Administration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The detection of succinylcholine (B1214915) (SUX), a potent neuromuscular blocking agent, in forensic investigations presents a significant analytical challenge due to its rapid hydrolysis in the body. This guide provides a comprehensive comparison of methodologies for validating its primary metabolite, succinylmonocholine (B1203878) (SMC), as a reliable forensic marker for SUX administration. The information presented is based on published experimental data and aims to assist researchers in developing and evaluating robust analytical methods for the detection of this substance.
Introduction to Succinylcholine and its Metabolite
Succinylcholine is a depolarizing muscle relaxant that is rapidly broken down in the blood by pseudocholinesterase into succinylmonocholine (SMC) and choline. SMC is then further hydrolyzed, albeit at a slower rate, to succinic acid and choline, both of which are endogenous substances. Due to the extremely short half-life of SUX, direct detection is often impossible, making its more stable metabolite, SMC, the most promising forensic marker for confirming SUX administration[1][2].
However, the validation of SMC as a definitive marker is not without its challenges. These include potential analytical interferences, the possibility of endogenous or microbial production of SMC in postmortem samples, and the inherent instability of the analyte in certain biological matrices[3][4]. This guide will delve into the experimental data and protocols that address these challenges.
Comparative Analysis of Analytical Methods
The gold standard for the detection and quantification of SMC in biological samples is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers the high sensitivity and specificity required for forensic toxicological analysis.
Quantitative Data from a Validated HPLC-MS/MS Method
A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of SUX and SMC in serum and urine has been reported, providing crucial data for comparative purposes[5]. The key performance characteristics of this method are summarized in the table below.
| Analyte | Matrix | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy (%Bias) | Extraction Recovery (%) |
| Succinylcholine (SUX) | Serum | 1.9 | 6.0 | < 15% (low), < 10% (high) | < 15% (low), < 10% (high) | < 10% | 88.1 - 103.9 |
| Urine | 1.4 | 4.0 | < 15% (low), < 10% (high) | < 15% (low), < 10% (high) | < 10% | 88.1 - 103.9 | |
| Succinylmonocholine (SMC) | Serum | 2.5 | 8.6 | < 15% (low), < 10% (high) | < 15% (low), < 10% (high) | < 10% | 88.1 - 103.9 |
| Urine | 1.5 | 4.9 | < 15% (low), < 10% (high) | < 15% (low), < 10% (high) | < 10% | 88.1 - 103.9 |
Table 1: Performance characteristics of a validated HPLC-MS/MS method for the determination of SUX and SMC. Data sourced from Kuepper et al. (2008)[5].
This data demonstrates that the HPLC-MS/MS method is sufficiently sensitive and reliable for the detection of SMC in forensic casework. The use of deuterated internal standards (isotope dilution) is crucial for achieving high accuracy and precision by compensating for matrix effects and variations in extraction recovery[5][6].
Experimental Protocols
A detailed understanding of the experimental workflow is essential for replicating and validating these findings. Below is a summary of a typical protocol for the analysis of SMC in biological matrices.
Sample Preparation: Ion-Pair Solid-Phase Extraction (SPE)
-
Acidification: Acidify the biological sample (serum or urine).
-
Internal Standard Spiking: Add deuterated internal standards (SUX-d18 and SMC-d3) to the sample[5][6].
-
Ion-Pairing: Add an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), to the sample. This reagent forms a neutral complex with the positively charged SUX and SMC, allowing for their retention on a reversed-phase sorbent[5].
-
SPE: Load the sample onto a polymeric reversed-phase SPE cartridge (e.g., Strata-X).
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes from the cartridge.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile[5].
-
Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in the positive ion mode. The analysis is carried out in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring specific precursor-to-product ion transitions for both the native analytes and their deuterated internal standards[7]. To avoid false-positive results, it is crucial to monitor more than one ion transition for each analyte[7].
Visualizations
Metabolic Pathway of Succinylcholine
The following diagram illustrates the metabolic breakdown of succinylcholine in the body.
Experimental Workflow for SMC Validation
This diagram outlines the key steps in a typical experimental workflow for the validation of succinylmonocholine as a forensic marker.
Challenges and Considerations
While SMC is the most viable marker for SUX administration, researchers must be aware of several potential pitfalls:
-
Interferences: Co-eluting substances can interfere with the detection of SMC, potentially leading to false-positive results. Monitoring multiple ion transitions is essential to ensure specificity[7].
-
Postmortem Production: Some studies have reported the detection of SMC in decomposed tissues from SUX-negative cases, suggesting a possible microbial origin[3]. This highlights the importance of appropriate control samples and careful interpretation of results, especially in cases of advanced decomposition.
-
Matrix Effects: Biological matrices can significantly impact the ionization efficiency of the analyte in the mass spectrometer. The use of isotope-labeled internal standards is the most effective way to compensate for these effects[5].
-
Stability: Both SUX and SMC are unstable in esterase-containing matrices like tissues. Therefore, proper sample collection, storage, and the use of esterase inhibitors are crucial for reliable analysis[1][3]. Urine has been proposed as a more suitable matrix than blood for forensic applications due to the longer detection window of SMC[1].
Conclusion
The validation of succinylmonocholine as a forensic marker for succinylcholine administration is a complex but achievable task. The use of a fully validated isotope dilution HPLC-MS/MS method provides the necessary sensitivity, specificity, and reliability for forensic applications. By following rigorous experimental protocols and being mindful of the potential challenges, researchers can confidently identify and quantify SMC, providing crucial evidence in forensic investigations. This guide serves as a foundational resource for scientists and professionals in the field, enabling them to develop and implement robust analytical strategies for the detection of succinylcholine administration.
References
- 1. Degradation and elimination of succinylcholine and succinylmonocholine and definition of their respective detection windows in blood and urine for forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applicability of succinylmonocholine as a marker for succinylcholine administration--comparative analysis of samples from a fatal succinylcholine-intoxication versus postmortem control specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of succinylcholine-d18 and succinylmonocholine-d3 designed for simultaneous use as internal standards in mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Analytical Maze: A Comparative Guide to Succinylmonocholine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of succinylmonocholine (B1203878) (SMC), the primary metabolite of the neuromuscular blocking agent succinylcholine (B1214915), is of paramount importance in forensic toxicology, clinical monitoring, and pharmaceutical research. This guide provides an objective comparison of prevalent analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate quantification strategy.
Succinylmonocholine is a challenging analyte due to its chemical properties and the often low concentrations present in biological matrices. The choice of analytical technique can significantly impact the reliability and sensitivity of its measurement. This comparison focuses on the most commonly employed methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or other detectors.
Performance Snapshot: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of the leading methods for succinylmonocholine quantification, compiled from various validation studies. This allows for a direct comparison of their capabilities in terms of sensitivity, precision, and accuracy.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Intraday Precision (%RSD) | Interday Precision (%RSD) | Accuracy/Recovery (%) |
| LC-MS/MS | Serum | 2.5 ng/mL[1] | 8.6 ng/mL[1] | < 15%[1] | < 15%[1] | 88.1 - 103.9%[1] |
| Urine | 1.5 ng/mL[1] | 4.9 ng/mL[1] | < 15%[1] | < 15%[1] | 88.1 - 103.9%[1] | |
| Animal-derived foods | 0.2 µg/kg[2] | - | 2.5 - 6.6%[2] | 2.5 - 6.6%[2] | 91.4 - 104.6%[2] | |
| GC-MS | Embalmed Tissue | 5 ng/g[3] | - | - | - | - |
| HILIC-UV | API/Medicinal Product | 6.0 µg/mL[4] | - | 1.0 - 5.9%[4] | 1.0 - 5.9%[4] | 95.7 - 98.9%[4] |
Note: The performance characteristics can vary between laboratories and specific instrument setups. The data presented here is for comparative purposes.
In-Depth Look at a Validated LC-MS/MS Protocol
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for the quantification of succinylmonocholine due to its high sensitivity and selectivity.[1][5]
Experimental Protocol: Isotope Dilution HPLC-MS/MS
This protocol is based on a fully validated method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine.[1]
1. Sample Preparation:
-
Internal Standard: Addition of a deuterated internal standard (SMC-d3) to the sample to account for matrix effects and variations in extraction efficiency.
-
Acidification: Acidification of the serum or urine samples.
-
Solid-Phase Extraction (SPE): Extraction of the analytes from the matrix using a polymeric reversed-phase SPE cartridge with heptafluorobutyric acid (HFBA) as an ion-pairing reagent.[1]
-
Elution and Evaporation: Elution of the analytes from the SPE cartridge and evaporation of the solvent.
-
Reconstitution: Reconstitution of the residue in a suitable solvent for injection into the HPLC system.
2. HPLC Separation:
-
Column: Phenomenex Synergi Hydro RP C18 column (4 µm, 150 x 2 mm).[1]
-
Mobile Phase: A gradient of 5 mM ammonium (B1175870) formate (B1220265) buffer (pH 3.5) and acetonitrile.[1]
-
Flow Rate: A suitable flow rate to achieve optimal separation.
-
Run Time: Approximately 13 minutes.[1]
3. MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard, ensuring high selectivity.
Visualizing the Workflow
To better understand the logical flow of a typical succinylmonocholine quantification experiment using LC-MS/MS, the following diagram illustrates the key steps.
Caption: Experimental workflow for succinylmonocholine quantification by LC-MS/MS.
Other Methodological Approaches
While LC-MS/MS is often preferred, other methods have been successfully employed for the analysis of succinylmonocholine.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has been utilized for the identification and quantification of succinylcholine and its metabolite in tissues, including embalmed samples.[3][6] This method often requires derivatization to increase the volatility of the analyte for gas-phase analysis. A described method involves ion-pair extraction followed by demethylation before GC-MS analysis.[3]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection, particularly using Hydrophilic Interaction Liquid Chromatography (HILIC), has been developed for the quantification of succinylcholine and its impurities in pharmaceutical ingredients and products.[4] This method offers good resolution between succinylcholine and succinylmonocholine.[4] While generally less sensitive than mass spectrometric methods, it can be a robust and cost-effective option for analyzing higher concentration samples.
Considerations for Method Selection
The optimal method for succinylmonocholine quantification depends on several factors:
-
Matrix: The biological sample (e.g., blood, urine, tissue) will influence the required sample preparation and potential for interferences.
-
Required Sensitivity: For forensic cases or low-level clinical monitoring, the high sensitivity of LC-MS/MS is often necessary.
-
Specificity: The use of MRM in tandem mass spectrometry provides the highest level of specificity, which is crucial to avoid false positives.[5]
-
Availability of Instrumentation and Expertise: The choice may be constrained by the equipment and technical skills available in the laboratory.
-
Throughput: For a large number of samples, automated sample preparation and rapid LC-MS/MS methods are advantageous.
References
- 1. A fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction, identification and quantitation of succinylcholine in embalmed tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of hydrophilic interaction liquid chromatography for the quantification of succinylcholine in Active Pharmaceutical Ingredient and medicinal product. Identification of new impurities of succinylcholine chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of succinylcholine in tissues by TLC, GC/NPD, and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Succinylmonocholine: A Comparative Analysis of its Effects on Nicotinic and Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Succinylmonocholine (B1203878), the primary metabolite of the widely used neuromuscular blocking agent succinylcholine (B1214915), presents a complex pharmacological profile. Understanding its distinct effects on nicotinic versus muscarinic acetylcholine (B1216132) receptors is crucial for a comprehensive grasp of its physiological impact. This guide provides a comparative analysis of the available experimental data on succinylmonocholine and its parent compound, succinylcholine, to elucidate their interactions with these two critical receptor families.
Executive Summary
Succinylcholine acts as a potent agonist at the muscle-type nicotinic acetylcholine receptor (nAChR), leading to neuromuscular blockade through persistent depolarization. Its effects on neuronal nAChRs are significantly less pronounced. While direct quantitative data for succinylmonocholine is sparse in publicly available literature, it is generally considered to have weaker nicotinic activity than its parent compound. Both succinylcholine and, by extension, succinylmonocholine can also exert effects on muscarinic acetylcholine receptors (mAChRs), which can contribute to cardiovascular side effects such as bradycardia. This guide synthesizes the available data, outlines relevant experimental protocols for further investigation, and visually represents the key signaling pathways involved.
Data Presentation: Quantitative Comparison
Due to a notable lack of specific binding affinity and potency data for succinylmonocholine across various receptor subtypes, the following tables primarily summarize the well-documented effects of its parent compound, succinylcholine. This serves as a critical reference point for understanding the potential, albeit likely weaker, effects of succinylmonocholine.
Table 1: Effects on Nicotinic Acetylcholine Receptors (nAChRs)
| Compound | Receptor Subtype | Action | Potency (EC₅₀/IC₅₀) | Experimental Model | Reference |
| Succinylcholine | Muscle-type (α₁β₁δɛ) | Agonist (Depolarizing) | EC₅₀: 10.8 µM | Xenopus oocytes expressing human nAChRs | [1] |
| Neuronal α₃β₂ | Poor Inhibitor | IC₅₀ > 100 µM | Xenopus oocytes expressing human nAChRs | [1] | |
| Neuronal α₃β₄ | No Activation | - | Xenopus oocytes expressing human nAChRs | [1] | |
| Neuronal α₄β₂ | Poor Inhibitor | IC₅₀ > 100 µM | Xenopus oocytes expressing human nAChRs | [1] | |
| Neuronal α₇ | No Activation | - | Xenopus oocytes expressing human nAChRs | [1] | |
| Succinylmonocholine | Muscle-type | Agonist (Depolarizing) | Data not readily available. Generally considered less potent than succinylcholine. | Rat skeletal muscle | [2][3] |
| Neuronal Subtypes | Data not readily available. | Data not readily available. | - |
Table 2: Effects on Muscarinic Acetylcholine Receptors (mAChRs)
| Compound | Receptor Subtype | Action | Potency (EC₅₀/IC₅₀/Kᵢ) | Experimental Model | Reference |
| Succinylcholine | Cardiac M₂ | Agonist | Data on specific binding affinity and potency are not well-documented, but functional effects (bradycardia) are observed. | In vivo (human) | |
| Succinylmonocholine | All Subtypes | Data not readily available. | Data not readily available. | - |
Signaling Pathways
The differential effects of succinylmonocholine on nicotinic and muscarinic receptors stem from their fundamentally different signaling mechanisms.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. Agonist binding directly opens the channel, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) and subsequent cell depolarization.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon agonist binding. These pathways are more complex and can be either stimulatory (via Gq) or inhibitory (via Gi).
Gq-Coupled Muscarinic Receptor Signaling (M₁, M₃, M₅)
Gi-Coupled Muscarinic Receptor Signaling (M₂, M₄)
Experimental Protocols
To facilitate further research into the specific effects of succinylmonocholine, this section outlines standardized methodologies for key experiments.
Electrophysiology Assay for Nicotinic Receptors
This protocol is designed to measure the direct effects of a compound on the function of ligand-gated ion channels like nAChRs.
Objective: To determine if succinylmonocholine acts as an agonist, antagonist, or modulator of nAChR subtypes.
Methodology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNAs encoding the specific human nAChR subunits of interest (e.g., α₁, β₁, δ, ε for muscle-type; or various neuronal combinations like α₄β₂).
-
Incubation: Incubate the injected oocytes for 2-7 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution.
-
Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential of -50 to -70 mV.
-
Apply acetylcholine (ACh) at a known concentration (e.g., EC₅₀) to elicit a baseline current response.
-
After washout, apply varying concentrations of succinylmonocholine to determine its ability to elicit a current (agonist effect).
-
To test for antagonism, co-apply succinylmonocholine with a fixed concentration of ACh.
-
-
Data Analysis: Measure the peak current amplitude in response to agonist application. Construct dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Experimental Workflow: Electrophysiology Assay
Calcium Flux Assay for Muscarinic Receptors
This functional assay is suitable for Gq-coupled mAChRs (M₁, M₃, M₅) that signal through the release of intracellular calcium.
Objective: To measure the agonist or antagonist activity of succinylmonocholine at Gq-coupled mAChRs.
Methodology: FLIPR (Fluorometric Imaging Plate Reader) Assay
-
Cell Culture: Plate cells stably or transiently expressing the mAChR subtype of interest (e.g., CHO-K1 or HEK293 cells expressing human M₁ receptor) into a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer for 30-60 minutes at 37°C. This allows the dye to enter the cells.
-
Compound Addition and Measurement:
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of succinylmonocholine to the wells and immediately begin kinetic fluorescence readings. An increase in fluorescence indicates a rise in intracellular calcium, signifying agonist activity.
-
For antagonist testing, pre-incubate the cells with succinylmonocholine for a defined period before adding a known concentration (e.g., EC₈₀) of a reference agonist like carbachol.
-
-
Data Analysis: The change in fluorescence intensity over baseline is used to quantify the response. Dose-response curves are generated to calculate EC₅₀ or IC₅₀ values.
Experimental Workflow: Calcium Flux Assay
Conclusion
While succinylcholine's potent agonism at muscle-type nicotinic receptors is well-established, the precise pharmacological profile of its metabolite, succinylmonocholine, remains less defined. The available evidence suggests weaker, but qualitatively similar, effects. Its activity at muscarinic receptors, though less potent than at nicotinic sites, is clinically relevant and contributes to the side-effect profile of its parent drug. Further direct investigation using the outlined experimental protocols is necessary to fully quantify the binding affinities and functional potencies of succinylmonocholine at the various subtypes of both nicotinic and muscarinic receptors. Such data would be invaluable for refining our understanding of its physiological role and for the development of neuromuscular agents with improved safety profiles.
References
A Comparative Analysis of Succinylmonocholine Across Diverse Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the species-specific effects of succinylmonocholine (B1203878) is critical for preclinical evaluation and translational research. This guide provides a comparative analysis of succinylmonocholine in various animal models, summarizing key pharmacodynamic and pharmacokinetic parameters. Due to a notable scarcity of direct comparative studies on succinylmonocholine, this guide incorporates data on its parent compound, succinylcholine (B1214915), to infer potential species-specific responses to succinylmonocholine, while clearly acknowledging this limitation.
Succinylmonocholine is the primary and pharmacologically active metabolite of the widely used depolarizing neuromuscular blocking agent, succinylcholine. The enzymatic hydrolysis of succinylcholine by butyrylcholinesterase (BCHE), also known as plasma cholinesterase, yields succinylmonocholine and choline (B1196258). While succinylmonocholine possesses neuromuscular blocking activity, its potency is generally considered to be weaker than that of succinylcholine. The rate of this hydrolysis and the subsequent metabolism of succinylmonocholine to succinic acid and choline can vary significantly across different animal species, leading to diverse pharmacodynamic and pharmacokinetic profiles.
Comparative Pharmacodynamics
The neuromuscular effects of succinylmonocholine and its parent compound are influenced by factors such as receptor sensitivity, enzyme activity, and muscle fiber type composition. The following table summarizes key pharmacodynamic parameters of succinylcholine in various animal models, which can provide insights into the potential effects of succinylmonocholine.
| Animal Model | Dosage (Succinylcholine) | Onset of Action | Duration of Action | Key Findings |
| Rat | ED50: 204 +/- 41 µg/kg (tibialis); 280 +/- 52 µg/kg (soleus)[1] | Rapid | - | Soleus muscle is less sensitive to succinylcholine than the tibialis anterior muscle.[1] |
| Cat | 0.05, 0.075, and 0.1 mg/kg | Maximum twitch suppression at 2 min[2] | ≥ 9 minutes[2] | Fast-twitch gastrocnemius muscle shows greater twitch suppression than the slow-twitch soleus muscle.[2] |
| Dog | 0.22–1.1 mg/kg | 20–50 seconds[3] | ~15–20 minutes of paralysis[3] | - |
| Swine | 1.0 mg/kg IV | 0.55 ± 0.26 min | 12.9 ± 3.8 min | - |
| Horse | 0.125–0.20 mg/kg | - | ~8 minutes recumbency | - |
| Cattle | 0.012–0.02 mg/kg | - | ~15 minutes recumbency | Cattle are highly sensitive to succinylcholine. |
| Primates (Cynomolgus Macaques) | Not specified | - | - | Neuromuscular block monitoring requires adaptation from human protocols, such as stimulus intensity and electrode placement.[4] |
A study in rats indicated that succinylcholine and succinylmonocholine have a similar mode of action and are equipotent in producing hyperkalemia in denervated skeletal muscle. In elephants, the prolonged respiratory effects observed after succinylcholine administration are suggested to be due to the actions of succinylmonocholine.
Comparative Pharmacokinetics and Metabolism
The metabolism of succinylcholine to succinylmonocholine is a critical determinant of its duration of action. The activity of BCHE, the enzyme responsible for this conversion, varies considerably among species.
| Animal Model | Key Pharmacokinetic/Metabolic Features |
| General | Succinylcholine is rapidly hydrolyzed by BCHE in the plasma and liver in most species, but significant genetic differences exist. BCHE is not present in the synaptic cleft. |
| Human | Terminal half-life of succinylmonocholine is 1-3 hours.[5] |
| Dog | Following intravenous administration, succinylcholine is rapidly distributed and eliminated from the plasma. |
Experimental Protocols
Accurate assessment of the neuromuscular effects of succinylmonocholine requires robust experimental protocols. The following provides a general methodology for evaluating neuromuscular blockade in animal models.
In Vivo Neuromuscular Blockade Monitoring
Objective: To quantify the onset, depth, and duration of neuromuscular blockade induced by succinylmonocholine.
Animal Models: Rats, rabbits, cats, dogs, swine, or non-human primates.
Anesthesia: Anesthesia must be induced and maintained at a surgical plane throughout the procedure. The choice of anesthetic agent should be carefully considered to minimize interference with neuromuscular function.[6][7] Inhalant anesthetics like isoflurane (B1672236) are often preferred for their controllable depth of anesthesia.[4]
Procedure:
-
Animal Preparation: Anesthetize the animal and ensure adequate ventilation, often via endotracheal intubation and mechanical ventilation, as neuromuscular blocking agents will cause respiratory paralysis.[7]
-
Nerve Stimulation: Place stimulating electrodes along the path of a peripheral motor nerve (e.g., ulnar, sciatic, or peroneal nerve).
-
Muscle Response Measurement: Attach a force-displacement transducer to the corresponding muscle (e.g., adductor pollicis, tibialis anterior, or gastrocnemius) to measure isometric twitch tension.
-
Baseline Measurement: Record baseline twitch responses to supramaximal nerve stimulation. Train-of-four (TOF) stimulation is a commonly used pattern, where four supramaximal stimuli are delivered at 2 Hz.[8]
-
Drug Administration: Administer succinylmonocholine intravenously at the desired dose.
-
Data Acquisition: Continuously record the evoked muscle twitch tension. The degree of neuromuscular blockade is typically quantified as the percentage of twitch depression relative to the baseline or the ratio of the fourth to the first twitch in a TOF sequence (T4/T1 ratio).
-
Monitoring: Throughout the experiment, monitor vital signs such as heart rate, blood pressure, and body temperature to ensure the animal's physiological stability.[9]
In Vitro Muscle Contractility Assay
Objective: To assess the direct effect of succinylmonocholine on skeletal muscle contractility.
Procedure:
-
Tissue Preparation: Isolate a skeletal muscle (e.g., phrenic nerve-hemidiaphragm preparation in rats) and mount it in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature.
-
Stimulation: Stimulate the muscle directly or indirectly via the motor nerve with electrodes.
-
Tension Recording: Record the isometric or isotonic contractile force using a force transducer.
-
Drug Application: After obtaining a stable baseline, add succinylmonocholine to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
Data Analysis: Analyze the changes in contractile force to determine parameters such as the EC50 (the concentration that produces 50% of the maximal effect).
Visualizations
Signaling Pathway of Succinylcholine and Succinylmonocholine
Caption: Signaling pathway of succinylcholine and its metabolite, succinylmonocholine.
Experimental Workflow for In Vivo Neuromuscular Blockade Assessment
Caption: Experimental workflow for in vivo assessment of neuromuscular blockade.
Logical Relationship in Comparative Analysis
Caption: Logical flow of the comparative analysis of succinylmonocholine.
References
- 1. Tacrine does not alter the potency of succinylcholine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of succinylcholine chloride on the response of fast and slow muscle in the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular Blocking Agents for Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 4. An Experimental Study to Optimize Neuromuscular Blockade Protocols in Cynomolgus Macaques: Monitoring, Doses, and Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic properties of succinylmonocholine in surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.jhu.edu [animalcare.jhu.edu]
- 7. buffalo.edu [buffalo.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Article - Standard on Monitoring Anim... [policies.unc.edu]
A Comparative Guide to the Validation of Analytical Methods for the Simultaneous Determination of Succinylcholine and Succinylmonocholine
For Researchers, Scientists, and Drug Development Professionals
The accurate and simultaneous quantification of the neuromuscular blocking agent succinylcholine (B1214915) and its primary metabolite, succinylmonocholine (B1203878), is critical in various fields, including clinical toxicology, forensic science, and pharmacokinetic studies. The inherent instability of succinylcholine necessitates robust and validated analytical methods. This guide provides a comparative overview of the most prevalent and effective techniques, focusing on high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), supported by experimental data from published studies.
Performance Comparison of Validated Methods
The choice of analytical methodology is often dictated by the required sensitivity, sample matrix, and available instrumentation. Below is a summary of validation parameters for two widely accepted methods for the simultaneous analysis of succinylcholine (SUX) and succinylmonocholine (SMC).
| Parameter | HPLC-MS/MS[1] | UPLC-MS/MS[2] |
| Linearity (Correlation Coefficient) | > 0.998 | > 0.998 |
| Accuracy (% Recovery) | > 90% (never exceeded 10% inaccuracy)[1] | 91.4% - 104.6%[2] |
| Precision (RSD) | < 15% (at lowest concentrations)[1] | 2.5% - 6.6%[2] |
| LOD (Succinylcholine) | 1.9 ng/mL (Serum), 1.4 ng/mL (Urine)[1] | 0.2 µg/kg (Animal-derived foods)[2] |
| LOQ (Succinylcholine) | 6.0 ng/mL (Serum), 4.0 ng/mL (Urine)[1] | Not explicitly stated, but detection limit is 0.2 µg/kg[2] |
| LOD (Succinylmonocholine) | 2.5 ng/mL (Serum), 1.5 ng/mL (Urine)[1] | 0.2 µg/kg (Animal-derived foods)[2] |
| LOQ (Succinylmonocholine) | 8.6 ng/mL (Serum), 4.9 ng/mL (Urine)[1] | Not explicitly stated, but detection limit is 0.2 µg/kg[2] |
| Sample Matrix | Serum, Urine[1] | Animal-derived foods[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the successful simultaneous determination of succinylcholine and succinylmonocholine.
Sample Preparation: Solid-Phase Extraction (SPE)
A robust sample preparation is essential to remove interfering matrix components and concentrate the analytes of interest.
-
Acidification: Acidify the biological samples (e.g., serum, urine) to stabilize the analytes.[1]
-
Internal Standard: For isotope dilution methods, add deuterated internal standards (e.g., SUX-d18 and SMC-d3) to the sample.[1]
-
Ion-Pairing: Employ an ion-pairing reagent such as heptafluorobutyric acid (HFBA) to improve the retention of the quaternary ammonium (B1175870) compounds on the SPE cartridge.[1]
-
SPE Cartridge: Utilize a polymeric reversed-phase SPE cartridge (e.g., Strata-X) for the extraction.[1]
-
Washing: Wash the cartridge to remove interfering substances.
-
Elution: Elute the analytes from the cartridge.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for injection into the LC-MS/MS system.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method has been extensively validated for the analysis of succinylcholine and succinylmonocholine in biological fluids.[1]
-
Chromatographic Column: Phenomenex Synergi Hydro RP C18 column (4 µm, 150 x 2 mm).[1]
-
Mobile Phase: A gradient of 5 mM ammonium formate (B1220265) buffer (pH 3.5) and acetonitrile.[1]
-
Flow Rate: 200 µL/min.[3]
-
Run Time: Approximately 13 minutes.[1]
-
Injection Volume: 5 µL.[3]
-
Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).[2]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
-
Sample Extraction: Initial extraction with heptafluorobutyric acid followed by clean-up using an SPE cartridge.[2]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in 5 mmol/L ammonium acetate.[2]
-
Detection: Positive ion electrospray ionization with multiple reaction monitoring (MRM).[2]
Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for the simultaneous determination of succinylcholine and succinylmonocholine.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Succinylmonocholine Chloride
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of succinylmonocholine (B1203878) chloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Hazard Identification
Succinylmonocholine chloride and its related compound, succinylcholine (B1214915) chloride, are classified as toxic substances.[1][2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to be aware of its potential hazards.
-
Environmental Hazard: Classified as slightly hazardous for water; do not allow the product or large quantities of it to enter ground water, water courses, or sewage systems.[1]
-
Regulatory Status: The user of the product is responsible for determining, at the time of disposal, whether the material meets the criteria for hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA).[6]
Quantitative Toxicity Data
| Compound | Test Type | Value | Species |
| Succinylcholine chloride | Acute Oral LD50 | 125 mg/kg | Mouse[3] |
Personal Protective Equipment (PPE) for Handling and Disposal
When handling this compound for disposal, it is imperative to use the following personal protective equipment to prevent exposure.
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
-
Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[4][5]
-
Respiratory Protection: In case of dust generation, use a NIOSH-approved dust respirator.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with all applicable regulations. Entrusting disposal to a licensed waste disposal company is the recommended practice.
Methodology for Waste Segregation and Preparation
-
Identify and Segregate Waste:
-
Carefully collect all unused this compound, contaminated materials (e.g., weighing boats, contaminated gloves, bench paper), and empty containers.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
-
Contain and Label Waste:
-
Place solid waste into a designated, sealable, and clearly labeled hazardous waste container.[7]
-
The label should include, at a minimum: "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
-
Ensure the container is in good condition and compatible with the chemical.
-
-
Manage Spills Prior to Disposal:
-
In the event of a spill, evacuate non-essential personnel.[8]
-
Wearing appropriate PPE, use dry cleanup procedures to avoid generating dust.[7]
-
Use appropriate tools to place the spilled solid into a convenient waste disposal container.[2]
-
Clean the affected area thoroughly with soap and water.[9]
-
Prevent spilled material from entering drains or waterways.[1][7]
-
-
Store Waste Securely:
-
Arrange for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.
-
Provide the contractor with the Safety Data Sheet (SDS) and a complete inventory of the waste.
-
Final disposal must be carried out at an approved and permitted treatment, storage, and disposal facility (TSDF) in accordance with federal, state, and local environmental control regulations.[2][3][10]
-
Disposal of Empty Containers Empty containers may retain product residues.[6] They should be treated as hazardous waste and disposed of in the same manner as the chemical itself. Do not reuse empty containers.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. 2017erp.com [2017erp.com]
- 10. spectrumchemical.com [spectrumchemical.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for Succinylmonocholine Chloride
Succinylmonocholine chloride, a potent neuromuscular blocking agent, demands rigorous safety protocols to ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in its safe handling. Adherence to these procedures is critical to mitigate risks and maintain a secure research environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required protective gear when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and dust. |
| Skin Protection | Chemically resistant gloves and impervious clothing. Fire/flame resistant clothing is also recommended.[1][2] | Prevents skin contact, which can be toxic.[1] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Use in a well-ventilated area is mandatory.[1][3] | Protects against inhalation of harmful dust or aerosols.[1] |
Operational Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from receipt of the compound to its final disposal. This process is designed to minimize exposure and prevent contamination.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: A Quick Reference
Immediate and appropriate action during an emergency is crucial. The following table outlines first-aid measures in case of exposure.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1][4] Wash the affected area with plenty of soap and water.[1][4] Seek medical attention.[1] |
| Eye Contact | Rinse the eyes with pure water for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a doctor immediately.[1] |
| Ingestion | Rinse the mouth with water.[1] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1] |
| Accidental Spill | Evacuate personnel to a safe area and ensure adequate ventilation.[1] Avoid dust formation.[1] Collect the spilled material using appropriate tools and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains.[1] |
Disposal Plan
Proper disposal of this compound and its containers is an essential part of the safety protocol to prevent environmental contamination.
-
Waste Collection : All waste material, including contaminated PPE and cleaning materials, should be collected and placed in suitable, closed, and clearly labeled containers for disposal.[1]
-
Disposal Method : The disposal of contents and containers must be in accordance with all applicable local, state, and federal laws and regulations.[1] Contact a licensed professional waste disposal service to ensure proper disposal.
-
Environmental Precautions : Prevent the chemical from entering drains, sewers, or waterways.[1][4] Discharge into the environment must be avoided.[1]
By strictly adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and ensure a safer laboratory environment for everyone.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
